Boc-phe(4-nhz)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)13-15-9-11-17(12-10-15)23-20(27)29-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVIIGJEOXYKAV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129919 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55533-25-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55533-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-phe(4-N3)-OH: Properties, Synthesis, and Applications
Introduction
(2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, commonly known in the scientific community as Boc-4-azido-L-phenylalanine or Boc-Phe(4-N3)-OH, is a cornerstone unnatural amino acid in the fields of chemical biology, drug discovery, and materials science.[1][2] Its unique chemical architecture, featuring a tert-butyloxycarbonyl (Boc) protecting group and a bioorthogonal azido moiety, provides researchers with a powerful tool for a myriad of applications.[1][2] The Boc group ensures stability during peptide synthesis, while the azido group serves as a versatile chemical handle for "click chemistry" reactions, enabling precise molecular engineering.[1] This guide offers an in-depth exploration of the chemical properties, synthesis, and key applications of Boc-4-azido-L-phenylalanine, providing researchers and drug development professionals with a comprehensive technical resource.
Chemical Properties and Identification
A clear understanding of the physicochemical properties of Boc-4-azido-L-phenylalanine is fundamental for its effective application in research and development. The following table summarizes its key chemical identifiers and properties.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [3] |
| Synonyms | Boc-L-Phe(4-N3)-OH, Boc-p-azido-L-Phe-OH, Boc-Phe(4-N3)-OH, 4-Azido-N-Boc-L-phenylalanine | [1][3] |
| CAS Number | 33173-55-6 | [1][3] |
| Molecular Formula | C14H18N4O4 | [1][3] |
| Molecular Weight | 306.32 g/mol | [1][3] |
| Appearance | Pale yellow to off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis and Mechanistic Insights
The synthesis of Boc-4-azido-L-phenylalanine is a critical process that requires careful execution to ensure high purity and yield. While several synthetic routes exist, a reliable and scalable method involves a copper(I)-catalyzed Ullman-type coupling reaction.[2] This approach is favored over methods like azidodediazoniation or diazotransfer reactions due to improved safety profiles on a larger scale.[2]
The synthesis typically commences from the readily available L-phenylalanine. A key intermediate in this process is N-Boc-4-iodo-L-phenylalanine.[2][4] The synthesis of this precursor is a crucial step, setting the stage for the introduction of the azido group.
A scalable and chromatography-free synthesis of 4-azido-L-phenylalanine starting from L-phenylalanine has been developed.[2] This process involves the conversion of N-Boc-4-iodo-L-phenylalanine to its potassium salt before reacting with an azide source.[2] This step is taken to mitigate the risk of forming hydrazoic acid (HN3), which is a highly toxic and explosive gas.[2]
Visualizing the Synthesis Workflow
Caption: A simplified workflow for the synthesis of Boc-4-azido-L-phenylalanine.
Safety Considerations
While the Ullman-like Cu(I)-catalyzed azidation step itself is considered to have a manageable risk profile, the isolated final product, 4-azido-L-phenylalanine, has been reported to exhibit explosive characteristics.[2][5] Therefore, appropriate safety precautions, including handling with care and using personal protective equipment, are paramount. It is also crucial to be aware of the potential for the formation of hazardous byproducts during synthesis.[2]
Core Applications in Research and Development
The versatility of Boc-4-azido-L-phenylalanine stems from the unique properties of its azido group, making it an invaluable tool in various scientific disciplines.[1]
-
Peptide Synthesis : As a protected amino acid, it serves as a fundamental building block in solid-phase peptide synthesis (SPPS) for the creation of modified peptides.[1][6] The Boc protecting group ensures that the α-amino group does not participate in unwanted side reactions during peptide chain elongation.[7]
-
Click Chemistry : The azide functionality is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These "click" reactions are highly efficient and specific, allowing for the straightforward conjugation of the modified peptide to other molecules, such as fluorescent dyes, imaging agents, or drug payloads.[1]
-
Bioconjugation : This amino acid derivative is extensively used in bioconjugation techniques to link peptides to proteins, nucleic acids, or surfaces.[1] This enables the development of sophisticated biomaterials and diagnostic tools.
-
Drug Development : In the pharmaceutical industry, Boc-4-azido-L-phenylalanine is instrumental in designing novel therapeutics.[1][8] The ability to introduce a "clickable" handle into a peptide sequence allows for the development of targeted drug delivery systems and peptide-based drugs with enhanced therapeutic properties.[1]
Experimental Protocol: Incorporation of Boc-4-azido-L-phenylalanine into a Peptide using Boc-SPPS
The following is a generalized protocol for the manual incorporation of Boc-4-azido-L-phenylalanine into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
Resin Preparation and Swelling
-
Start with a suitable resin (e.g., Merrifield resin) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes with gentle agitation.[6]
-
Drain the solvent.
Boc Deprotection
-
Wash the resin with DCM (3 times).[6]
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes.[6]
-
Drain the solution and add a fresh 50% TFA/DCM solution, agitating for an additional 20-25 minutes.[6]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual TFA.[6]
Neutralization
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.[6]
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5 times) to remove excess base.[6]
Amino Acid Coupling
-
In a separate vial, dissolve Boc-4-azido-L-phenylalanine (3 equivalents relative to the resin loading capacity) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add the amino acid solution to the neutralized resin.
-
In another vial, dissolve a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) in DCM.[9]
-
Add the coupling agent solution to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[6]
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[10]
-
After completion, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[6]
Repetition for Peptide Elongation
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
Visualizing the Boc-SPPS Workflow
Caption: A schematic of the key steps in a single cycle of Boc-Solid Phase Peptide Synthesis.
Conclusion
Boc-4-azido-L-phenylalanine is a testament to the power of chemical innovation in advancing biological and pharmaceutical research. Its unique combination of a stable protecting group and a versatile bioorthogonal handle has solidified its position as an indispensable tool for peptide chemists and drug developers. A thorough understanding of its chemical properties, synthetic pathways, and safety considerations is essential for harnessing its full potential in creating novel peptides, bioconjugates, and therapeutics that can address pressing challenges in medicine and beyond.
References
-
Richardson, M. B., et al. (2018). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. The Journal of Organic Chemistry, 83(8), 4421-4428. [Link]
-
J&K Scientific LLC. Boc-4-azido-D-phenylalanine. [Link]
-
PubChem. Boc-4-azido-L-phenylalanine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Boc-Phe(4-NO2)-OH: Properties and Sourcing. [Link]
-
Globe Chemie. Material Safety Data Sheet for N-Boc-Phe-OH. [Link]
-
Scholars Research Library. Der Pharma Chemica. [Link]
-
ResearchGate. Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. [Link]
-
PubChem. Boc-N-Me-Phe-OH. [Link]
-
AAPPTec. MSDS - Safety Data Sheet. [Link]
-
PubMed. Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. [Link]
-
Aapptec Peptides. Boc-Phe(4-NH2)-OH. [Link]
-
ACS Publications. Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. [Link]
-
Oakwood Chemical. Boc-4-Amino-L-phenylalanine. [Link]
-
PubChem. p-Azido-L-phenylalanine. [Link]
-
YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]
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An In-depth Technical Guide to Boc-4-azido-L-phenylalanine
Introduction: Unlocking Bioorthogonal Chemistry with a Versatile Building Block
In the landscape of modern chemical biology and therapeutic development, the ability to perform specific chemical reactions within complex biological systems—a concept known as bioorthogonal chemistry—is paramount. Central to this field are unnatural amino acids (UAAs) that introduce novel chemical functionalities into peptides and proteins. Among the most powerful of these is Boc-4-azido-L-phenylalanine , a derivative of the essential amino acid L-phenylalanine.[]
This guide provides a comprehensive technical overview of Boc-4-azido-L-phenylalanine, covering its fundamental properties, synthesis, and key applications. We will delve into the causality behind its widespread use, particularly the utility of the azide moiety for "click chemistry," and provide insights for its effective and safe implementation in the laboratory.[2][3]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-4-azido-L-phenylalanine is essential for its successful application in synthesis and bioconjugation.
| Property | Value | Source(s) |
| Synonyms | Boc-L-Phe(4-N3)-OH, Boc-p-azido-L-Phe-OH | [2] |
| CAS Number | 33173-55-6 | [2][4][5] |
| Molecular Formula | C₁₄H₁₈N₄O₄ | [2][4][5] |
| Molecular Weight | 306.32 g/mol | [2][4][5] |
| Appearance | Pale yellow to off-white powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
The Synthetic Pathway: A Strategic Approach
The synthesis of Boc-4-azido-L-phenylalanine is a multi-step process that requires careful execution to ensure high purity and yield. While various specific protocols exist, a general and reliable synthetic route starting from L-phenylalanine has been described.[6] A crucial step in many syntheses involves the conversion of an amino group to an azide, often through a diazotization reaction followed by substitution with an azide source.
A scalable and chromatography-free synthesis has been developed, which is a significant advantage for producing larger quantities of this valuable amino acid.[6] This process underscores the importance of strategic protecting group chemistry and purification techniques to arrive at the final, high-purity product.
The Azide Moiety: A Gateway to "Click Chemistry" and Photochemical Applications
The true utility of Boc-4-azido-L-phenylalanine lies in the chemical reactivity of its azide group. This functional group is central to its application in two major areas: bioorthogonal "click chemistry" and photo-crosslinking.
"Click Chemistry": The Power of Azide-Alkyne Cycloaddition
The azide group is a key participant in one of the most well-known "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions are highly efficient and specific, allowing for the covalent ligation of the azido-functionalized amino acid to a molecule bearing an alkyne group, even in complex biological milieu.[2]
This capability is invaluable for:
-
Peptide and Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to peptides and proteins for imaging and tracking.[2]
-
Bioconjugation: Linking peptides to other biomolecules, such as nucleic acids or carbohydrates, or to surfaces.[2]
-
Drug Development: Constructing antibody-drug conjugates (ADCs) or developing targeted therapeutics.[2]
Workflow for Peptide Labeling using Boc-4-azido-L-phenylalanine and Click Chemistry
Caption: Workflow for peptide labeling.
Safety and Handling of an Azido Compound
The presence of the azide group in Boc-4-azido-L-phenylalanine necessitates strict adherence to safety protocols. Organic azides are energetic compounds and can be sensitive to heat, shock, and friction.[3][7]
Key Safety Considerations:
-
Stability Assessment: The stability of organic azides can be estimated by the "Rule of Six," which suggests that having at least six carbon atoms per energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.[7] Boc-4-azido-L-phenylalanine, with its 14 carbons, generally adheres to this guideline.
-
Storage: Store the compound at the recommended temperature of 0-8°C, away from light and sources of heat or shock.[2][8]
-
Handling:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[8]
-
Use non-metal spatulas for handling to avoid the formation of potentially explosive heavy metal azides.[7][8]
-
Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[7][8]
-
Do not mix with halogenated solvents like dichloromethane or chloroform.[7][8]
-
-
Disposal: Dispose of all azide-containing waste through your institution's chemical waste program.[7] Do not dispose of down the drain, as it can react with lead or copper in plumbing to form explosive metal azides.[9]
Experimental Protocols: A Starting Point
While specific experimental conditions will vary depending on the application, the following provides a general framework for the use of Boc-4-azido-L-phenylalanine in peptide synthesis and subsequent "click" chemistry.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the appropriate solid support (e.g., Wang or Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, deprotect with a solution of piperidine in DMF.
-
Coupling:
-
Dissolve Boc-4-azido-L-phenylalanine and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base (e.g., DIPEA) to the solution.
-
Add the activated amino acid solution to the resin and agitate until the coupling reaction is complete (monitor with a ninhydrin test).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride solution.
-
Repeat: Continue the cycle of deprotection and coupling for the subsequent amino acids in the peptide sequence.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolution: Dissolve the purified azido-peptide and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of water and t-butanol).
-
Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This is often done in situ by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).
-
Reaction: Add the copper(I) catalyst to the peptide and alkyne mixture. A copper-ligand (e.g., TBTA) may be included to stabilize the catalyst.
-
Monitoring: Monitor the reaction progress by HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the resulting triazole-linked conjugate using reverse-phase HPLC.
Conclusion
Boc-4-azido-L-phenylalanine is a cornerstone of modern chemical biology and drug discovery. Its Boc protecting group facilitates its straightforward incorporation into peptides, while the azide moiety provides a versatile chemical handle for a wide array of bioorthogonal ligations and photochemical studies.[2][6] By understanding its properties, synthetic origins, and the critical safety precautions associated with its handling, researchers can effectively leverage this powerful tool to advance their scientific endeavors.
References
-
Safe Handling of Azides - University of Pittsburgh. (2013-02-01). Available from: [Link]
-
Boc-L-Phe(4-NHZ)-OHDCHA - Chem-Impex. Available from: [Link]
-
Boc-Phe(4-Nhz)-OH - CAS:55533-25-0 - Sunway Pharm Ltd. Available from: [Link]
-
Boc-4-azido-L-phenylalanine - Chem-Impex. Available from: [Link]
-
Information on Azide Compounds - Stanford Environmental Health & Safety. Available from: [Link]
-
Boc-4-Amino-L-phenylalanine Boc-Phe(4-NH2)-OH - Oakwood Chemical. Available from: [Link]
-
Boc-4-azido-L-phenylalanine | C14H18N4O4 | CID 11243693 - PubChem. Available from: [Link]
-
Azide Compounds - Environmental Health and Safety. Available from: [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021-02-16). Available from: [Link]
-
Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Available from: [Link]
-
Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC - NIH. Available from: [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of Boc-Phe(4-N3)-OH
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-tert-butyloxycarbonyl-4-azido-L-phenylalanine (Boc-Phe(4-N3)-OH), a versatile unnatural amino acid integral to contemporary chemical biology and drug discovery. This document details the prevalent synthetic methodologies, offering a rationale for experimental choices and providing field-proven protocols. Furthermore, it outlines the essential analytical techniques for the thorough characterization and quality control of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of this critical molecular tool.
Introduction: The Significance of Boc-Phe(4-N3)-OH
N-α-tert-butyloxycarbonyl-4-azido-L-phenylalanine, commonly abbreviated as Boc-Phe(4-N3)-OH, is a cornerstone of modern biochemical research. Its utility stems from the presence of two key functionalities: the tert-butyloxycarbonyl (Boc) protecting group and the azido moiety. The Boc group provides a stable and reliable means of protecting the α-amino group during peptide synthesis, readily removed under acidic conditions.[1] The azido group, a bioorthogonal handle, allows for selective chemical modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry".[2][3] This enables the site-specific labeling of peptides and proteins with a wide array of probes, including fluorophores, biotin tags, and crosslinking agents, facilitating detailed investigations into protein structure, function, and interactions.[2][3][4]
Synthetic Strategies for Boc-Phe(4-N3)-OH
The synthesis of Boc-Phe(4-N3)-OH can be approached through several routes. The choice of method often depends on the starting materials' availability, scalability, and safety considerations. Two primary and well-established strategies are detailed below:
Strategy 1: Diazotization of Boc-Phe(4-NH2)-OH
This classical approach involves the conversion of the aromatic amine in N-α-tert-butyloxycarbonyl-4-amino-L-phenylalanine (Boc-Phe(4-NH2)-OH) to a diazonium salt, which is subsequently displaced by an azide nucleophile.
2.1.1. Rationale and Mechanistic Insight
The diazotization reaction, typically carried out in cold, acidic aqueous solutions with nitrous acid (generated in situ from sodium nitrite), is a versatile method for converting primary aromatic amines into diazonium salts.[5] These salts are highly reactive intermediates that can undergo a variety of nucleophilic substitution reactions. The subsequent introduction of the azide group is achieved by reacting the diazonium salt with sodium azide. The reaction is carefully controlled at low temperatures to ensure the stability of the diazonium intermediate.
2.1.2. Experimental Workflow: Diazotization Route
Caption: Workflow for the synthesis of Boc-Phe(4-N3)-OH via diazotization.
Strategy 2: Ullman-Type Coupling of Boc-Phe(4-I)-OH
An alternative and often preferred route for larger-scale synthesis involves a copper(I)-catalyzed azidation of N-α-tert-butyloxycarbonyl-4-iodo-L-phenylalanine (Boc-Phe(4-I)-OH).[2] This method avoids the generation of potentially explosive diazonium salts in high concentrations.[2][6][7]
2.2.1. Rationale and Mechanistic Insight
The Ullman-type coupling is a well-established method for forming carbon-heteroatom bonds. In this context, a copper(I) catalyst facilitates the coupling of the aryl iodide with an azide source, typically sodium azide. The reaction is generally carried out in a suitable organic solvent in the presence of a ligand to stabilize the copper catalyst. This approach offers a more controlled and potentially safer alternative to the diazotization method, particularly for larger-scale preparations.[2]
2.2.2. Experimental Workflow: Ullman Coupling Route
Caption: Workflow for the synthesis of Boc-Phe(4-N3)-OH via Ullman-type coupling.
Detailed Experimental Protocols
Protocol for Synthesis via Diazotization
Materials:
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve Boc-Phe(4-NH2)-OH (1 equivalent) in a solution of HCl and deionized water.
-
Cool the flask to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve NaN₃ (1.5 equivalents) in deionized water and cool to 0-5 °C.
-
Slowly add the cold NaN₃ solution to the diazonium salt solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction to stir at 0-5 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Extract the aqueous mixture with EtOAc (3 x volumes).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Boc-Phe(4-N3)-OH as a pale yellow to off-white powder.[3]
Characterization of Boc-Phe(4-N3)-OH
Thorough characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized Boc-Phe(4-N3)-OH.
Spectroscopic and Spectrometric Analysis
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for the Boc group (singlet, ~1.4 ppm), the α-proton (multiplet, ~4.3-4.5 ppm), the β-protons (multiplets, ~2.9-3.2 ppm), and the aromatic protons (two doublets, ~7.0 and ~7.3 ppm). |
| ¹³C NMR | Chemical Shifts (δ) | Signals corresponding to the Boc carbonyl (~155 ppm), the α-carbon (~55 ppm), the β-carbon (~37 ppm), and the aromatic carbons. |
| FT-IR | Wavenumber (cm⁻¹) | A strong, characteristic azide stretch at approximately 2100-2150 cm⁻¹. |
| Mass Spec. | m/z | [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight of 306.32 g/mol .[3][10] |
Chromatographic Analysis
| Technique | Purpose | Typical Conditions |
| TLC | Reaction monitoring and preliminary purity assessment | Silica gel plates with a mobile phase such as ethyl acetate/hexanes. |
| HPLC | Purity determination and quantification | Reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% TFA). Purity should be ≥98%.[3] |
Safety and Handling of Azido Compounds
Organic azides are energetic compounds and must be handled with extreme caution due to their potential for explosive decomposition upon exposure to heat, shock, or friction.[11][12]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Fume Hood: All manipulations of azide-containing compounds should be performed in a well-ventilated chemical fume hood.[13][15]
-
Scale: Work on the smallest scale possible, and avoid scaling up reactions without a thorough risk assessment.[15]
-
Metal Spatulas: Do not use metal spatulas for handling solid azides to prevent the formation of highly sensitive heavy metal azides.[11][15] Use plastic or ceramic spatulas instead.[13]
-
Solvents: Avoid the use of halogenated solvents like dichloromethane and chloroform, as they can form explosive diazidomethane and triazidomethane, respectively.[11][12]
-
Storage: Store organic azides at low temperatures (0-8 °C) and protected from light.[3][13]
-
Waste Disposal: Azide-containing waste must be collected in a designated, clearly labeled container and should not be mixed with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[11][12][13]
Conclusion
The synthesis and characterization of Boc-Phe(4-N3)-OH are well-established processes that provide researchers with a powerful tool for a multitude of applications in chemical biology and drug discovery. By understanding the underlying chemical principles of the synthetic routes and adhering to stringent safety protocols, scientists can confidently produce and utilize this versatile unnatural amino acid to advance their research endeavors.
References
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Safe Handling of Azides. (2013, February 1). University of Pittsburgh. [Link]
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School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]
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Azides. (2022, May 18). University of Victoria. [Link]
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Schobert, B., & Tschesche, H. (1987). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 368(1), 1-8. [Link]
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Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]
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Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. [Link]
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Richardson, M. B., Brown, D. B., Vasquez, C. A., Ziller, J. W., Johnston, K. M., & Weiss, G. A. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. The Journal of Organic Chemistry, 83(8), 4463–4471. [Link]
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Vasquez, C. A., Ziller, J. W., Johnston, K. M., Richardson, M. B., Brown, D. B., & Weiss, G. A. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. The Journal of Organic Chemistry, 83(8), 4463-4471. [Link]
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Richardson, M. B., Brown, D. B., Vasquez, C. A., Ziller, J. W., Johnston, K. M., & Weiss, G. A. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. Semantic Scholar. [Link]
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Request PDF. Synthesis and Explosion Hazards of 4-Azido-L-Phenylalanine. [Link]
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Boc-4-azido-L-phenylalanine. PubChem. [Link]
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Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (2017, November 22). Organic Syntheses. [Link]
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Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. [Link]
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Boc-4-phenyl-phe-oh. SpectraBase. [Link]
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Boc-D-phenylalanine. PubChem. [Link]
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McGrory, R., Clarke, R., Marshall, O., & Sutherland, A. (2023). Heck-Matsuda reactions of phenylalanine-derived arenediazonium salts. Organic & Biomolecular Chemistry. [Link]
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Synthesis and protein incorporation of azido-modified unnatural amino acids. [Link]
- Process of preparing diazonium compounds from 4-aminodiarylamines.
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Table of Contents. The Royal Society of Chemistry. [Link]
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Boc-L-phenylalanine methyl ester. PubChem. [Link]
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Boc-Phe(4-NH2)-OH. Aapptec Peptides. [Link]
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Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. ResearchGate. [Link]
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4-Azido-L-phenylalanine. baseclick GmbH. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Diazotization of Amines. (2019, June 5). Chemistry LibreTexts. [Link]
-
Hultsch, C. M., & John, C. S. (1995). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Journal of Labelled Compounds and Radiopharmaceuticals, 36(9), 845-851. [Link]
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Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (2023). ACS Omega. [Link]
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Scheme 4: Diazotization of L-alanine and L-phenylalanine ethyl esters 1... ResearchGate. [Link]
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L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]
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An In-depth Technical Guide to the Solubility of Boc-Phe(4-N3)-OH in Organic Solvents
Abstract
N-tert-Butoxycarbonyl-4-azido-L-phenylalanine, commonly abbreviated as Boc-Phe(4-N3)-OH, is a cornerstone unnatural amino acid in modern biochemical and pharmaceutical research.[1] Its utility in peptide synthesis, bioconjugation via "click chemistry," and the development of targeted therapeutics is critically dependent on its solubility characteristics.[1] This guide provides an in-depth analysis of the physicochemical properties governing the solubility of Boc-Phe(4-N3)-OH. In the absence of extensive publicly available quantitative solubility data, this document emphasizes the theoretical principles of its solubility and presents a robust, self-validating experimental protocol for its determination in various organic solvents.
Introduction: The Significance of Solubility for Boc-Phe(4-N3)-OH
Boc-Phe(4-N3)-OH is a derivative of L-phenylalanine, featuring two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the amine and an azido (-N3) group at the para position of the phenyl ring.[1] This unique combination makes it an invaluable tool for:
-
Peptide Synthesis: The Boc group provides stable protection during peptide chain elongation.[1][2]
-
Bioconjugation: The azido group is a key functional handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), enabling the precise attachment of proteins, drugs, or imaging agents.[1]
Achieving a homogeneous solution is a prerequisite for virtually all of these applications. Poor solubility can lead to significant challenges, including reduced reaction rates, difficult purification, and unreliable results in biological assays.[3][4] Understanding and predicting the solubility of Boc-Phe(4-N3)-OH in different organic solvents is therefore a critical first step in experimental design.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a molecule is dictated by its structure and the interplay of its functional groups with the solvent. The widely cited principle of "like dissolves like" serves as a foundational guide.[5][6] An analysis of Boc-Phe(4-N3)-OH's structure provides the basis for predicting its solubility behavior.
dot graph "Boc_Phe_4_N3_OH_Structure_Analysis" { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];
// Central Node A [label="Boc-Phe(4-N3)-OH", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Functional Groups B [label="Boc Group\n(tert-Butoxycarbonyl)", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Aromatic Ring\n(Phenyl)", pos="-3,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Azido Group\n(-N3)", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Carboxylic Acid\n(-COOH)", pos="3,-2!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges with properties A -- B [label="Nonpolar, Bulky\n(Decreases polarity)", len=2.5]; A -- C [label="Nonpolar, Hydrophobic\n(Decreases polarity)", len=2.5]; A -- D [label="Polar\n(Increases polarity)", len=2.5]; A -- E [label="Polar, H-bond Donor/Acceptor\n(Increases polarity)", len=2.5]; } denddot Figure 1: Physicochemical analysis of Boc-Phe(4-N3)-OH functional groups.
-
Nonpolar Moieties: The bulky tert-butyl group and the phenyl ring are hydrophobic and nonpolar. These significantly contribute to the molecule's solubility in less polar organic solvents and decrease its affinity for highly polar solvents like water.
-
Polar Moieties: The carboxylic acid (-COOH) is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. The azido group (-N3) is also polar. These groups drive solubility in polar solvents.
This duality results in an amphiphilic character, suggesting that the highest solubility will be found in solvents that can effectively solvate both the polar and nonpolar regions of the molecule.
Predicted Solubility Hierarchy:
-
High Solubility: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are expected to be excellent solvents. Their high polarity can engage with the carboxylic acid and azido groups, while their organic nature accommodates the nonpolar structures. Indeed, DMF and DMSO are frequently recommended for dissolving protected peptides.[7][8]
-
Moderate Solubility: Chlorinated solvents such as Dichloromethane (DCM) and Chloroform, as well as polar protic solvents like Methanol and Ethanol, are likely to be effective. The ability of alcohols to hydrogen bond is advantageous, though the overall polarity is lower than that of DMF or DMSO.[8] A related compound, Boc-Phe-OH, is noted to be soluble in ethanol.[9]
-
Low to Insoluble: Nonpolar solvents such as hexanes, toluene, and diethyl ether are predicted to be poor solvents. They cannot effectively solvate the polar carboxylic acid and azido groups, leading to low solubility.[5][10]
Quantitative Solubility Data
While specific quantitative data for Boc-Phe(4-N3)-OH is not compiled in a central public database, qualitative information from suppliers and analogous compounds provides a general picture. The table below summarizes this expected profile. Researchers are encouraged to use the protocol in Section 4 to determine precise values for their specific applications.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale / Notes |
| Polar Aprotic | DMF, DMSO, NMP, Acetone | High | Strong dipole moments effectively solvate the polar -COOH and -N3 groups. Commonly used in peptide synthesis for their excellent solvating power for protected amino acids.[7][11] |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Alcohols can hydrogen bond with the solute. Solubility decreases as the solvent's hydrophobic character decreases (Ethanol > Methanol > Water). |
| Chlorinated | Dichloromethane (DCM) | Moderate | Often used in organic synthesis and can dissolve a wide range of organic compounds.[8] |
| Ethers | Diethyl Ether, THF | Low | Lower polarity and limited ability to solvate the highly polar functional groups. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | Cannot overcome the lattice energy of the solid, as they do not interact favorably with the polar groups.[5] |
| Nonpolar Aromatic | Toluene, Benzene | Very Low | While π-stacking with the phenyl ring is possible, it is insufficient to solvate the polar moieties. |
Experimental Protocol for Solubility Determination: A Self-Validating Approach
The most reliable method for determining the solubility of a compound is the Shake-Flask Method , which is considered a gold standard for measuring equilibrium solubility.[12] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that quantification is accurate.
dot digraph "Solubility_Determination_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", width=2, height=0.8]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="Add excess\nBoc-Phe(4-N3)-OH\nto solvent"]; B [label="Seal vial tightly"]; }
subgraph "cluster_Equil" { label="Equilibration"; style="filled"; color="#FBBC05"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Agitate at constant\ntemperature (e.g., 24h)"]; D [label="Allow solid to\nsettle"]; }
subgraph "cluster_Quant" { label="Quantification"; style="filled"; color="#34A853"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Filter supernatant\n(0.2 µm PTFE filter)"]; F [label="Prepare serial dilutions\nof the clear filtrate"]; G [label="Quantify concentration\n(e.g., HPLC, UV-Vis)"]; }
subgraph "cluster_Valid" { label="Validation"; style="filled"; color="#4285F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Analyze solid phase\n(confirm no degradation)"]; I [label="Calculate Solubility\n(e.g., mg/mL or mM)"]; }
// Workflow Path A -> B -> C -> D -> E -> F -> G -> I; C -> H [style=dashed, label="Optional"]; } denddot Figure 2: Experimental workflow for determining solubility via the Shake-Flask method.
Step-by-Step Methodology:
-
Preparation:
-
To a series of glass vials, add a pre-weighed excess amount of solid Boc-Phe(4-N3)-OH (e.g., 20-50 mg). The key is to ensure undissolved solid remains at the end of the experiment.
-
Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurries for a sufficient period to reach equilibrium. Trustworthiness Check: A 24-hour period is standard, but for a rigorous determination, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter (e.g., 0.2 µm PTFE) into a clean vial. This step is critical to remove all particulate matter.
-
-
Quantification:
-
Prepare a series of accurate serial dilutions of the clear filtrate using the same solvent.
-
Determine the concentration of the compound in the diluted samples using a validated analytical method.
-
HPLC: The most common and accurate method. A calibration curve must be prepared using known concentrations of Boc-Phe(4-N3)-OH.
-
UV-Vis Spectroscopy: A faster method if the compound has a distinct chromophore (the phenyl azide group provides this). A calibration curve is also required.
-
Gravimetric Analysis: The solvent from a known volume of the filtrate can be evaporated and the remaining solid weighed. This is less sensitive but can be effective for highly soluble compounds.
-
-
Calculate the concentration of the original, undiluted filtrate. This value represents the equilibrium solubility.
-
Factors Influencing Experimental Outcomes
-
Temperature: Solubility is temperature-dependent. All measurements should be performed and reported at a constant, specified temperature.[6]
-
Compound Purity: Impurities can enhance or depress solubility. Use high-purity (≥98%) Boc-Phe(4-N3)-OH for accurate measurements.[1]
-
Solvent Grade & Water Content: Use high-purity, anhydrous solvents where possible, as trace amounts of water can significantly alter the solubility in many organic media.
-
Kinetic vs. Thermodynamic Solubility: This guide describes the determination of thermodynamic (equilibrium) solubility. Kinetic solubility, often measured in high-throughput screens, involves dissolving the compound in a good solvent (like DMSO) first and then diluting it into an aqueous buffer.[3][4] Kinetic solubility is often higher but less stable than thermodynamic solubility.
Conclusion
The solubility of Boc-Phe(4-N3)-OH is a complex interplay of its polar and nonpolar functional groups. While a definitive, universal solubility table is not available, a strong predictive understanding can be derived from its molecular structure. It exhibits high solubility in polar aprotic solvents like DMF and DMSO, moderate solubility in chlorinated and alcohol-based solvents, and poor solubility in nonpolar hydrocarbons. For researchers requiring precise quantitative data for process optimization or formulation development, the detailed shake-flask protocol provided herein offers a reliable and self-validating pathway to determine these critical parameters.
References
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10. Vertex AI Search.
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Morii, H., & Ichimura, K. (1989). . Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
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Mitin, Y. V. (1996). . International Journal of Peptide and Protein Research, 48(4), 374-376.
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Topic: Boc-Phe(4-NHZ)-OH: A Guide to its Mechanism and Application in Advanced Peptide Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of sophisticated peptide synthesis, the ability to selectively modify amino acid side chains is paramount for developing novel therapeutics, probes, and biomaterials. N-α-Boc-L-phenylalanine, with a benzyloxycarbonyl-protected amino group at the para-position, denoted as Boc-Phe(4-NHZ)-OH, represents a cornerstone building block for this purpose. This technical guide provides an in-depth exploration of its mechanism of action within the framework of solid-phase peptide synthesis (SPPS). We will dissect the dual-protection strategy, detailing the orthogonal lability of the acid-sensitive Boc group and the hydrogenolysis-cleavable Z group. This document serves as a comprehensive resource, elucidating the causality behind procedural steps, from carboxyl activation and coupling to the final, selective deprotection of the side chain, thereby enabling targeted post-synthetic modifications.
Chapter 1: The Imperative for Orthogonal Protection in Peptide Chemistry
The synthesis of a peptide with a defined sequence requires the precise and sequential formation of amide bonds. This process is complicated by the fact that each amino acid possesses at least two reactive functional groups: the α-amino group and the α-carboxyl group, in addition to any reactive moieties on its side chain.[1] To prevent unwanted polymerization and side reactions, a strategy of temporary protection is employed.[2]
An ideal protecting group strategy is orthogonal , meaning that specific protecting groups can be removed under distinct chemical conditions without affecting others present in the molecule.[2] This allows for the selective unmasking of reactive sites at desired stages of the synthesis.
This compound is a quintessential example of a building block designed for a quasi-orthogonal protection scheme. It utilizes two distinct protecting groups:
-
Tert-Butyloxycarbonyl (Boc) : An acid-labile group protecting the α-amino terminus, enabling stepwise elongation of the peptide chain.[3]
-
Benzyloxycarbonyl (Z or Cbz) : A group stable to the acidic conditions used for Boc removal but labile to catalytic hydrogenolysis, protecting the side-chain amino group.[4][5]
This dual-protection scheme allows for the construction of the full peptide backbone using standard Boc-based chemistry, after which the side-chain amine can be selectively deprotected for further modification, such as fluorophore conjugation, drug payload attachment, or cyclization.[6][7]
Chapter 2: The Anatomy of this compound
The unique utility of this compound stems from the differential chemical stability of its two protecting groups. Understanding their individual mechanisms of protection and deprotection is fundamental to its successful application.
The α-Amino Shield: Tert-Butyloxycarbonyl (Boc) Group
The Boc group serves as the temporary protecting group for the α-amino function, guiding the directional, N-to-C terminal assembly of the peptide.
-
Mechanism of Protection: The Boc group is typically introduced by the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The amino group acts as a nucleophile, attacking a carbonyl carbon of (Boc)₂O.[3]
-
Mechanism of Deprotection: The critical step in the Boc-SPPS cycle is the selective removal of the Boc group. This is achieved with a moderately strong acid, most commonly Trifluoroacetic Acid (TFA).[3] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to liberate the free amine.[3][8] This amine is then ready to be coupled with the next amino acid in the sequence.
The Side-Chain Sentinel: Benzyloxycarbonyl (Z) Group
The Z-group provides robust protection for the 4-amino moiety on the phenylalanine ring, remaining intact throughout the entire peptide assembly process.
-
Mechanism of Protection: The Z-group is installed via the reaction of the aniline side chain with benzyl chloroformate (Cbz-Cl) under basic conditions, forming a stable carbamate.[4][9]
-
Stability and Orthogonality: The Z-group is a benzyl-based carbamate, which is stable to the repetitive TFA treatments required for Boc deprotection.[4] This stability is the cornerstone of the orthogonal strategy, ensuring the side-chain amine remains shielded until its intentional exposure is desired post-synthesis.
Caption: Structure of this compound.
Chapter 3: Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the standard cycle of Boc-based SPPS.[10][11] This method involves building the peptide on an insoluble resin support, which simplifies the purification process at each step to simple filtration and washing.[12][13]
The Boc-SPPS Workflow
The synthesis is a cyclical process involving four key steps for each amino acid addition:
-
Deprotection: Removal of the N-terminal Boc group with TFA.[14]
-
Washing/Neutralization: Removal of excess acid and neutralization of the resulting ammonium salt, typically with a non-nucleophilic base like diisopropylethylamine (DIEA).[8]
-
Coupling: Activation of the incoming amino acid's carboxyl group and subsequent reaction with the free N-terminal amine on the resin-bound peptide to form a new peptide bond.[15]
-
Washing: Removal of excess reagents and byproducts.
Caption: Activation of the carboxyl group.
Step 3: Peptide Bond Formation (Coupling)
-
Protocol:
-
Dissolve this compound (e.g., 3 equivalents) and a coupling reagent like HBTU (3 eq.) or DIC/HOBt (3 eq. each) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Add a base such as DIEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Allow the reaction to proceed for 1-2 hours with agitation.
-
Filter and wash the resin with DMF and DCM to remove all soluble reagents and byproducts.
-
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Type | Key Advantages | Potential Limitations |
| DCC/DIC | Carbodiimide | Inexpensive and effective. [16][17] | Forms insoluble urea byproduct (DCU); potential for racemization without additives like HOBt. [16] |
| HBTU/TBTU | Aminium/Uronium | High coupling efficiency, fast reactions, low racemization. [18][17] | Solutions have moderate stability; HOBt component is potentially explosive. [16] |
| HATU | Aminium/Uronium | More reactive than HBTU, excellent for sterically hindered couplings. [18] | Higher cost. |
| COMU | Uronium (Oxyma-based) | High reactivity, safer (no explosive HOBt byproduct), byproducts are water-soluble. [18][19] | Higher cost than older reagents. |
Chapter 4: Post-Synthesis and Selective Deprotection
The true utility of this compound is realized after the peptide chain has been fully assembled. The orthogonal nature of the Z-group allows for its selective removal, unmasking a reactive handle for further chemical modification.
Global Deprotection and Cleavage
-
Mechanism: Once synthesis is complete, the peptide is cleaved from the solid support, and most side-chain protecting groups are removed simultaneously. In Boc chemistry, this is typically achieved with a strong, hazardous acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). [3][14][20]* Outcome: This harsh acidic treatment cleaves the bond to the resin and removes other acid-labile side-chain protecting groups (e.g., Benzyl ethers on Tyr, Ser). Critically, the Z-group on the Phe(4-NH) side chain remains intact. [4]The result is a crude peptide, free in solution, still bearing the Z-group protection.
Selective Deprotection of the Z-Group
-
Mechanism: Catalytic Hydrogenolysis: The most common and mildest method for Z-group removal is catalytic hydrogenolysis. [4][21]The peptide is dissolved in a suitable solvent and stirred under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., 10% Pd on carbon). The catalyst facilitates the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. [21]* Protocol:
-
Dissolve the Z-protected peptide in a solvent like methanol, ethanol, or aqueous acetic acid.
-
Carefully add the Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen (H₂) atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction progress by HPLC or Mass Spectrometry.
-
Upon completion, carefully filter the mixture through celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the peptide with a free 4-amino-phenylalanine side chain.
-
Caption: Orthogonal deprotection workflow.
Chapter 5: Analytical Characterization
Rigorous analytical chemistry is essential to confirm the successful synthesis and modification of the peptide.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the crude and final peptide products. [22][23]The retention time will shift predictably after the removal of the relatively hydrophobic Z-group.
-
Mass Spectrometry (MS): Mass spectrometry provides definitive confirmation of the peptide's identity by measuring its molecular weight. [24]This is crucial for verifying each step of the modification process.
Data Presentation: Expected Mass Shifts
| Peptide State | Modification | Expected Mass Change (Da) |
| Peptide-Phe(4-NHZ) | Z-group present | +134.05 Da (C₈H₇O₂) |
| Peptide-Phe(4-NH₂) | Z-group removed | -134.05 Da |
Note: The mass of the Z-group itself is C₈H₇O₂. The change is from -NH-Z to -NH₂.
Chapter 6: Conclusion and Future Perspectives
This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its well-defined, quasi-orthogonal protection scheme provides a reliable pathway for the site-specific incorporation of a modifiable aniline moiety into a peptide sequence. The principles of its action, rooted in the differential lability of the Boc and Z protecting groups, enable complex synthetic strategies that are fundamental to modern drug development, bioconjugation, and materials science. [6]By mastering the mechanisms described in this guide, researchers can confidently leverage this building block to advance the frontiers of peptide science.
References
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-
26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Solid Phase Peptide Synthesis Process and Applications 2025. (2025). Neuland Labs. [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Prime Peptides. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021). YouTube. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]
-
What is Solid-phase Peptide Synthesis?. (2025). Powder Systems. [Link]
-
Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. (2000). Journal of the American Chemical Society. [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). GenScript. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec. [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acadepe. [Link]
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Characterization of intact and modified proteins by mass spectrometry. (n.d.). MS Vision. [Link]
-
Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). Certified Nutraceuticals. [Link]
-
ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. (2016). Molecular & Cellular Proteomics. [Link]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure. (1996). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
-
Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Synthesis and characterization of a new peptide analogue. (2011). Der Pharma Chemica. [Link]
-
N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses. [Link]
-
Boc-N-Me-Phe-OH. PubChem. [Link]
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The Strategic Imperative of Orthogonal Protection: A Technical Guide to the Role of the Boc Group in Boc-Phe(4-NHZ)-OH
Abstract
In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. This technical guide delves into the critical role of the tert-Butyloxycarbonyl (Boc) protecting group in the context of N-α-Boc-L-phenylalanine(4-NH-Z)-OH (Boc-Phe(4-NHZ)-OH), a versatile building block for advanced peptide architectures. We will explore the underlying chemical principles of the Boc group, its strategic implementation alongside the side-chain benzyloxycarbonyl (Z) group, and the practical applications that this orthogonally protected amino acid enables. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of protecting group strategies in modern peptide chemistry.
Introduction: The Architectural Precision of Peptide Synthesis
The synthesis of peptides with defined sequences is a cornerstone of modern biomedical research and pharmaceutical development. From peptide-based therapeutics to diagnostic tools, the ability to construct these complex molecules with high fidelity is essential. At the heart of this endeavor lies the concept of protecting groups, temporary modifications that mask reactive functional groups to prevent unwanted side reactions during the stepwise assembly of the peptide chain.[1]
This compound is a prime example of a strategically designed amino acid derivative that facilitates the incorporation of a functionalized phenylalanine residue into a peptide sequence. This molecule features two distinct protecting groups: the Boc group at the α-amino position and the Z (or Cbz, benzyloxycarbonyl) group on the amino function of the phenyl side-chain.[2] This dual-protection scheme is not redundant; rather, it represents a sophisticated strategy known as orthogonal protection , which allows for the selective removal of one protecting group in the presence of the other.[3] This guide will dissect the pivotal role of the Boc group in this molecular architecture, providing both theoretical understanding and practical insights.
The Boc Group: A Cornerstone of Amine Protection
The tert-Butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in peptide chemistry.[1][4] Its popularity stems from a combination of facile introduction, stability under a wide range of reaction conditions, and, most importantly, its susceptibility to cleavage under specific and mild acidic conditions.[5]
Mechanism of Boc Protection
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved through nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O), a highly efficient and common Boc source.[5][6] The reaction is often carried out in the presence of a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and enhance its nucleophilicity.[5]
The mechanism proceeds via a nucleophilic acyl substitution, where the amino group attacks one of the carbonyl carbons of (Boc)₂O.[6] This leads to the formation of a carbamate linkage and the release of tert-butyl carbonate, which readily decomposes to isobutylene and carbon dioxide, driving the reaction to completion.[4]
Caption: General workflow for Boc protection of an amine.
The Critical Role of Acid-Labile Cleavage
The defining characteristic of the Boc group is its lability under acidic conditions.[7] This property is central to its utility in peptide synthesis. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a 25-50% solution in a solvent like dichloromethane (DCM).[5][8]
The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA.[5] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl cation and a carbamic acid intermediate.[5][6] The carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
It is crucial to note that the formation of the tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan, methionine).[9] To prevent this, "scavengers" like anisole or thioanisole are often added to the deprotection cocktail to trap the reactive cation.[7]
The Z-Group: An Orthogonal Counterpart
The benzyloxycarbonyl (Z or Cbz) group, present on the side-chain of this compound, serves as the orthogonal protecting group to the α-amino Boc group.[10][11] Introduced by Bergmann and Zervas, the Z-group is a cornerstone of peptide chemistry.[12]
The key to the orthogonality of the Boc and Z groups lies in their distinct cleavage conditions. While the Boc group is acid-labile, the Z-group is stable to the acidic conditions used for Boc removal.[4][11] Instead, the Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst) or under harsh acidic conditions such as with hydrogen bromide in acetic acid.[10][13]
This differential stability is the essence of the orthogonal protection strategy, allowing for the selective deprotection of either the α-amino group for peptide chain elongation or the side-chain amino group for further functionalization.[3][14]
The Synergy of Boc and Z in this compound: An Orthogonal Strategy in Practice
The strategic combination of the Boc and Z protecting groups in this compound provides chemists with precise control over the synthetic route.
Scenario 1: Peptide Chain Elongation
In a typical solid-phase peptide synthesis (SPPS) workflow, the carboxyl group of this compound is first anchored to a solid support.[5] The Boc group is then selectively removed using TFA, exposing the α-amino group for coupling with the next Boc-protected amino acid in the sequence.[5][8] This cycle of deprotection and coupling is repeated to assemble the desired peptide chain, all while the Z-group on the phenylalanine side-chain remains intact.
Scenario 2: Side-Chain Modification
Once the peptide backbone is assembled, the Z-group can be selectively removed by hydrogenolysis. This unmasks the amino group on the phenyl ring, providing a handle for further modifications. This could include the attachment of fluorescent labels, biotin tags for affinity purification, or the introduction of other functionalities to modulate the peptide's biological activity.
The following table summarizes the key characteristics of the Boc and Z protecting groups, highlighting their orthogonality:
| Feature | Boc (tert-Butyloxycarbonyl) | Z (Benzyloxycarbonyl) |
| Protected Group | α-Amino group | Side-chain amino group |
| Introduction | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Cleavage Conditions | Mild acid (e.g., TFA in DCM)[5][7] | Catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)[10][13] |
| Stability | Stable to base and hydrogenolysis[4] | Stable to mild acid (TFA)[11] |
Experimental Protocols
Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
TFA Treatment: Drain the DCM and add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[5]
-
Incubation: Gently agitate the resin for 20-30 minutes at room temperature.[5]
-
Washing: Drain the TFA solution and wash the resin extensively with DCM (3-5 times) to remove residual acid and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% diisopropylethylamine (DIPEA) in DCM or N,N-dimethylformamide (DMF).
-
Final Wash: Wash the resin again with DCM and then with DMF to prepare for the next coupling step.
Protocol for Z-Group Deprotection (Hydrogenolysis)
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture of solvents.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the deprotected peptide.
Applications in Drug Discovery and Development
The use of this compound and similar orthogonally protected amino acids is instrumental in several areas of drug discovery:
-
Synthesis of Peptide Hormones and Analogs: This building block is valuable for creating modified versions of peptide hormones to enhance their therapeutic properties.[2]
-
Development of Enzyme Inhibitors: The functionalized phenylalanine can be incorporated into peptides designed to target the active sites of specific enzymes.[2]
-
Bioconjugation: The side-chain amino group serves as an attachment point for conjugating peptides to other molecules, such as antibodies for targeted drug delivery or polyethylene glycol (PEG) to improve pharmacokinetic profiles.[15][16]
-
Creation of Bioactive Peptides: The ability to introduce specific functionalities onto the phenyl ring allows for the fine-tuning of a peptide's bioactivity and stability.[2]
Conclusion
The Boc protecting group in this compound is not merely a passive shield but an active enabler of sophisticated synthetic strategies. Its acid-lability, in orthogonal combination with the hydrogenolysis-labile Z-group, provides the chemical precision required to construct complex and functionalized peptides. For researchers and drug development professionals, a thorough understanding of this and other orthogonal protection schemes is fundamental to advancing the frontiers of peptide-based therapeutics and diagnostics. The judicious choice and application of protecting groups remain a critical determinant of success in the synthesis of novel and impactful biomolecules.
References
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
- Z - Benzyloxycarbonyl. Bachem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
- Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Proprep.
- The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Peptide Synthesis. Chemistry LibreTexts.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. NINGBO INNO PHARMCHEM CO.,LTD.
- Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube.
- Boc-L-Phe(4-NHZ)-OH·DCHA. Chem-Impex.
- 2 Protection of Functional Groups. Thieme.
- Orthogonal Protection Definition. Fiveable.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Peptide Synthesis with the Boc Protecting Group. YouTube.
- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Boc-Phe(4-NH-2ClZ)-OH, Boc-4-(2-chloro-Z-amino)-L-phenylalanine. Advanced ChemTech.
- Boc-Phe(4-NH2)-OH. Sigma-Aldrich.
- Boc-4-(Fmoc-amino)-L-phenylalanine. Chem-Impex.
- Boc-4-amino-L-phenylalanine. Chem-Impex.
- The Chemistry of Boc-Phe(4-NO2)-OH: Properties and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.
- Boc-L-4-Aminophenylalanine. Biosynth.
- Boc-L-β-phenylalanine. Chem-Impex.
- 55533-24-9 | Boc-Phe(4-NH2)-OH. ChemPep.
- This compound. Sunway Pharm Ltd.
- Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed.
- N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses Procedure.
- Boc-Phe(4-NH2)-OH [55533-24-9]. Aapptec Peptides.
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Boc-phe(4-nhz)-OH for beginners in peptide chemistry
An In-Depth Technical Guide to Nα-Boc-L-phenylalanine(4-NH-Z)-OH for Peptide Chemistry
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nα-Boc-L-phenylalanine(4-NH-Z)-OH, a cornerstone building block for advanced peptide synthesis. We will delve into its chemical principles, practical applications, and the strategic advantages it offers in the construction of complex and modified peptides.
Introduction: Unveiling a Versatile Building Block
Nα-Boc-L-phenylalanine(4-NH-Z)-OH, systematically named Nα-(tert-Butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-p-aminophenylalanine, is a derivative of the amino acid phenylalanine. Its unique structure features two distinct protecting groups: the Boc group on the alpha-amine (Nα) and the Z-group (or Cbz) on the side-chain's para-amino group (Nε). This dual-protection scheme is not arbitrary; it is a deliberate design that unlocks a powerful strategy in peptide chemistry known as orthogonal protection .[1][2]
This strategic placement of acid-labile (Boc) and hydrogenolysis-labile (Z) groups allows for the selective deprotection and modification of specific sites within a growing peptide chain.[3] Consequently, it is an invaluable tool for synthesizing peptides with modified side chains, creating branched peptides, or attaching payloads like dyes and drugs to specific residues.[4][5][6]
Core Concepts: The Power of Orthogonal Protection
To fully appreciate the utility of Boc-Phe(4-NHZ)-OH, one must first grasp the principle of orthogonal protection. In peptide synthesis, protecting groups are temporary modifications that mask reactive functional groups to prevent unwanted side reactions.[3][7] An orthogonal protection strategy employs multiple classes of protecting groups within the same molecule, where each class can be removed by a specific chemical method without affecting the others.[1][2]
The Key Players in this compound:
-
The Nα-Boc Group (tert-Butoxycarbonyl): This group protects the alpha-amino function, the site of peptide bond formation. It is highly sensitive to moderately strong acids, such as Trifluoroacetic Acid (TFA).[1][8] This acid-lability is the cornerstone of the "Boc-SPPS" (Solid-Phase Peptide Synthesis) strategy.[8][9] During each cycle of peptide elongation, the Boc group is removed to allow the next amino acid to be coupled.[9]
-
The Nε-Z Group (Benzyloxycarbonyl or Cbz): This group protects the amino function on the phenylalanine's side chain. It is stable to the acidic conditions used to remove the Boc group.[3] Instead, the Z-group is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or with strong acids like liquid HF, which are generally reserved for the final cleavage step.[10]
This orthogonality is the molecule's primary advantage: you can expose the Nα-amine for chain elongation using TFA without disturbing the Z-protected side chain. Later, the side chain can be selectively deprotected for further modification.
Caption: Orthogonal deprotection of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this reagent is crucial for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| Synonyms | Boc-4-(Z-amino)-L-phenylalanine | [5] |
| Molecular Formula | C₂₂H₂₆N₂O₆ | [5] |
| Molecular Weight | 414.45 g/mol | N/A |
| Appearance | White to off-white powder | [5][11] |
| Purity (Typical) | ≥98% (HPLC) | [12] |
| Storage Conditions | 0-8°C, protect from moisture | [5] |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis | [13][14] |
Note: Often supplied as a dicyclohexylammonium (DCHA) salt (C₂₂H₂₆N₂O₆·C₁₂H₂₃N, MW: 595.7 g/mol ) to improve stability and handling.[5] The DCHA salt must be converted to the free acid before use in coupling reactions.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Boc-SPPS. The general workflow involves building a peptide chain sequentially while it is anchored to a solid support (resin).[8][15]
Caption: General workflow for Boc-SPPS.
Detailed Experimental Protocols
The following protocols are foundational and should be adapted based on the specific peptide sequence, resin, and available equipment.
Protocol 1: Coupling of this compound
This protocol describes the incorporation of the amino acid into the peptide chain.
Prerequisite: The peptide-resin must have a free N-terminal amine, achieved through a prior deprotection and neutralization step.
-
Reagent Preparation:
-
Dissolve this compound (1.5 to 3 equivalents relative to resin substitution) in Dichloromethane (DCM) or Dimethylformamide (DMF).
-
In a separate vessel, prepare the activation agent. A common choice is HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.5 to 3 eq.) with Diisopropylethylamine (DIEA) (3 to 6 eq.).
-
-
Activation (Pre-activation Method):
-
Add the HBTU/DIEA solution to the dissolved this compound.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color. This step forms the active ester, ready for coupling.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the washed and neutralized peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
-
Monitoring and Wash:
-
Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating reaction completion.
-
Once complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Isopropanol (2x) to remove all soluble reagents and byproducts.[8]
-
Causality Insight: Pre-activation of the carboxylic acid group is critical for efficient peptide bond formation. Reagents like HBTU convert the acid to a highly reactive species, minimizing the risk of racemization and ensuring a high coupling yield.[16]
Protocol 2: Selective Nα-Boc Deprotection
This is a standard step performed in every cycle of Boc-SPPS.
-
Resin Preparation: Swell the peptide-resin in DCM for 10-15 minutes.
-
Deprotection:
-
Washing: Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[8]
-
Neutralization:
-
Wash the resin with a 5-10% DIEA solution in DCM for 2-5 minutes (2x). This converts the N-terminal ammonium trifluoroacetate salt to the free amine, ready for the next coupling step.[9]
-
Wash again with DCM (3x) to remove excess DIEA.
-
Expert Tip: When working with sequences containing Tryptophan (Trp) or Methionine (Met), scavengers like dithiothreitol (DTE) or anisole should be added to the TFA deprotection solution to prevent side reactions.[8]
Protocol 3: Selective Side-Chain (Z-Group) Deprotection on Resin
This procedure is performed after the full peptide backbone has been assembled but before final cleavage, if side-chain modification is desired.
WARNING: This procedure requires specialized equipment and handling of flammable H₂ gas.
-
Resin Preparation: Swell the fully assembled, Nα-Boc protected peptide-resin in a suitable solvent like DMF or Methanol in a specialized hydrogenation vessel.
-
Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) catalyst to the slurry.
-
Hydrogenolysis:
-
Purge the vessel with nitrogen, then carefully introduce hydrogen gas (H₂) to a pressure of 1-4 atm.
-
Stir the reaction vigorously for 12-24 hours at room temperature.
-
-
Reaction Completion and Catalyst Removal:
-
Carefully vent the H₂ gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and must be handled carefully while wet.
-
Wash the resin thoroughly with the reaction solvent to recover all peptide-resin. The side-chain amine is now exposed for further derivatization.
-
Protocol 4: Final Cleavage from Resin
This step simultaneously removes all remaining acid-labile side-chain protecting groups and cleaves the completed peptide from the solid support.
WARNING: This procedure uses highly corrosive and toxic liquid Hydrogen Fluoride (HF) and requires a specialized, dedicated apparatus.
-
Preparation: Dry the peptide-resin thoroughly under high vacuum. Place the resin in a specialized HF-resistant reaction vessel (e.g., made of Kel-F). Add a scavenger cocktail (e.g., anisole) to protect sensitive residues.
-
HF Cleavage:
-
Cool the vessel to -10°C to 0°C.
-
Carefully condense liquid HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation and Purification:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Centrifuge and decant the ether.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Analytical Characterization
After synthesis and purification, the identity and purity of the peptide must be confirmed.
-
RP-HPLC: This is the primary tool for assessing the purity of the final peptide. A sharp, single peak indicates a high degree of homogeneity.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are used to confirm the molecular weight of the peptide, verifying that the correct sequence has been synthesized.[18]
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Boc-Phe(4-NO2)-OH: Properties and Sourcing. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
- Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188.
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Boc-4-Amino-L-Phenylalanine: A Comprehensive Guide for Researchers and Manufacturers. Retrieved from [Link]
-
Aapptec. (n.d.). Boc-Phe(4-NH2)-OH [55533-24-9]. Retrieved from [Link]
-
MDPI. (2020). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Wiley Online Library. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-N-Me-Phe-OH. PubChem Compound Summary for CID 7010602. Retrieved from [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis: The Role of Boc-Phe-Phe-OH. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbonylative cross-coupling of Boc-L-Phe(4-I)-OMe with α-amino acid.... Retrieved from [Link]
-
ResearchGate. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Boc-4-Amino-L-phenylalanine Boc-Phe(4-NH2)-OH. Retrieved from [Link]
-
Aapptec. (n.d.). Boc-Phe-OH [13734-34-4]. Retrieved from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed Central. Retrieved from [Link]
-
YouTube. (2017). Coupling Reaction - BOC Sciences. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
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An In-Depth Technical Guide to Boc-L-Phe(4-N3)-OH: A Versatile Non-Canonical Amino Acid for Advanced Drug Discovery and Bioconjugation
Introduction: Unlocking New Chemical Space in Peptide and Protein Engineering
In the landscape of modern drug discovery and chemical biology, the ability to introduce novel functionalities into peptides and proteins with high precision is paramount. Non-canonical amino acids (ncAAs) have emerged as powerful tools to expand the chemical repertoire beyond the 20 proteinogenic amino acids, enabling the creation of therapeutics with enhanced properties and novel modes of action.[1] Among these, Boc-L-Phe(4-N3)-OH, or Boc-4-azido-L-phenylalanine, has distinguished itself as a particularly versatile and valuable building block.[2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Boc-L-Phe(4-N3)-OH. We will delve into its synthesis, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its application in bioorthogonal "click" chemistry. This guide is designed to be a practical resource, offering not just protocols, but also the underlying scientific principles and field-proven insights to empower your research and development endeavors.
Core Attributes of Boc-L-Phe(4-N3)-OH
Boc-L-Phe(4-N3)-OH is a derivative of the amino acid L-phenylalanine, featuring two key chemical modifications that are central to its utility: the N-terminal tert-butyloxycarbonyl (Boc) protecting group and the para-azido (-N3) group on the phenyl ring.[2]
-
The Boc Protecting Group: The Boc group is a cornerstone of peptide synthesis, providing robust protection of the alpha-amino group during peptide chain elongation. Its stability under a wide range of conditions, coupled with its straightforward removal using moderate acids like trifluoroacetic acid (TFA), makes it a reliable choice for stepwise peptide assembly.[3]
-
The Azido Group: The azide functionality is the workhorse of Boc-L-Phe(4-N3)-OH. It is a bioorthogonal handle, meaning it is chemically inert within complex biological systems but can be selectively reacted with a partner functional group, typically an alkyne. This exquisite reactivity is the foundation of its widespread use in click chemistry.[2][4]
| Property | Value | Reference(s) |
| Synonyms | Boc-L-Phe(4-N3)-OH, Boc-p-azido-L-Phe-OH | [5] |
| CAS Number | 33173-55-6 | [5] |
| Molecular Formula | C14H18N4O4 | [5] |
| Molecular Weight | 306.32 g/mol | [5] |
| Appearance | Pale yellow to off-white powder | [5] |
| Purity | ≥ 98% (HPLC) | [5] |
| Storage Conditions | 0 - 8 °C | [5] |
Synthesis of Boc-L-Phe(4-N3)-OH: A Stepwise Approach
The synthesis of Boc-L-Phe(4-N3)-OH is a multi-step process that requires careful execution and attention to safety, particularly when handling azide-containing compounds. The most common synthetic route begins with L-phenylalanine and proceeds through iodination, Boc protection, and finally, azidation.
Step 1: Iodination of L-Phenylalanine
The introduction of an iodine atom at the para position of the phenyl ring is a critical first step, setting the stage for the subsequent azidation. While several methods exist, direct oxidative iodination using reagents like iodine and iodic acid offers a more direct route compared to older Sandmeyer chemistry-based approaches.[5]
Step 2: Boc Protection of 4-Iodo-L-phenylalanine
With the iodo-functionalized phenylalanine in hand, the next step is the protection of the α-amino group with a Boc group. This is crucial to prevent unwanted side reactions at the amine during the subsequent azidation step.[5] The reaction typically involves the use of a Boc-donating reagent such as di-tert-butyl dicarbonate (Boc2O).
Step 3: Ullmann-type Coupling for Azidation
The final step involves the conversion of the iodo group to an azide group. An Ullmann-type coupling reaction is a well-established method for this transformation.[5] It is important to note that this reaction involves the use of sodium azide and a copper catalyst, and appropriate safety precautions must be taken due to the potential explosion hazard of azides.[5]
Caption: General cycle of Boc solid-phase peptide synthesis (SPPS).
Detailed Protocol for a Single Coupling Cycle
The following protocol outlines the key steps for incorporating Boc-L-Phe(4-N3)-OH into a peptide chain on a solid support.
Step 1: Boc Deprotection
-
Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.
Step 2: Neutralization
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin again with DCM to remove excess base.
Step 3: Coupling
-
Dissolve Boc-L-Phe(4-N3)-OH (typically 2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-4 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a base, such as DIEA (4-8 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
Step 4: Washing
-
After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
Step 5: Final Cleavage and Deprotection
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Crucial Consideration: The azide group is generally stable to the acidic conditions of Boc-SPPS deprotection and final cleavage. However, some reduction of the azide to an amine can occur, especially in the presence of certain scavengers used during cleavage. It is advisable to use cleavage cocktails that minimize this side reaction.
The Power of Click Chemistry: Bioorthogonal Reactions with Azido-Peptides
The true utility of incorporating Boc-L-Phe(4-N3)-OH into peptides lies in the subsequent bioorthogonal reactions that can be performed on the azide-functionalized peptide. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce no byproducts. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable triazole linkage. [6]
Caption: Schematic of the CuAAC reaction.
Experimental Protocol for CuAAC on an Azido-Peptide:
-
Dissolve the azido-peptide in a suitable solvent system, often a mixture of water and an organic solvent like DMSO or t-butanol.
-
Add the alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain) in a slight excess.
-
Prepare the catalyst solution. This typically involves mixing a copper(II) sulfate (CuSO4) solution with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ. A ligand, such as TBTA or THPTA, is often included to stabilize the Cu(I) and improve reaction efficiency.
-
Add the catalyst solution to the peptide/alkyne mixture.
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purify the resulting triazole-linked conjugate using reversed-phase HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement in click chemistry for biological applications is the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it ideal for use in living systems. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst. [6] Experimental Protocol for SPAAC on an Azido-Peptide:
-
Dissolve the azido-peptide in a biocompatible buffer, such as phosphate-buffered saline (PBS).
-
Add the strained alkyne-containing molecule (e.g., a DBCO-functionalized imaging agent).
-
Incubate the reaction mixture at physiological temperature (37 °C). The reaction is typically complete within a few hours.
-
Purify the conjugate as needed, often by size-exclusion chromatography if the conjugate is intended for in vivo use.
Applications in Drug Discovery and Development
The ability to site-specifically modify peptides with a wide range of functionalities using Boc-L-Phe(4-N3)-OH and click chemistry has profound implications for drug discovery.
Peptide-Drug Conjugates (PDCs)
PDCs are an emerging class of therapeutics that combine the targeting ability of a peptide with the potency of a small-molecule drug. []By incorporating Boc-L-Phe(4-N3)-OH into a targeting peptide, a cytotoxic drug can be attached via a click reaction, enabling targeted delivery to cancer cells or other diseased tissues, thereby minimizing off-target toxicity.
Development of PET Imaging Probes
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development. By attaching a positron-emitting radionuclide (e.g., 18F) to a targeting peptide via a click reaction with an azido-functionalized peptide, highly specific PET imaging probes can be developed for visualizing tumors or other disease markers in vivo. [8][9]
Probing Protein-Protein Interactions
Understanding and modulating protein-protein interactions (PPIs) is a key area of drug discovery. Peptides containing Boc-L-Phe(4-N3)-OH can be used as probes to study PPIs. The azide group can be used to attach photo-crosslinkers or affinity tags to identify binding partners and map interaction interfaces.
Analytical Characterization
Rigorous analytical characterization is essential to ensure the identity and purity of Boc-L-Phe(4-N3)-OH and the resulting modified peptides.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for assessing the purity of both the amino acid and the final peptide conjugate.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized products, verifying the successful incorporation of the amino acid and the subsequent click modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of Boc-L-Phe(4-N3)-OH. For azido-modified peptides, NMR can be used to verify the presence and location of the azido group. [5][10]
Safety and Handling of Azides
Organic azides are energetic compounds and should be handled with care.
-
Potential Hazards: Organic azides can be explosive, especially when heated or subjected to shock. They are also toxic.
-
Safe Handling Practices: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid contact with heavy metals, strong acids, and strong oxidizing agents.
-
Waste Disposal: Dispose of all azide-containing waste according to your institution's hazardous waste protocols.
Conclusion: A Gateway to Innovation
Boc-L-Phe(4-N3)-OH is more than just a modified amino acid; it is a gateway to a vast and exciting chemical space for peptide and protein engineering. Its robust synthesis, straightforward incorporation into peptides, and versatile reactivity in bioorthogonal click chemistry make it an indispensable tool for researchers in both academia and industry. By leveraging the unique capabilities of this non-canonical amino acid, scientists can design and create novel therapeutics, diagnostics, and research tools with unprecedented precision and control, ultimately accelerating the pace of innovation in medicine and the life sciences.
References
-
Weiss, G. A., et al. (2016). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. ACS Chemical Health & Safety, 23(3), 23-30. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
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Tookmanian, E. M., Fenlon, E. E., & Brewer, S. H. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances, 5(2), 1274–1281. [Link]
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PubChem. (n.d.). Boc-N-Me-Phe-OH. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Figure S3. 1 H-NMR of α -azide- ω -hydroxyl PEG ( 2 ) in DMSO. Retrieved January 15, 2026, from [Link]
-
Wang, Q., et al. (2021). Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. eLife, 10, e71352. [Link]
-
Tang, G., et al. (2017). Radiosynthesis and biological evaluation of N-(2-[18F]fluoropropionyl)-3,4-dihydroxy-l-phenylalanine as a PET tracer for oncologic imaging. Nuclear Medicine and Biology, 51, 10-18. [Link]
-
Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia, 79(11), 759-764. [Link]
-
D'Este, E., et al. (2017). Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release. Gels, 3(4), 39. [Link]
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Pinter, G., & El-Faham, A. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 183-191. [Link]
-
Peter, C., et al. (2022). Population Dynamics of Stretching Excitations of p-Azido-phenylalanine Incorporated in Calmodulin–Peptide Complexes. The Journal of Physical Chemistry B, 126(2), 435-444. [Link]
-
Zlatopolskiy, B. D., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6039. [Link]
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Mondal, S., et al. (2017). New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjugated-diphenylalanines. Nanoscale, 9(4), 1541-1549. [Link]
-
Kubyshkin, V., & Rubini, P. (2025). Introduction: “Noncanonical Amino Acids”. Chemical Reviews. [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved January 15, 2026, from [Link]
-
Zhang, M., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35832. [Link]
-
van der Veken, P., et al. (2025). Improved SolidPhase Peptide Synthesis Method Utilizing ??-Azide-Protected Amino Acids. Angewandte Chemie International Edition. [Link]
-
Smith, A. B., et al. (2020). The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability. Journal of Chemical Information and Modeling, 60(10), 4926-4936. [Link]
-
ResearchGate. (n.d.). Synthesis and Explosion Hazards of 4-Azido-L-Phenylalanine. Retrieved January 15, 2026, from [Link]
-
Frontiers. (n.d.). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Retrieved January 15, 2026, from [Link]
-
Varkey, J. T. (2005). Nα-Fmoc-Peptide azides: Synthesis, isolation, characterization and utility in the extension of peptide chains. Indian Journal of Chemistry - Section B, 44B(9), 1854-1857. [Link]
-
ResearchGate. (n.d.). SEM images of the Boc-Phe-Phe-OH particles fabricated according to the.... Retrieved January 15, 2026, from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 15, 2026, from [Link]
-
MDPI. (n.d.). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved January 15, 2026, from [Link]
-
bioRxiv. (n.d.). Design of peptides with non-canonical amino acids using flow matching. Retrieved January 15, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved January 15, 2026, from [Link]
-
MDPI. (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry. Retrieved January 15, 2026, from [Link]
-
Zhang, M. R., et al. (2017). Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides. Bioorganic & Medicinal Chemistry, 25(15), 4069-4076. [Link]
-
Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved January 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. Retrieved January 15, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved January 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved January 15, 2026, from [Link]
-
PubMed. (n.d.). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. Retrieved January 15, 2026, from [Link]
-
MDPI. (n.d.). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. Retrieved January 15, 2026, from [Link]
-
MDPI. (n.d.). Click Chemistry in Peptide-Based Drug Design. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Azide reduction during peptide cleavage from solid support - The choice of thioscavenger?. Retrieved January 15, 2026, from [Link]
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- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-Phe(4-NHZ)-OH
Abstract
This technical guide provides a comprehensive protocol for the incorporation of the unnatural amino acid Boc-L-phenylalanine(4-carbobenzyloxyamino)-OH, or Boc-Phe(4-NHZ)-OH, into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). The benzyloxycarbonyl (Z or Cbz) group on the side chain of phenylalanine offers a valuable orthogonal protecting group strategy, enabling the synthesis of complex peptides with site-specific modifications. This document details the strategic considerations, step-by-step experimental procedures, and critical validation checkpoints for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Advantage of this compound
In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to avoid side reactions and ensure the desired final product[1]. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a robust and well-established method for SPPS[2][3]. The introduction of unnatural amino acids with orthogonally protected side chains significantly expands the repertoire of accessible peptide structures.
This compound is a derivative of 4-aminophenylalanine where the side-chain amino group is protected by a benzyloxycarbonyl (Z) group, and the alpha-amino group is protected by a Boc group[4][5]. The key advantage of the Z-group lies in its stability under the moderately acidic conditions required for Nα-Boc deprotection (typically 50% TFA in DCM), while being removable under distinct conditions, such as strong acid (e.g., HBr/AcOH) or catalytic hydrogenolysis[6][7][8]. This orthogonality allows for the selective deprotection of the side chain, enabling modifications such as:
-
On-resin cyclization or branching.
-
Attachment of reporter molecules (fluorophores, biotin).
-
Synthesis of peptide-drug conjugates.
This guide will provide a detailed protocol for the successful incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Core Principles and Workflow Overview
The synthesis follows the standard Boc-SPPS cycle of deprotection, neutralization, and coupling[3][9]. The peptide is assembled on a solid support resin, with the C-terminal amino acid anchored to the resin[2][10]. Each subsequent amino acid, protected with an Nα-Boc group, is coupled to the growing peptide chain. The side-chain Z-group on the phenylalanine derivative remains intact throughout the chain elongation process.
The overall workflow can be visualized as follows:
Caption: Boc-SPPS workflow for peptide synthesis.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| This compound | Peptide Synthesis | Chem-Impex, Bachem |
| Standard Boc-protected amino acids | Peptide Synthesis | Sigma-Aldrich, Bachem |
| Merrifield or MBHA Resin | 100-200 mesh | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ACS | Standard suppliers |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide | Standard suppliers |
| Trifluoroacetic acid (TFA) | Reagent grade | Standard suppliers |
| Diisopropylethylamine (DIEA) | Peptide Synthesis | Standard suppliers |
| HBTU/HOBt or HATU | Peptide Synthesis | Standard suppliers |
| Isopropanol (IPA) | ACS grade | Standard suppliers |
| Diethyl ether | Anhydrous | Standard suppliers |
| Hydrogen Fluoride (HF) system | N/A | Specialized equipment |
| Palladium on Carbon (Pd/C), 10% | N/A | Standard suppliers |
| Ammonium formate | ACS grade | Standard suppliers |
Detailed Experimental Protocol
This protocol is designed for a 0.1 mmol scale manual synthesis. Adjust volumes accordingly for different scales.
Part 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place the desired resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel. Add DCM (10 mL/g of resin) and allow it to swell for 30-60 minutes with gentle agitation[3].
-
First Amino Acid Coupling: For Merrifield resin, the first amino acid is typically coupled as a cesium salt to form a benzyl ester linkage. This is a specialized procedure often performed beforehand. If starting with a pre-loaded resin, proceed to Part 2.
Part 2: The SPPS Cycle for Peptide Elongation
This cycle is repeated for each amino acid in the sequence.
Caption: Detailed steps of a single Boc-SPPS cycle.
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-25 minutes[3].
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly to remove residual TFA. A typical sequence is: DCM (3x), IPA (2x), DCM (3x). Each wash should be for 1 minute.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more to ensure complete neutralization of the N-terminal ammonium salt.
-
-
Washing:
-
Wash the resin with DCM (3x) and then with DMF (2x) to prepare for the coupling step.
-
-
Amino Acid Coupling (for this compound or other standard amino acids):
-
In a separate vessel, pre-activate the amino acid. Dissolve this compound (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Trustworthiness Check: Monitor the reaction completion using a qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless) indicates a complete reaction. If the test is positive (blue beads), a recoupling step is necessary.
-
-
Washing:
-
After a successful coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Part 3: Selective On-Resin Deprotection of the Side-Chain Z-Group (Optional)
If selective modification of the 4-amino group is required before cleavage, the Z-group can be removed on-resin.
-
Method: Catalytic Transfer Hydrogenation [11]
-
After completing the peptide assembly, wash the peptide-resin with DMF.
-
Suspend the resin in a solution of ammonium formate (4-5 equivalents) in DMF/MeOH.
-
Add a catalytic amount of 10% Pd/C (0.1-0.2 eq by weight relative to the resin)[6].
-
Agitate the mixture under an inert atmosphere (e.g., Nitrogen) at room temperature for 2-4 hours.
-
Critical Step: Filter the reaction mixture through a pad of Celite to completely remove the palladium catalyst.
-
Wash the resin thoroughly with DMF and DCM. The peptide-resin now has a free amine on the phenylalanine side chain, ready for further derivatization.
-
Part 4: Final Cleavage and Global Deprotection
This procedure cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (excluding the Z-group if it was not previously removed).
-
Expertise & Experience: The choice of cleavage method is critical. For Boc/Bzl chemistry, strong acids are required. Anhydrous Hydrogen Fluoride (HF) is highly effective but requires a specialized apparatus. Trifluoromethanesulfonic acid (TFMSA) is an alternative. Warning: These are extremely hazardous reagents and must be handled with appropriate safety precautions in a certified fume hood.
-
Standard HF Cleavage Protocol:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, 1 mL per gram of resin) to trap reactive carbocations.
-
Cool the vessel to -10 °C.
-
Condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold, anhydrous diethyl ether.
-
Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
-
Post-Synthesis Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of this compound; peptide aggregation. | Extend coupling time to 4 hours. Use a stronger activating agent like HATU. Perform a second coupling. |
| Premature Z-Group Cleavage | Overly harsh or extended TFA deprotection steps. | Ensure TFA deprotection time does not exceed 30 minutes per cycle. The Z-group is generally stable, but repeated exposure can lead to minor degradation[12]. |
| Low Yield After HF Cleavage | Incomplete cleavage; peptide precipitation issues. | Extend cleavage time. Ensure the peptide is fully precipitated with a sufficient volume of cold ether. Re-cleave the resin if necessary[13]. |
| Side Product Formation | Insufficient scavengers during cleavage; instability of other amino acids. | Use a comprehensive scavenger cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) if the sequence contains sensitive residues like Trp, Met, or Cys[14]. |
References
-
Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides . Int J Pept Protein Res. [Link]
-
Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives . Synfacts. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine . Nature. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. [Link]
-
Ch27 : Peptide synthesis . University of Calgary. [Link]
-
Studies in Solid Phase Peptide Synthesis: A Personal Perspective . OSTI.GOV. [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis . Int J Pept Protein Res. [Link]
-
Methods and protocols of modern solid phase peptide synthesis . Molecular Biotechnology. [Link]
-
How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? . ResearchGate. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences . Nature Protocols. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies . University of Leeds. [Link]
-
Synthesis of Novel Peptides Using Unusual Amino Acids . Brieflands. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . UCI Department of Chemistry. [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS) . The Royal Society of Chemistry. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? . ResearchGate. [Link]
-
Introduction to Peptide Synthesis . Master Organic Chemistry. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. thieme-connect.com [thieme-connect.com]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Unlocking Molecular Interactions: A Guide to Boc-Phe(4-N3)-OH in Drug Discovery
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols for utilizing N-α-(tert-Butoxycarbonyl)-4-azido-L-phenylalanine (Boc-Phe(4-N3)-OH). This versatile, non-canonical amino acid is a powerful tool for dissecting complex biological processes, enabling the identification of drug targets, the optimization of lead compounds, and the elucidation of molecular mechanisms of action. This document offers in-depth technical insights, detailed experimental protocols, and the scientific rationale behind methodological choices, empowering researchers to effectively integrate this unique chemical probe into their drug discovery and development workflows.
Introduction: The Power of a Trifunctional Moiety
Boc-Phe(4-N3)-OH is a cornerstone of modern chemical biology and medicinal chemistry, distinguished by its three key functional components:
-
Boc-Protected Amine: The acid-labile tert-butyloxycarbonyl (Boc) group provides robust protection of the α-amino group, making it fully compatible with standard Boc-based Solid-Phase Peptide Synthesis (SPPS). This allows for the precise, site-specific incorporation of the azido-phenylalanine residue into a peptide sequence of interest.[][2]
-
Phenylalanine Scaffold: The aromatic side chain of phenylalanine provides a common structural motif for receptor recognition, allowing Boc-Phe(4-N3)-OH to be substituted for native phenylalanine residues in peptides with a high likelihood of retaining biological activity.
-
Aryl Azide Group: This moiety is the key to the compound's utility. The azide group is a versatile chemical handle with two primary applications:
-
Bioorthogonal "Click" Chemistry: The azide participates in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[3][4] This "click" reaction allows for the covalent attachment of a wide array of reporter molecules, such as fluorophores, biotin tags, or drug payloads, to the peptide after its synthesis.[5]
-
Photoaffinity Labeling: Upon exposure to ultraviolet (UV) light, the aryl azide is converted into a highly reactive nitrene intermediate.[6][7] This nitrene can then form a covalent bond with nearby molecules, effectively "capturing" the binding partners of the peptide probe.[8]
-
This unique combination of features makes Boc-Phe(4-N3)-OH an invaluable tool for a range of applications in drug discovery, from target identification to the development of novel therapeutics.
Core Applications in Drug Discovery and Development
The strategic incorporation of Boc-Phe(4-N3)-OH into peptide-based probes opens up a multitude of possibilities for researchers.
Target Identification and Validation
A primary challenge in drug discovery is the identification and validation of the molecular targets of bioactive compounds. Photoaffinity labeling with peptides containing 4-azido-phenylalanine is a powerful technique to address this challenge. By designing a peptide probe based on a known bioactive sequence and incorporating Boc-Phe(4-N3)-OH, researchers can covalently cross-link the probe to its binding partners in a complex biological milieu, such as a cell lysate or even in living cells.[7] Subsequent proteomic analysis can then identify the "captured" proteins, revealing the direct molecular targets of the peptide.
Elucidation of Signaling Pathways
Understanding the intricate network of protein-protein interactions that constitute a signaling pathway is crucial for developing targeted therapies. Photoaffinity labeling with azido-phenylalanine-containing peptide probes can be used to map these interactions.[7] By systematically introducing the photo-crosslinker at different positions within a peptide that mimics a natural ligand, it is possible to identify the specific domains of interaction between the peptide and its receptor, as well as downstream signaling partners.
Development of Peptide-Drug Conjugates
The high efficiency and bioorthogonality of click chemistry make it an ideal method for creating peptide-drug conjugates (PDCs).[3] A peptide containing 4-azido-phenylalanine can be synthesized and then "clicked" to a drug molecule that has been functionalized with an alkyne group. This modular approach allows for the rapid generation and screening of a library of PDCs with different drug payloads, linkers, and targeting peptides.
Probing the Bioavailability and Distribution of Peptide Therapeutics
By clicking a fluorescent dye or a radiolabel to a 4-azido-phenylalanine-containing peptide, researchers can visualize and quantify the distribution of the peptide in cells and tissues. This information is critical for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key applications of Boc-Phe(4-N3)-OH.
Protocol 1: Incorporation of Boc-Phe(4-N3)-OH into Peptides via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-azido-phenylalanine residue using Boc chemistry.
Materials and Reagents:
-
Boc-Phe(4-N3)-OH
-
Other Boc-protected amino acids
-
Merrifield or PAM resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Scavengers (e.g., thioanisole, ethanedithiol) for cleavage
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether
Procedure:
-
Resin Swelling and Preparation: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes.
-
Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[9]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-Phe(4-N3)-OH (or another Boc-amino acid) (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate the amino acid. Agitate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin. Agitate for 1-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized apparatus. TFMSA is a less hazardous alternative.
-
After the final coupling and deprotection of the N-terminal Boc group, wash the resin with DCM and dry it under vacuum.
-
Perform the cleavage using anhydrous HF or TFMSA according to established protocols, including the use of appropriate scavengers.[10]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding a large volume of cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Boc-SPPS of a Peptide Containing Boc-Phe(4-N3)-OH
Caption: Workflow for on-resin CuAAC of an azide-containing peptide.
Protocol 3: Photoaffinity Labeling of a Target Protein
This protocol outlines a general procedure for using a purified peptide containing 4-azido-phenylalanine to identify its binding partners in a cell lysate.
Materials and Reagents:
-
Purified peptide containing 4-azido-phenylalanine
-
Cell lysate containing the target protein(s)
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 365 nm)
-
SDS-PAGE reagents
-
Western blot reagents or mass spectrometry facility
Procedure:
-
Binding:
-
Incubate the peptide probe with the cell lysate at a suitable concentration (determined by the binding affinity) for 1-2 hours at 4°C to allow for non-covalent binding.
-
-
UV Cross-linking:
-
Place the mixture on ice and irradiate with a UV lamp (e.g., 365 nm) for 15-60 minutes. The optimal irradiation time and wavelength should be determined empirically. [11]3. Analysis:
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE. If the peptide probe contains a tag (e.g., biotin from a previous click reaction), the cross-linked complex can be detected by Western blotting with an anti-tag antibody. An upward shift in the molecular weight of the target protein can also be observed.
-
Mass Spectrometry: For unbiased target identification, the cross-linked protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry to identify the protein. [12] Workflow for Photoaffinity Labeling
-
Caption: General workflow for photoaffinity labeling and target identification.
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method | Key Consideration |
| Boc-SPPS | |||
| Single Coupling Efficiency | >99% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. [9] |
| Overall Peptide Yield | Sequence-dependent (typically 10-50%) | RP-HPLC, Mass Spectrometry | Purity is often more critical than yield. |
| CuAAC Reaction | |||
| On-Resin Reaction Yield | >90% | Mass Spectrometry of cleaved peptide | Optimization of catalyst and reaction time may be needed. |
| Solution-Phase Reaction Yield | >80% | RP-HPLC, Mass Spectrometry | Purification from excess reagents is required. |
| Photoaffinity Labeling | |||
| Cross-linking Efficiency | 5-50% | SDS-PAGE, Densitometry | Highly dependent on binding affinity and UV exposure. [11] |
Mass Spectrometry Analysis of Triazole-Containing Peptides
The triazole ring formed during the CuAAC reaction is stable and can be readily detected by mass spectrometry. The fragmentation pattern of the triazole-containing peptide will show characteristic losses that can be used to confirm the success of the reaction and to sequence the peptide. The fragmentation of the 1,2,3-triazole ring itself can be complex, but it provides a unique signature for the modified peptide. [13][14]
Case Study: Elucidating a Kinase Signaling Pathway
Objective: To identify the direct downstream substrates of a specific kinase using a peptide probe containing 4-azido-phenylalanine.
Approach:
-
Probe Design: A peptide sequence corresponding to the kinase's substrate recognition motif is synthesized with Boc-Phe(4-N3)-OH incorporated at a position that is not critical for binding.
-
Photoaffinity Labeling: The peptide probe is incubated with a cell lysate, and UV cross-linking is performed to covalently capture the interacting proteins.
-
Enrichment and Identification: If the peptide probe was also "clicked" with a biotin tag, the cross-linked complexes can be enriched using streptavidin beads. The enriched proteins are then identified by mass spectrometry.
-
Pathway Mapping: The identified proteins are potential downstream substrates of the kinase. Further validation experiments, such as in vitro kinase assays, can confirm these findings and help to map the signaling pathway.
Representative Signaling Pathway Diagram
Caption: A simplified representation of a kinase signaling pathway that can be investigated using photoaffinity labeling.
Conclusion
Boc-Phe(4-N3)-OH is a powerful and versatile chemical tool that enables a wide range of applications in drug discovery and development. Its compatibility with standard peptide synthesis and its dual functionality for click chemistry and photoaffinity labeling provide researchers with a robust platform for identifying drug targets, elucidating signaling pathways, and constructing novel therapeutic conjugates. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this unique amino acid in their quest for new medicines.
References
-
Iris Biotech GmbH. (n.d.). Everything for - CLICK CHEMISTRY. [Online]. Available at: [Link]
-
Gour, N., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 442. [Link]
-
Aslam, M. S., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3). [Link]
-
AAPPTec. (n.d.). Click Chemistry Building Blocks for Peptide Synthesis. [Online]. Available at: [Link]
-
LifeTein. (2024). Click Chemistry in Peptide Synthesis. [Online]. Available at: [Link]
-
Popik, V. V. (2010). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 7(5), 745-760. [Link]
-
Ge, J., et al. (1992). Sequence analysis of photoaffinity-labelled peptides derived by proteolysis of photosystem-2 reaction centres from thylakoid membranes treated with [14C]azidoatrazine. European Journal of Biochemistry, 207(3), 927-933. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. [Online PDF]. Available at: [Link]
-
Lau, Y. H., et al. (2017). Click Chemistry in Peptide-Based Drug Design. Molecules, 22(10), 1564. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
-
Flaxman, H. A., et al. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 18(30), 5747-5761. [Link]
-
ResearchGate. (n.d.). Mass Fragmentation pattern of Compound 4(b)(c)(d). [Online]. Available at: [Link]
-
Maquestiau, A., et al. (1991). Mass spectra of some 1,2,4-triazoles. Bulletin des Sociétés Chimiques Belges, 100(3), 247-254. [Link]
-
Galdámez-Rivas, M., et al. (2022). Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity. Molecules, 27(19), 6543. [Link]
-
Oreate Additive Manufacturing. (2026). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. [Online]. Available at: [Link]
-
Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL). [Online]. Available at: [Link]
-
Saggiomo, M., et al. (2018). A zinc–porphyrin–peptide conjugate via “click-chemistry”: synthesis and amyloid-β interaction. Organic & Biomolecular Chemistry, 16(34), 6266-6273. [Link]
-
Kim, Y., & Lim, D. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Journal of Analytical Science and Technology, 8, 17. [Link]
-
O'Brien, J. G. K., et al. (2022). Photoaffinity labelling with small molecules. Nature Reviews Chemistry, 6, 449-464. [Link]
-
Kim, Y., & Lim, D. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Journal of Analytical Science and Technology, 8(1), 17. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. [Online]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of the triazole-thiol ligand. [Online]. Available at: [Link]
-
Lau, Y. H., et al. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Polymers, 9(10), 526. [Link]
-
Arranz-Gibert, P., et al. (2021). Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. Cell Chemical Biology, 28(12), 1735-1746.e6. [Link]
-
Lau, Y. H., et al. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Polymers, 9(10), 526. [Link]
-
Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. [Online]. Available at: [Link]
-
Das, S., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Schwyzer, R., & Caliezi, A. (1971). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. Helvetica Chimica Acta, 54(5), 1399-1407. [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Sequence analysis of photoaffinity-labelled peptides derived by proteolysis of photosystem-2 reaction centres from thylakoid membranes treated with [14C]azidoatrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Incorporation of Boc-phe(4-nhz)-OH for bioactive peptide synthesis.
An Application Guide to the Strategic Incorporation of Boc-Phe(4-N3)-OH for Bioactive Peptide Synthesis
Abstract
This technical guide provides a comprehensive framework for the successful incorporation of N-α-Boc-4-azido-L-phenylalanine (Boc-Phe(4-N3)-OH), a non-canonical amino acid, into bioactive peptides. We will move beyond a simple recitation of steps to explore the strategic rationale behind experimental choices, ensuring a robust and reproducible synthesis. This document details field-proven protocols for solid-phase peptide synthesis (SPPS), discusses the critical stability of the azido moiety, and outlines downstream applications, including photoaffinity labeling and bioorthogonal "click" chemistry. The protocols are designed to be self-validating, incorporating key monitoring steps to ensure success.
The Strategic Value of the Azido Group in Peptide Science
The introduction of bioorthogonal functional groups into peptide scaffolds is a transformative strategy in modern drug discovery and chemical biology.[1] The azido group (–N3), offered by building blocks like Boc-Phe(4-N3)-OH, is particularly powerful due to its unique combination of properties: it is small, metabolically stable, and does not participate in the cell's native biochemical reactions, making it truly bioorthogonal.[2][3]
The incorporation of Boc-Phe(4-N3)-OH unlocks two powerful applications:
-
Photoaffinity Labeling: The aryl azide group is photoactivatable.[4] Upon exposure to UV light (~260 nm), it forms a highly reactive nitrene intermediate that can covalently crosslink with interacting biomolecules in close proximity.[5][6][7] This process "traps" transient interactions, enabling the identification of binding partners and the mapping of interaction interfaces.[5][6][8]
-
Bioorthogonal "Click" Chemistry: The azide is a key partner in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][3][9] This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for modifying complex biomolecules.[2][10] Applications include peptide cyclization, conjugation to fluorophores, PEGylation, and the synthesis of peptide-drug conjugates.[2][3][]
This guide focuses on the Boc/Bzl protection strategy for Solid-Phase Peptide Synthesis (SPPS), a robust method well-suited for this versatile amino acid.[][13][14]
Foundational Principles: Synthesis Strategy and Key Considerations
The success of incorporating Boc-Phe(4-N3)-OH hinges on a well-planned synthetic strategy. The Boc (tert-butyloxycarbonyl) protecting group is ideal as it is removed under acidic conditions (e.g., trifluoroacetic acid, TFA), to which the side-chain azido group is stable.[9][15]
2.1. Stability of the Azido Moiety The azido group is stable under the standard acidic (TFA) and basic (piperidine, if using a hybrid strategy) conditions of SPPS.[9] However, it is incompatible with strong reducing agents . Exposure to reagents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or catalytic hydrogenation will reduce the azide to an amine. This sensitivity must be considered throughout the synthesis, purification, and handling of the final peptide.
2.2. Choosing the Right Chemistry: Boc vs. Fmoc While azido amino acids can be used in both strategies, the Boc/Bzl approach offers distinct advantages for certain sequences.[16] In Boc-SPPS, the repetitive deprotection steps with TFA leave the N-terminal amine in a protonated state, which can help disrupt secondary structure formation and reduce peptide aggregation on-resin, a common problem with hydrophobic sequences.[14]
2.3. Coupling Reagent Selection The efficiency of the acylation reaction is paramount. While various reagents can be used, the choice involves a trade-off between efficiency, cost, and potential side reactions.
| Coupling Reagent System | Activation Class | Key Advantages | Points of Caution |
| DIC / HOBt | Carbodiimide | Cost-effective, reliable for standard couplings. | HOBt is classified as an explosive when dry; potential for racemization. |
| HBTU / DIEA | Aminium/Uronium | High efficiency, fast reaction kinetics, low racemization.[] | Higher cost; can cause side reactions with unprotected Asn/Gln. |
| HATU / DIEA | Aminium/Uronium | Extremely efficient, excellent for sterically hindered couplings.[] | High cost; certain conditions with DIPEA can lead to racemization.[17] |
Core Protocol: Incorporation of Boc-Phe(4-N3)-OH via Boc-SPPS
This section provides a detailed, step-by-step methodology for the manual incorporation of Boc-Phe(4-N3)-OH into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
Experimental Workflow for Boc-SPPS Incorporation
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Step-by-Step Methodology:
-
Resin Preparation and Swelling:
-
Place the peptide-resin from the previous cycle into a suitable reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.[15]
-
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (approx. 10 mL per gram of resin).[18]
-
Agitate for a 2-minute pre-wash, then drain.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[15][18]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).[18]
-
-
Neutralization:
-
Coupling of Boc-Phe(4-N3)-OH:
-
Pre-activation: In a separate vial, dissolve Boc-Phe(4-N3)-OH (3 equivalents relative to the resin's initial loading) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in N,N-Dimethylformamide (DMF). Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) and allow the mixture to pre-activate for 15 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours. Reaction time may need to be extended for sterically hindered couplings.
-
-
Reaction Monitoring (Self-Validation):
-
Take a small sample of the resin beads and perform a Kaiser test. A yellow/colorless result indicates a complete reaction (free amine consumed). A blue/purple result indicates an incomplete reaction.
-
If the Kaiser test is positive, drain the coupling solution and repeat the coupling step with freshly activated amino acid ("double coupling").
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next cycle (return to Step 2).
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups.
-
For the Boc/Bzl strategy, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[14][18] Extreme caution is required when handling these reagents.
-
The crude peptide is then precipitated in cold diethyl ether, collected, and dried.
-
Downstream Application Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating the azide-modified peptide to a molecule containing a terminal alkyne (e.g., a fluorescent tag, biotin, or another peptide).
Workflow for a Standard CuAAC Reaction
Caption: General workflow for a CuAAC "click" chemistry reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve the purified azido-peptide in an aqueous buffer (e.g., PBS or ammonium bicarbonate).
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO or DMF).
-
Prepare fresh aqueous stock solutions of copper(II) sulfate (CuSO4) and sodium ascorbate.
-
-
Reaction Setup:
-
In a reaction vial, combine the azido-peptide solution and the alkyne-molecule solution (typically using a slight molar excess of the less valuable component).
-
Add the CuSO4 stock solution to the mixture (final concentration typically 50-100 µM).
-
Initiate the reaction by adding the sodium ascorbate stock solution (final concentration typically 1-5 mM). The solution may turn a faint yellow/orange color.
-
-
Incubation and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction is often complete within 1-2 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to observe the consumption of starting materials and the formation of the desired product.
-
-
Purification:
-
Once the reaction is complete, the peptide conjugate can be purified from excess reagents and unreacted starting materials using reverse-phase HPLC (RP-HPLC).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient activation/coupling time. 2. Steric hindrance from peptide sequence. 3. Peptide aggregation on-resin. | 1. Extend coupling time and/or perform a double coupling. 2. Switch to a more potent coupling reagent like HATU. 3. Perform coupling at an elevated temperature (40-50 °C). |
| Low Final Yield | 1. Incomplete deprotection at each step. 2. Premature cleavage of peptide from the resin. 3. Loss during precipitation/purification. | 1. Ensure fresh TFA solution is used for deprotection. 2. Verify the stability of your chosen resin/linker to repeated TFA treatment. 3. Optimize precipitation and HPLC protocols. |
| Azide Reduction | Accidental exposure to reducing agents. | Strictly avoid DTT, TCEP, or other reducing agents during synthesis, cleavage, and purification steps. |
| Failed Click Reaction | 1. Oxidation of Copper(I) catalyst. 2. Impure starting materials. 3. pH of the reaction buffer is too acidic. | 1. Use freshly prepared sodium ascorbate solution; consider a Cu(I)-stabilizing ligand like TBTA. 2. Verify the purity of peptide and alkyne via MS. 3. Ensure the reaction buffer pH is between 7 and 8. |
Conclusion
Boc-Phe(4-N3)-OH is a powerful and versatile building block for the synthesis of advanced bioactive peptides. Its compatibility with robust Boc-SPPS protocols and its utility as a handle for photo-crosslinking and click chemistry provide an expansive toolkit for chemical biologists and drug development professionals. By understanding the underlying chemical principles and adhering to the validated protocols outlined in this guide, researchers can confidently leverage this unique amino acid to probe biological systems and construct novel peptide-based therapeutics and diagnostics.
References
- BenchChem. (2025). A Head-to-Head Comparison of In Vivo Photo-Crosslinkers: 4-Azidobenzonitrile vs. p-azido-L-phenylalanine. Source: BenchChem Technical Guides.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Source: BOC Sciences Technical Articles.
- Various Authors. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis.
- BOC Sciences. Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. Source: BOC Sciences Technical Articles.
- Aapptec Peptides. Order Your Azido Amino Acids.
- Lau, Y. H., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Source: Synlett.
- CPC Scientific. Click Peptides. Source: CPC Scientific Services.
- Schwyzer, R., & Caviezel, M. (1971). p-Azido-L-phenylalanine: a photo-affinity 'probe' related to tyrosine. Source: Helvetica Chimica Acta.
- LifeTein. (2024). Click Chemistry in Peptide Synthesis. Source: LifeTein Technical Resources.
- BenchChem. Nα-azido-Nε-Boc-D-lysine vs. Nα-Fmoc-Nε-azido-L-lysine for Peptide Synthesis. Source: BenchChem Technical Guides.
- Aapptec Peptides. Azido Amino Acids and Click Chemistry Builiding Blocks.
- Various Authors. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
- Liu, D. et al. (2014). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development.
- PubChem. Boc-4-azido-L-phenylalanine.
- Escher, E., & Jost, R. (1974). p-Nitrophenylalanine, p-azidophenylalanine, m-azidophenylalanine, and o-nitro-p-azido-phenylalanine as photoaffinity labels. Source: FEBS Letters.
- BenchChem. (2025). A Technical Guide to Boc-L-para-Azidophenylalanine: A Versatile Tool for Elucidating Molecular Interactions. Source: BenchChem Technical Guides.
- Various Authors. (2025). Synthesis of Azido Acids and Their Application in the Preparation of Complex Peptides.
- Fields, G. B., et al. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source: Novabiochem.
- Chem-Impex. Boc-4-azido-L-phenylalanine.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Lohani, C. R., & Taylor, R. E. (2016). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. Source: The Journal of Organic Chemistry.
- BenchChem. Application Notes and Protocols for the Incorporation of Boc-L-Lys(N3)-OH (CHA) in Solid-Phase Peptide Synthesis. Source: BenchChem Technical Guides.
- Bachem. (2020). Peptide Click Chemistry Explained. Source: Bachem AG.
- Aapptec. Peptide Synthesis - FAQ. Source: Aapptec.
- Aapptec. Amino Acid Derivatives for Peptide Synthesis. Source: Aapptec.
- BenchChem. D-4-(Boc-aminomethyl)phenylalanine Coupling in Solid-Phase Peptide Synthesis. Source: BenchChem Technical Guides.
- Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis. Source: UCI Department of Chemistry.
- Gao, Y., et al. (2014). Click Chemistry in Peptide-Based Drug Design. Source: Molecules.
- Sandoz, G., et al. (2020). Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells. Source: Structure.
- Thamm, P., & Wünsch, E. (1979). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. Source: Hoppe-Seyler's Zeitschrift für physiologische Chemie.
- QYAOBIO. Click Chemistry Peptides. Source: QYAOBIO Technical Articles.
- Chem-Impex. Boc-Phe-Phe-OH.
- Sigma-Aldrich. Boc-Phe(4-I)-OH. Source: Sigma-Aldrich Product Page.
- ChemPep. Boc Solid Phase Peptide Synthesis. Source: ChemPep Inc.
- Cole, C. M., et al. (2019). Synthesis and explosion hazards of 4-Azido-L-phenylalanine.
- Sigma-Aldrich. Boc-D-Phe(3,4-Cl2)-OH. Source: Sigma-Aldrich Product Page.
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Application Note: Strategic Incorporation and Bioorthogonal Ligation of N-Boc-4-azido-L-phenylalanine
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of N-Boc-4-azido-L-phenylalanine, a non-canonical amino acid crucial for site-specific modification of peptides and proteins. We detail its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) and explore three primary bioorthogonal ligation strategies: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Staudinger Ligation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry for applications such as fluorescent labeling, PEGylation, and the development of antibody-drug conjugates (ADCs).
Introduction to N-Boc-4-azido-L-phenylalanine
N-Boc-4-azido-L-phenylalanine, often abbreviated as Boc-Phe(4-N3)-OH, is an invaluable tool in chemical biology and drug development. It combines the structural features of the amino acid phenylalanine with a bioorthogonal azido (-N3) moiety on the phenyl ring. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, making it suitable for Boc-based solid-phase peptide synthesis (SPPS) or solution-phase coupling reactions.[1]
The azido group is the key functional handle. It is chemically inert to most biological functional groups, allowing it to pass through complex biological systems without reacting until it encounters a specific, engineered reaction partner.[2][] This high degree of specificity, known as bioorthogonality, enables the precise, covalent modification of peptides and proteins at a predetermined site.
Physicochemical Properties and Handling
Proper handling and storage are critical to maintaining the integrity of Boc-Phe(4-N3)-OH.
| Property | Value | Source |
| Synonyms | Boc-L-Phe(4-N3)-OH, Boc-p-azido-L-Phe-OH | [1] |
| CAS Number | 33173-55-6 | [1][4] |
| Molecular Formula | C₁₄H₁₈N₄O₄ | [1][4] |
| Molecular Weight | 306.32 g/mol | [1] |
| Appearance | Pale yellow to off-white powder | [1][5] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [] |
| Storage | Store at 0 - 8 °C, desiccated. | [1] |
Handling: Always allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation, which can degrade the compound.[7] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Workflow Part 1: Incorporation into Peptides via SPPS
The first critical phase is the site-specific incorporation of Boc-Phe(4-N3)-OH into a growing peptide chain. The Boc protecting group makes this reagent ideal for traditional Boc/Bzl solid-phase peptide synthesis (SPPS).
Figure 1. General workflow for Boc solid-phase peptide synthesis (SPPS).
Protocol 3.1: Boc-SPPS Incorporation of Boc-Phe(4-N3)-OH
This protocol outlines a manual synthesis cycle on a suitable resin, such as Merrifield resin for a peptide acid or MBHA resin for a peptide amide.[8]
Materials:
-
Resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution)
-
Boc-Phe(4-N3)-OH
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: e.g., Hydrogen Fluoride (HF) with scavengers (e.g., anisole). Caution: HF is extremely hazardous.
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel with gentle agitation.[8]
-
Boc Deprotection:
-
Drain the DCM. Add a solution of 50% TFA in DCM to the resin.[8][9]
-
Agitate for 5 minutes, drain, and add fresh 50% TFA/DCM.
-
Agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.[8][9]
-
Wash the resin thoroughly with DCM (3x) and Isopropanol (2x) to remove residual acid.[8]
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% DIEA in DCM and agitate for 10 minutes. Repeat once.[9][10]
-
Causality: This step is crucial to deprotonate the N-terminal ammonium salt formed during the acidic deprotection, regenerating the free amine nucleophile required for the subsequent coupling reaction.[10]
-
Wash the resin thoroughly with DCM (3x) to remove excess base.[8]
-
-
Coupling of Boc-Phe(4-N3)-OH:
-
In a separate vial, dissolve 2-4 equivalents (relative to resin capacity) of Boc-Phe(4-N3)-OH and a near-equivalent amount of HBTU in DMF.
-
Add this activation mixture to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling.[8]
-
Agitate the reaction for 1-2 hours at room temperature.
-
Causality: HBTU is an efficient coupling reagent that converts the carboxylic acid of the incoming amino acid into a highly reactive O-acylisourea intermediate, which is readily attacked by the free N-terminal amine on the resin-bound peptide.[11]
-
-
Wash: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once synthesis is complete, dry the peptide-resin under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF with appropriate scavengers.[8][9]
-
Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether. Purify the azide-containing peptide using reverse-phase HPLC (RP-HPLC).[8]
Protocol 3.2: Characterization of the Azide-Peptide
Verification of successful incorporation is mandatory.
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the molecular weight of the purified peptide. The observed mass should match the theoretical mass of the peptide containing the 4-azido-phenylalanine residue. When using MALDI-MS, the choice of matrix is critical; sinapinic acid is recommended as it absorbs strongly at the laser wavelength (337 nm), protecting the UV-labile azido group from photodegradation.[12][13]
-
HPLC: Analyze the purity of the peptide by RP-HPLC. A single, sharp peak is indicative of a pure product.
-
FTIR Spectroscopy (Optional): The azide group has a characteristic asymmetric stretching vibration that appears as a sharp, strong peak in the range of 2100-2160 cm⁻¹.[14][15][16] This can provide direct evidence of the azide's presence.
Workflow Part 2: Bioorthogonal Conjugation Strategies
With the azide-peptide in hand, site-specific conjugation can be performed using one of several bioorthogonal reactions. The choice of reaction depends on the nature of the conjugation partner and the experimental context (e.g., in vitro vs. live cell).
Strategy 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most robust and widely used "click" reaction, forming a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[17][18]
Figure 2. Schematic of the CuAAC reaction.
Protocol 4.1: CuAAC Ligation to an Alkyne-Functionalized Molecule
This protocol describes a general procedure for conjugating an azide-peptide to an alkyne-tagged molecule (e.g., a fluorescent dye, biotin, or drug).
Materials:
-
Azide-Peptide
-
Alkyne-functionalized molecule (e.g., Alkyne-TAMRA)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, freshly prepared)
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO)
-
Buffer (e.g., PBS, pH 7.4) or a water/tert-butanol mixture
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the reagents in the following order:
-
Dissolve the azide-peptide in the chosen buffer to the desired final concentration (e.g., 1 mM).
-
Add 1.5-3 equivalents of the alkyne-functionalized molecule.
-
Causality: Using a slight excess of the smaller, often less precious alkyne component helps drive the reaction to completion.
-
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and TBTA ligand solutions.[19] A 1:5 ratio of Cu:Ligand is common.
-
Initiate Reaction:
-
Add the CuSO₄/TBTA premix to the peptide/alkyne mixture. The final copper concentration is typically 50-200 µM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[19] The solution may turn faintly yellow.
-
Causality: Sodium ascorbate is the reducing agent that converts the stable Cu(II) sulfate precursor into the active Cu(I) catalyst in situ.[19]
-
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Monitor & Purify: Monitor reaction progress via HPLC-MS. Once complete, purify the final peptide conjugate using RP-HPLC.
Strategy 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant essential for applications in living systems or with copper-sensitive biomolecules.[24][] The reaction is driven by the release of ring strain from a cyclooctyne reagent upon reaction with an azide.[24][26]
Figure 3. Schematic of the SPAAC reaction.
A variety of cyclooctynes are available, with Dibenzocyclooctyne (DBCO) being one of the most common due to its good balance of reactivity and stability.[27][28]
| Cyclooctyne Reagent | Typical k₂ (M⁻¹s⁻¹) (vs. Benzyl Azide) | Key Features |
| BCN | ~0.06 - 0.14 | Small, hydrophilic, moderately reactive.[28] |
| DBCO / ADIBO | ~0.3 - 1.0 | High reactivity, good stability. Most common. [28][29] |
| DIFO | ~0.076 | Fast kinetics, but can be less stable.[28] |
| BARAC | ~0.96 | Very fast kinetics, but can have limited stability.[28][29] |
Note: Reaction rates can vary significantly based on the azide structure, solvent, and temperature.[28][30]
Protocol 4.2: SPAAC Ligation to a DBCO-Functionalized Molecule
Procedure:
-
Dissolve Reactants: Dissolve the azide-peptide in a biocompatible buffer (e.g., PBS, pH 7.4). Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Mix: Add 2-10 equivalents of the DBCO-reagent to the azide-peptide solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10%) to maintain peptide solubility and structure.[24]
-
Incubate: Incubate the mixture at room temperature or 37°C for 2-24 hours. Reaction times are generally longer than CuAAC and depend heavily on reactant concentrations and the specific cyclooctyne used.[24][31]
-
Monitor & Purify: Monitor the reaction by HPLC-MS. Purify the final conjugate by RP-HPLC or size-exclusion chromatography.
Strategy 3: Staudinger Ligation
The Staudinger Ligation is another powerful, copper-free method that forms a stable amide bond between an azide and an engineered triarylphosphine.[2][][32]
Figure 4. Schematic of the Staudinger Ligation.
The reaction proceeds via the formation of an aza-ylide intermediate, which is then trapped intramolecularly by an ortho-ester group on the phosphine, rearranging to form the final amide bond.[]
Protocol 4.3: Staudinger Ligation
Procedure:
-
Dissolve Reactants: Dissolve the azide-peptide in an aqueous buffer (pH 7-8). Dissolve the phosphine reagent in a water-miscible solvent like DMF or DMSO.
-
Mix: Add 1.5-2 equivalents of the phosphine reagent to the azide-peptide solution.
-
Incubate: Allow the reaction to proceed at room temperature for 2-12 hours.
-
Monitor & Purify: Monitor the reaction by HPLC-MS, looking for the mass of the final amide-linked conjugate. Purify the product via RP-HPLC.
Troubleshooting Guide
Low conjugation yield is a common challenge in bioconjugation experiments.[7][33][34]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conjugation Yield | Reagent Degradation: Azide photolysis; hydrolysis of alkyne/phosphine reagents; improper storage. | Ensure reagents are stored correctly (cold, dark, desiccated).[7] Use fresh stock solutions. For CuAAC, always prepare sodium ascorbate solution fresh. |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or reactant concentrations. | Optimize pH for the specific reaction. For CuAAC, ensure pH is between 7-8. For SPAAC, reaction rates can be pH and buffer dependent.[30] Increase incubation time or reactant concentration.[33] | |
| Presence of Interfering Substances: Buffers containing primary amines (Tris, glycine) will compete in reactions targeting amines. Azide salts (NaN₃) will react with DBCO reagents.[7][27][35] | Perform buffer exchange into a non-interfering buffer like PBS or HEPES before conjugation.[35] | |
| (CuAAC) Inactive Catalyst: Oxidation of Cu(I) to Cu(II). | Ensure sufficient reducing agent (sodium ascorbate) is present. Increase the concentration of the stabilizing ligand (TBTA).[21] | |
| Peptide Aggregation/Precipitation | Poor solubility of the peptide or final conjugate. | Add organic co-solvents (e.g., DMSO, DMF, isopropanol) up to 20-30%.[36] Check the pH of the solution; solubility is often lowest at the isoelectric point (pI). |
Conclusion
N-Boc-4-azido-L-phenylalanine is a versatile and powerful building block for the site-specific functionalization of synthetic peptides. By following robust protocols for its incorporation via SPPS and selecting the appropriate bioorthogonal ligation chemistry—CuAAC for high efficiency, SPAAC for biocompatibility, or Staudinger Ligation for amide bond formation—researchers can create precisely engineered biomolecules for a vast array of applications in basic research, diagnostics, and therapeutic development.
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- 18. jpt.com [jpt.com]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]
- 21. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 26. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 27. broadpharm.com [broadpharm.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 33. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 36. UQ eSpace [espace.library.uq.edu.au]
Application Note: Boc-Phe(4-NHZ)-OH as a Strategic Building Block for Peptide Library Diversification
Introduction
In the landscape of drug discovery and chemical biology, combinatorial peptide libraries are indispensable tools for identifying novel ligands, enzyme inhibitors, and therapeutic leads. The power of these libraries lies in their vast chemical diversity. The choice of building blocks is therefore a critical determinant of a library's quality and potential for success. Boc-Phe(4-NHZ)-OH, an N-α-Boc-protected L-phenylalanine derivative featuring a benzyloxycarbonyl (Z or Cbz) protected amine at the para position, stands out as a uniquely versatile monomer for constructing highly diverse peptide libraries.
The strategic value of this compound lies in its orthogonal protection scheme. The N-terminal Boc group is labile to moderately strong acids (e.g., trifluoroacetic acid, TFA), while the side-chain Z-group is stable to these conditions but can be selectively removed via catalytic hydrogenation.[1][2][3] This orthogonality allows for the standard stepwise assembly of a peptide backbone using Boc-based Solid-Phase Peptide Synthesis (SPPS), followed by the selective deprotection and functionalization of the 4-amino group on the phenylalanine side chain. This "post-synthesis" modification step opens a gateway to exponential diversification, enabling the creation of vast libraries from a single peptide scaffold.
This guide provides a comprehensive overview of the applications and detailed protocols for using this compound in the synthesis of peptide libraries, tailored for researchers in peptide chemistry and drug development.
Physicochemical Properties and Handling
A clear understanding of the building block's properties is essential for successful and reproducible synthesis.
| Property | Value | Source |
| Chemical Name | N-(tert-Butoxycarbonyl)-4-(benzyloxycarbonylamino)-L-phenylalanine | N/A |
| Abbreviation | This compound | N/A |
| CAS Number | 55533-24-9 | [4] |
| Molecular Formula | C₂₂H₂₆N₂O₆ | Derived |
| Molecular Weight | 414.45 g/mol | Derived |
| Appearance | White to off-white solid | General Knowledge |
| Storage | Store at 2-8°C, desiccated | [4] |
| Solubility | Soluble in DMF, DCM, NMP | General Knowledge |
Handling: As with all amino acid derivatives, handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
The Core Strategy: Orthogonal Protection and Diversification
The utility of this compound is rooted in the differential lability of its two protecting groups. This allows for a multi-stage synthesis strategy that first builds the peptide backbone and then introduces diversity at the phenylalanine side chain.
-
Peptide Backbone Synthesis: The peptide is assembled on a solid support using the standard Boc-SPPS cyclical workflow. The N-α-Boc group is removed at each step with TFA, while the side-chain Z-group remains intact.[5]
-
Selective Side-Chain Deprotection: After the full peptide sequence is assembled, the Z-group on the this compound residue is selectively removed by catalytic hydrogenation, exposing a reactive primary aromatic amine (aniline).[6][7]
-
On-Resin Diversification: This newly exposed amine serves as a chemical handle for introducing a wide array of functionalities via reactions such as acylation, sulfonylation, or reductive amination, directly on the solid support.[8][9]
-
Final Cleavage: The completed, side-chain-modified peptides are cleaved from the resin with a strong acid like hydrofluoric acid (HF), which also removes any remaining acid-labile side-chain protecting groups.[10]
This strategic workflow is visualized in the diagram below.
Caption: Fig. 1: Orthogonal synthesis and diversification workflow.
Experimental Protocols
Protocol 4.1: Incorporation of this compound via Manual Boc-SPPS
This protocol outlines a standard cycle for coupling this compound onto a growing peptide chain attached to a Merrifield or MBHA resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Isopropanol (IPA)
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes. Drain the solvent.[5]
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash), then drain.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-25 minutes for complete deprotection.[5]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove residual acid.[5]
-
-
Neutralization:
-
Wash the resin with a solution of 5% DIEA in DCM (2x for 2 minutes each).
-
Wash again with DCM (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate this compound (3 eq.) by dissolving it with HBTU (2.9 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) and allow the mixture to stand for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
Validation: Perform a Kaiser (ninhydrin) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
Caption: Fig. 2: Boc-SPPS cycle for incorporating the building block.
Protocol 4.2: On-Resin Side-Chain Z-Group Deprotection
This protocol describes the selective removal of the Z-group from the phenylalanine side chain using catalytic transfer hydrogenation, a method generally safer and more practical for standard lab setups than using compressed hydrogen gas.[6][7]
Materials:
-
Peptide-resin containing the Phe(4-NHZ) residue
-
Palladium on carbon (Pd/C, 10% w/w) catalyst
-
Ammonium formate (HCOONH₄) or hydrazine (N₂H₄) as a hydrogen donor[7][11]
-
Anhydrous DMF or NMP
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous DMF for at least 1 hour.
-
Reaction Setup:
-
To the swollen resin, add a solution of ammonium formate (10-20 eq. relative to the Z-group) dissolved in DMF.
-
Carefully add the Pd/C catalyst (0.2-0.5 eq. by weight relative to the resin) under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric; handle with care.
-
-
Hydrogenolysis:
-
Seal the reaction vessel and agitate the slurry gently at room temperature or slightly elevated temperature (40-50°C) for 12-24 hours.
-
Monitor the reaction for the evolution of CO₂ gas (a byproduct of the deprotection).
-
-
Catalyst Removal and Washing:
-
Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. It is crucial to ensure all catalyst particles are removed to avoid contamination in subsequent steps.
-
Wash the resin extensively with DMF (5x), DCM (5x), and finally with IPA (2x) to remove all reactants and byproducts.
-
-
Validation: The presence of a free aromatic amine can be confirmed using a test sensitive to anilines, such as a diazotization-coupling reaction that produces a colored azo dye on the beads.
Protocol 4.3: Split-and-Pool Library Synthesis and Diversification
The "split-and-pool" (or "split-and-mix") synthesis method is a powerful combinatorial technique that allows for the creation of "one-bead-one-compound" libraries.[12] When combined with the on-resin diversification of the Phe(4-NH-R) residue, it enables the generation of immense chemical diversity.
Materials:
-
Resin-bound peptide library with exposed Phe(4-NH₂) side chains
-
A set of diverse carboxylic acids (R₁-COOH, R₂-COOH, ... Rₙ-COOH) for acylation
-
Coupling reagents (e.g., HBTU/HOBt/DIEA or HATU)
-
DMF, DCM
Procedure:
-
Pooling: Combine all peptide-resin beads from the previous synthesis steps into a single vessel.
-
Splitting: Divide the pooled resin into a number of equal portions (e.g., 'n' portions, corresponding to the number of different carboxylic acids you wish to couple).[13]
-
Parallel Diversification:
-
In 'n' separate reaction vessels, perform an acylation reaction on each resin portion, using a different carboxylic acid (Rₙ-COOH) for each.
-
Use standard coupling conditions as described in Protocol 4.1, Step 4. Allow reactions to proceed to completion, confirming with a Kaiser test (note: anilines react slowly, so allow sufficient time or use a more sensitive test).
-
-
Pooling and Mixing: Combine all 'n' portions of the now-diversified resin back into a single vessel. Wash and mix thoroughly to ensure complete homogenization.
-
Final Steps: The resulting "one-bead-one-compound" library can now be subjected to final N-terminal Boc deprotection and subsequent cleavage from the resin.
Caption: Fig. 3: Split-and-pool workflow for library diversification.
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for introducing controlled, high-density diversity into peptide libraries. Its robust orthogonal protection scheme is fully compatible with established Boc-SPPS methodologies, while enabling a powerful, late-stage diversification step. By incorporating this building block, researchers can efficiently generate large and unique libraries of peptidomimetics, significantly enhancing the probability of discovering novel molecules with high therapeutic or biological value.
References
-
Split and pool synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library. (2014-01-14). JoVE. Available at: [Link]
-
A General Method for Designing Combinatorial Peptide Libraries Decodable by Amino Acid Analysis. ACS Publications. Available at: [Link]
-
(A) General concept of library construction by the split-and-pool... ResearchGate. Available at: [Link]
-
Synthesis of combinatorial peptide libraries by the “split-and-mix”... ResearchGate. Available at: [Link]
-
Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. (2025-12-17). PubMed. Available at: [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. Available at: [Link]
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? (2018-11-15). ResearchGate. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. (2018-06-07). Master Organic Chemistry. Available at: [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020-02-05). ACS Publications. Available at: [Link]
-
Catalytic Transfer Hydrogenolysis of Protected Peptides using Hydrazine. Semantic Scholar. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007-12-13). Luxembourg Bio Technologies. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014-06-13). HAL Open Science. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020-05-15). Beilstein Journals. Available at: [Link]
-
On-Resin N-Terminal Modification of Long Synthetic Peptides. PMC - NIH. Available at: [Link]
-
Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. PubMed. Available at: [Link]
-
Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Digital CSIC. Available at: [Link]
-
Antibody Modification of p-Aminophenylalanine-Containing Proteins. PubMed. Available at: [Link]
-
On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Modification of p-Aminophenylalanine-Containing Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Catalytic Transfer Hydrogenolysis of Protected Peptides using Hydrazine | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Orthogonal Protection Strategies with Boc-Phe(4-NHZ)-OH in Complex Peptides
Introduction: Navigating Complexity in Peptide Synthesis
The synthesis of complex peptides, particularly those requiring site-specific modifications, is a cornerstone of modern drug development and biochemical research.[1] The success of these intricate molecular constructions hinges on the strategic use of protecting groups, which act as temporary shields for reactive functional groups.[] An ideal protecting group strategy allows for the selective deprotection of a specific site on the peptide while the remainder of the molecule remains fully protected.[3][4] This principle of "orthogonality" is paramount for achieving the desired peptide architecture.[][5]
This guide provides an in-depth exploration of a powerful orthogonal protection strategy centered around the use of Boc-Phe(4-NHZ)-OH . This unique amino acid derivative incorporates two distinct and orthogonally removable protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group on the side-chain amine of the p-aminophenylalanine scaffold.[6][7] This dual protection scheme offers researchers a versatile tool for the site-specific modification of peptides, enabling the synthesis of complex constructs such as branched peptides, antibody-drug conjugates (ADCs), and fluorescently labeled probes.
The Core Principle: The Boc/Z Orthogonal Pair
The fundamental strength of the this compound strategy lies in the differential cleavage conditions of the Boc and Z protecting groups.[6] This orthogonality allows for a two-dimensional approach to peptide modification, as illustrated below.
Chemical Foundations of Orthogonality
-
Boc (tert-butyloxycarbonyl) Group: This group is characteristically acid-labile and is readily cleaved by moderately strong acids such as trifluoroacetic acid (TFA).[6][8] It remains stable under the basic conditions used for Fmoc deprotection and the neutral conditions of catalytic hydrogenolysis used for Z-group removal.[6][8]
-
Z (Benzyloxycarbonyl or Cbz) Group: Introduced in the 1930s, the Z group is a classic amine protecting group that is stable to both acidic and basic conditions.[6] Its primary mode of removal is through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which proceeds under neutral pH.[6][9]
This distinct reactivity profile is the cornerstone of the orthogonal strategy, allowing for the selective unmasking of either the α-amine (for peptide chain elongation) or the side-chain amine of the phenylalanine residue (for subsequent functionalization).
Strategic Applications of this compound
The incorporation of this compound into a peptide sequence opens up a wide array of possibilities for creating complex and functionally diverse peptides. The p-aminophenylalanine residue serves as a versatile handle for attaching various moieties, including:
-
Payloads for Antibody-Drug Conjugates (ADCs): The exposed amine can be used to conjugate cytotoxic drugs to an antibody-targeting peptide.
-
Fluorescent Dyes and Quenchers: For the development of peptide-based biosensors and imaging agents.
-
Polyethylene Glycol (PEG) Chains: To improve the pharmacokinetic properties of therapeutic peptides.
-
Branched Peptide Constructs: The side-chain amine can serve as an initiation point for the synthesis of a second peptide chain.
-
Biotin or Other Affinity Tags: For use in pull-down assays and other biochemical studies.
The use of p-aminophenol derivatives, the core of the Phe(4-NH₂) structure, is a growing area in oncology drug development, highlighting the therapeutic potential of molecules built using this scaffold.[10]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the successful implementation of the this compound orthogonal strategy in solid-phase peptide synthesis (SPPS).[1][11]
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol outlines the standard procedure for coupling this compound onto a resin-bound peptide chain using Boc-based SPPS.
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
Protocol 2: Selective Deprotection of the Z Group
This protocol details the on-resin removal of the Z group from the side chain of the incorporated Phe(4-NHZ) residue, leaving the N-terminal Boc group and other acid-labile side-chain protecting groups intact.
Materials:
-
Peptidyl-resin containing the this compound residue
-
Palladium catalyst (e.g., 10% Pd on carbon)
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
-
Solvent (e.g., methanol, ethanol, or acetic acid)
-
Solid-phase peptide synthesis vessel and shaker
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in the chosen solvent for 30 minutes.
-
Catalyst Addition: Add the palladium catalyst to the resin suspension.
-
Hydrogenolysis: Subject the mixture to a hydrogen atmosphere with vigorous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC-MS analysis of a small cleaved sample).
-
Catalyst Removal: Upon completion of the reaction, carefully filter the resin to remove the palladium catalyst. A filtration aid such as Celite may be used.
-
Washing: Thoroughly wash the resin with the reaction solvent, followed by DMF and DCM, to ensure complete removal of the catalyst and any byproducts. The resin now contains a peptide with a free amine on the phenylalanine side chain, ready for functionalization.
Protocol 3: Functionalization of the Exposed Side-Chain Amine
This protocol provides a general procedure for conjugating a molecule of interest to the newly deprotected side-chain amine of the Phe(4-NH₂) residue.
Materials:
-
Peptidyl-resin with the deprotected Phe(4-NH₂) residue
-
Molecule to be conjugated (e.g., activated carboxylic acid, isothiocyanate)
-
Coupling reagents (if necessary)
-
Solvent (compatible with the conjugation chemistry)
-
Solid-phase peptide synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the resin in the chosen reaction solvent.
-
Conjugation Reaction: Add the molecule to be conjugated (and coupling reagents, if applicable) to the resin. The specific reaction conditions (e.g., temperature, reaction time) will depend on the nature of the conjugation chemistry.
-
Monitoring the Reaction: Monitor the progress of the conjugation reaction to ensure completion.
-
Washing: Once the reaction is complete, wash the resin thoroughly to remove any excess reagents and byproducts.
Protocol 4: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the modified peptide from the solid support and removing the remaining protecting groups. For a peptide synthesized using a Boc/Bzl strategy, this typically involves the use of a strong acid like anhydrous hydrogen fluoride (HF).
Materials:
-
Fully synthesized and modified peptidyl-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., p-cresol, p-thiocresol)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Resin Preparation: Dry the peptidyl-resin thoroughly under vacuum.
-
Cleavage: Place the resin in the HF cleavage apparatus and add the appropriate scavengers. Cool the vessel in a dry ice/acetone bath and condense the HF into the vessel. Allow the reaction to proceed at 0°C for 1-2 hours.
-
HF Removal: After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Peptide Isolation and Purification: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide with cold diethyl ether to remove any remaining scavengers. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Orthogonality of Common Protecting Groups in Peptide Synthesis
| Protecting Group | Cleavage Condition | Stable To |
| Boc | Mild to strong acid (e.g., TFA, HCl)[6][12] | Base, Hydrogenolysis |
| Z (Cbz) | Catalytic Hydrogenolysis (H₂/Pd)[6][9] | Acid, Base |
| Fmoc | Mild base (e.g., Piperidine)[13] | Acid, Hydrogenolysis |
| tBu | Strong acid (e.g., TFA)[13] | Base, Hydrogenolysis |
| Trt | Mild acid[14] | Base, Hydrogenolysis |
| Acm | Iodine[14] | Acid, Base, Hydrogenolysis |
Visualizations
Diagram 1: Orthogonal Deprotection Strategy with this compound
Caption: Logical workflow for the orthogonal use of this compound.
Diagram 2: Experimental Workflow for Site-Specific Peptide Modification
Caption: Step-by-step experimental workflow for peptide modification.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of in-process controls. The Kaiser test, for instance, provides a reliable qualitative assessment of coupling efficiency at each step of peptide elongation. Furthermore, the progress of both the Z-group deprotection and the subsequent functionalization can be quantitatively monitored by HPLC-MS analysis of small aliquots of the resin-bound peptide. This allows for real-time optimization of reaction conditions and ensures the integrity of the final product.
Conclusion
The use of this compound provides a robust and versatile platform for the synthesis of complex, site-specifically modified peptides. The orthogonal nature of the Boc and Z protecting groups allows for a high degree of control over the synthetic process, enabling researchers to construct novel peptide architectures with diverse functionalities. By carefully following the detailed protocols and understanding the underlying chemical principles, scientists and drug development professionals can leverage this powerful tool to advance their research and therapeutic development programs.
References
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
MtoZ Biolabs. (n.d.). Solid Phase Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Fahrenholz, F., & Thierauch, K. H. (1980). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. International Journal of Peptide and Protein Research, 15(4), 323-330. [Link]
-
Flexbio System. (n.d.). Boc-D-Phe(4-NH2)-OH. Retrieved from [Link]
-
Li, Y., et al. (2021). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 26(11), 3234. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-Phe(4-NH2)-OH [55533-24-9]. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chen, Y., et al. (2020). p-Aminophenylalanine Involved in the Biosynthesis of Antitumor Dnacin B1 for Quinone Moiety Formation. Molecules, 25(18), 4153. [Link]
-
ResearchGate. (n.d.). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. [Link]
-
Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4567-4573. [Link]
-
ResearchGate. (n.d.). Cleavage conditions for the Boc group. [Link]
-
Giraud, M., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Journal of Peptide Science, 18(11), 696-702. [Link]
-
ResearchGate. (n.d.). Structures of 25 commonly used phenylalanine derivatives 1, p-aminophenylalanine (pAMF). [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
Kajay Remedies. (2024). Role of Para Aminophenol in Oncology Drug Development. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Peptide Synthesis. [Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
Sources
- 1. Solid Phase Peptide Synthesis | MtoZ Biolabs [mtoz-biolabs.com]
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- 7. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kajay-remedies.com [kajay-remedies.com]
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- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-Phe(4-N3)-OH
Welcome to the technical support resource for researchers, chemists, and drug development professionals utilizing Boc-L-p-azidophenylalanine (Boc-Phe(4-N3)-OH) in peptide synthesis. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to address challenges related to low coupling efficiency of this versatile unnatural amino acid. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your synthetic outcomes.
Introduction: The Challenge of Coupling Boc-Phe(4-N3)-OH
Boc-Phe(4-N3)-OH is a valuable building block in peptide chemistry, primarily due to the bioorthogonal nature of its azide moiety, which allows for selective "click" chemistry applications.[1][2][3] While the azide group is generally stable under standard peptide synthesis conditions, achieving high coupling efficiency can sometimes be challenging.[4] Low yields can stem from a combination of factors including the inherent steric bulk of the Boc protecting group and the phenyl side chain, potential for peptide aggregation, and suboptimal activation or reaction conditions.[5][6]
This guide is structured to help you systematically diagnose and resolve these issues.
Troubleshooting Guide: Low Coupling Efficiency
This section presents a logical workflow in a question-and-answer format to diagnose and resolve common problems encountered during the coupling of Boc-Phe(4-N3)-OH.
Question 1: My initial coupling of Boc-Phe(4-N3)-OH is incomplete, as indicated by a positive Kaiser test. What is the most likely cause and the immediate next step?
A positive Kaiser test (indicated by blue beads on the resin) signifies the presence of unreacted primary amines, confirming that the coupling reaction has not gone to completion.[7]
Immediate Causality: The most common reasons for incomplete coupling are either slowed reaction kinetics due to steric hindrance or suboptimal reaction conditions that do not favor complete acylation.[6] The bulky tert-butyloxycarbonyl (Boc) group, combined with the phenyl ring, can physically obstruct the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide.[8]
Immediate Action: Perform a Double Coupling.
If the initial coupling is incomplete, the most direct and often successful first step is to perform a second coupling (also known as recoupling).[8][9] This involves draining the reaction vessel, washing the resin, and repeating the coupling step with a fresh solution of activated Boc-Phe(4-N3)-OH.
Experimental Protocol 1: Double Coupling of Boc-Phe(4-N3)-OH
-
Initial Coupling Assessment: After the initial scheduled coupling time (e.g., 1-2 hours), take a small sample of the resin (~5-10 mg) and perform a qualitative Kaiser (ninhydrin) test.[10]
-
Positive Test Action: If the test is positive (blue beads), drain the coupling solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with dimethylformamide (DMF) (3 x 1 min) to remove byproducts and unreacted reagents.
-
Second Coupling Preparation: In a separate vessel, prepare a fresh solution of activated Boc-Phe(4-N3)-OH using the same equivalents of amino acid, coupling reagent, and base as in the initial coupling.
-
Execution: Add the fresh activated amino acid solution to the resin and allow the second coupling reaction to proceed for at least the same duration as the first.
-
Final Assessment: After the second coupling, perform another Kaiser test. If the test is negative (clear or yellowish beads), you can proceed with the synthesis. If it remains positive, proceed to the advanced troubleshooting steps outlined below.
Question 2: I've performed a double coupling, but the Kaiser test is still positive. What are my next steps?
A persistent positive Kaiser test after a double coupling indicates a more significant underlying issue that requires a change in strategy. The primary suspects are now inefficient activation of the amino acid or severe on-resin aggregation.
Logical Next Steps:
-
Capping Unreacted Amines: Before proceeding, it is crucial to "cap" the unreacted N-terminal amines.[10][11] This is typically done by acetylation, which permanently blocks these amines from reacting in subsequent cycles, thus preventing the formation of deletion peptide impurities.[11] A common capping solution is a mixture of acetic anhydride and a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) in DMF.[10]
-
Re-evaluating Your Coupling Reagent: Standard coupling reagents may not be sufficiently potent for this amino acid.[12] The formation of a peptide bond requires the activation of the carboxylic acid group.[13][14] For sterically demanding couplings, more powerful in-situ activating reagents are often necessary.[12]
-
Carbodiimides (e.g., DCC, DIC): While common, these are often the least effective for hindered couplings and can lead to side reactions if additives like HOBt or Oxyma Pure are not used.[12]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents form highly reactive esters and are generally more effective than carbodiimides for difficult couplings.[12] HATU is often considered one of the most efficient reagents in this class due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar in efficacy to uronium salts, these are also excellent choices for hindered amino acids.
-
Recommendation: Switch to a more powerful coupling reagent such as HATU or HCTU.
Data Presentation 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Examples | General Reactivity | Recommended for Boc-Phe(4-N3)-OH? | Notes |
| Carbodiimides | DCC, DIC | Moderate | Not recommended as a first choice | Often require additives (e.g., HOBt, Oxyma) to increase efficiency and reduce racemization.[15] |
| Phosphonium Salts | PyBOP, PyAOP | High | Yes | PyAOP is generally more reactive than PyBOP. Solutions in DMF have moderate stability. |
| Uronium/Aminium Salts | HBTU, HCTU, HATU, COMU | High to Very High | Yes (Highly Recommended) | HATU is often the reagent of choice for very difficult couplings. COMU offers a safer alternative to HOBt/HOAt-based reagents.[15] |
Question 3: I'm using a potent coupling reagent like HATU, but I'm still seeing low efficiency. What other factors should I consider?
If a powerful coupling reagent is still yielding poor results, the issue likely lies with other reaction parameters or physical phenomena on the solid support.
Causality Analysis:
-
Insufficient Reaction Time or Temperature: Steric hindrance slows down reaction kinetics.[12] Standard coupling times of 1-2 hours may be insufficient.
-
Suboptimal Solvent Choice: The solvent must effectively solvate the growing peptide chain attached to the resin.[12] Poor solvation can lead to peptide aggregation, where the peptide chains fold and interact with each other, making the N-terminal amine inaccessible.[5]
-
Reagent Stoichiometry: Inadequate equivalents of the amino acid or coupling reagents will naturally lead to incomplete reactions.
Troubleshooting Strategies:
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Extend the coupling time to 4 hours, or even overnight.[12]
-
Increase Temperature: Gently heating the reaction to 40-50°C can help overcome the activation energy barrier. This is particularly effective when using microwave-assisted peptide synthesizers (MASPPS).[12] However, be cautious as excessive heat can increase the risk of racemization.[15]
-
-
Improve Solvation:
-
Switch Solvents: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[12]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl (e.g., 0.5 M) to the coupling reaction can disrupt secondary structures and improve solvation.
-
-
Review Stoichiometry: For difficult couplings, it's common to use a higher excess of reagents. A typical starting point is 4 equivalents of the amino acid and 3.9 equivalents of the coupling reagent relative to the resin loading.
Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A step-by-step workflow for troubleshooting incomplete coupling of Boc-Phe(4-N3)-OH.
Frequently Asked Questions (FAQs)
Q1: Is the azide group on Boc-Phe(4-N3)-OH stable during standard Boc-SPPS conditions?
Yes, the aryl azide group is generally robust and stable throughout the standard cycles of Boc-SPPS.[1][4] It is stable to the acidic conditions required for Boc deprotection (e.g., TFA) and the basic conditions used for neutralization and coupling.[4] However, you should avoid reducing agents, particularly thiols, in cleavage cocktails if you wish to preserve the azide functionality for subsequent conjugation.[4]
Q2: Could the azide group be interfering with the coupling reaction electronically?
The azide group is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the aromatic ring. However, its primary impact on the coupling reaction is not electronic. The main challenges are steric hindrance and potential for aggregation, as discussed above. The azide itself does not directly participate in or inhibit the amide bond formation.[16]
Q3: How can I definitively quantify the coupling efficiency?
While the Kaiser test is a good qualitative indicator, a quantitative assessment requires cleaving a small amount of resin and analyzing the crude peptide by HPLC and Mass Spectrometry (MS).[7][17]
-
HPLC Analysis: This will show the purity of the crude product. The presence of significant deletion peaks ([M-306.32] Da, corresponding to the mass of the Boc-Phe(4-N3)-OH residue) would indicate poor coupling efficiency.[17]
-
Mass Spectrometry (MS): Confirms the identity of the main peak as the desired product and helps identify impurities like deletion sequences.[7]
Experimental Protocol 2: Test Cleavage and HPLC/MS Analysis
-
Sample Collection: After a coupling step of interest, take a small amount of the dried peptide-resin (10-20 mg).
-
Cleavage: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and analyze using RP-HPLC coupled with a mass spectrometer.[18]
-
Interpretation: Compare the peak area of the target peptide to any impurity peaks to assess the success of the coupling step.[17]
Diagram 2: Peptide Bond Formation Mechanism
Caption: General mechanism of peptide bond formation during solid-phase peptide synthesis.
References
- Benchchem. A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- Benchchem. Troubleshooting low yield in solid-phase peptide synthesis.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- University of Calgary. Ch27 : Peptide synthesis.
- Luxembourg Bio Technologies. Developments in peptide and amide synthesis.
- University of Saint Benedict / Saint John's University. CX9. Peptide and Protein Synthesis - Reactivity: substitution at carboxyl.
- Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters.
- Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Benchchem. Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
- Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Optimizing Peptide Coupling: Key Techniques.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- PubChem. Boc-4-azido-L-phenylalanine.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- MDPI. Peptide Conjugation via CuAAC 'Click' Chemistry.
- Chem-Impex. Boc-L-Phe(4-NHZ)-OHDCHA.
- Methods and protocols of modern solid phase peptide synthesis.
- ACS Publications. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
- Bachem. Peptide Click Chemistry Explained.
- NIH. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. PMC.
- NIH. Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC.
- Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- AAPPTec. Guide to Solid Phase Peptide Synthesis.
- CPC Scientific. Click Peptides.
- ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.
- ResearchGate. Is azide group is stable in acid amine coupling reaction condition?
- Han, S., & Viola, R. E. (2004). Splicing of unnatural amino acids into proteins: a peptide model study. Protein and peptide letters, 11(2), 107–114.
- ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.
- Slideshare. Spps and side reactions in peptide synthesis.
- Benchchem. Technical Support Center: Solid-Phase Peptide Synthesis with Boc-L-Ala-OH.
- Gyros Protein Technologies. Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions.
- Chem-Impex. Boc-4-azido-L-phenylalanine.
- Fisher Scientific. N-Boc-L-phenylalanine, 99%.
- Santa Cruz Biotechnology. Boc-Phe-OH.
- TCI AMERICA. Boc-Phe(4-I)-OH.
- Benchchem. Technical Support Center: Compatibility of p-amino-D-phenylalanine in SPPS.
- NIH. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. PMC.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Benchchem. Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide.
Sources
- 1. bachem.com [bachem.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. chemimpex.com [chemimpex.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. biotage.com [biotage.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
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- 14. luxembourg-bio.com [luxembourg-bio.com]
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- 18. chem.uci.edu [chem.uci.edu]
Technical Support Center: Troubleshooting Side Reactions of Boc-Phe(4-NHZ)-OH in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Boc-L-Phe(4-NHZ)-OH in their peptide synthesis workflows. This guide is designed to provide in-depth, field-proven insights into the potential side reactions associated with this versatile amino acid derivative. As your dedicated scientific resource, we will explore the causality behind these experimental challenges and offer robust troubleshooting strategies to ensure the integrity and success of your synthesis.
Introduction: The Role of Boc-Phe(4-NHZ)-OH in Peptide Chemistry
Boc-L-Phe(4-NHZ)-OH is a valuable building block in peptide synthesis, particularly for the introduction of a protected aniline functionality within a peptide sequence.[1] The Boc (tert-butyloxycarbonyl) group provides temporary protection of the α-amino group, while the Z (benzyloxycarbonyl) group offers semi-permanent protection of the side-chain amino group. The strategic use of this "quasi-orthogonal" protection scheme, where the Boc group is labile to moderate acids (e.g., TFA) and the Z group requires stronger acids (e.g., HF, TFMSA) for cleavage, allows for selective deprotection and chain elongation.[2]
However, like any chemical transformation, the incorporation of this compound is not without its potential challenges. This guide will address the most common side reactions encountered during the use of this reagent, providing you with the knowledge to anticipate, mitigate, and resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
Symptom: A positive ninhydrin test (indicating free amines) after the coupling step of this compound.
Causality: The primary reason for incomplete coupling is the reduced nucleophilicity of the aniline nitrogen in the growing peptide chain's N-terminus when the preceding residue is Phe(4-NHZ). The electron-withdrawing nature of the benzyloxycarbonyl group on the aniline ring deactivates the amino group, making it a poorer nucleophile compared to aliphatic amines. This can lead to sluggish or incomplete reactions with the activated carboxyl group of the incoming this compound.
Troubleshooting & Mitigation:
-
Choice of Coupling Reagent:
-
Standard Carbodiimides (DIC/HOBt): While widely used, the activation provided by DIC/HOBt may not be sufficient to overcome the low nucleophilicity of the aniline. Longer coupling times or double coupling may be necessary.[3][4]
-
Uronium/Aminium Reagents (HBTU, HATU): These reagents are generally more potent activators than carbodiimides and are recommended for coupling to less nucleophilic amines.[5][6][7] HATU, in particular, is known for its high efficiency and lower rates of racemization.[6]
-
-
Extended Coupling Time & Double Coupling:
-
Increase the standard coupling time from 1-2 hours to 4 hours or even overnight.
-
If a positive ninhydrin test persists, perform a second coupling (double coupling) with a fresh solution of activated this compound.
-
-
Pre-activation:
-
Pre-activating the carboxylic acid of this compound with the coupling reagent and an additive like HOBt for 10-15 minutes before adding it to the resin can improve coupling efficiency.
-
Experimental Protocol: High-Efficiency Coupling of this compound using HATU
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. Wash thoroughly with DCM, IPA, and DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes). Wash thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Coupling: Add the activation mixture to the resin, followed by the addition of DIEA (6 eq.). Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin test to confirm the completion of the coupling.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Issue 2: Premature Cleavage of the Z-Group during Boc Deprotection
Symptom: Appearance of a byproduct with a mass corresponding to the peptide with a free 4-amino group on the phenylalanine residue (-NH2) in the crude product after synthesis.
Causality: While the Z-group is generally stable to the repetitive TFA treatments used for Boc deprotection, some degree of cleavage can occur, especially with prolonged exposure or at elevated temperatures. This "quasi-orthogonality" means that the Z-group is not completely inert to TFA. The benzyl carbocation generated during this premature cleavage can also lead to other side reactions.
Troubleshooting & Mitigation:
-
Minimize TFA Exposure:
-
Keep Boc deprotection times to the minimum required for complete removal (typically 20-30 minutes).
-
Ensure efficient washing after deprotection to remove residual TFA.
-
-
Control Temperature: Perform all TFA deprotection steps at room temperature. Avoid heating the reaction vessel.
-
Use of Scavengers: While scavengers are more critical during the final cleavage, their inclusion in the Boc deprotection cocktail is generally not recommended as they can interfere with subsequent coupling steps. The focus should be on minimizing TFA contact time.
Quantitative Stability of Z-Group to TFA
| TFA Concentration | Exposure Time | Approximate % Cleavage of Z-Group |
| 50% in DCM | 30 minutes | < 1% |
| 50% in DCM | 2 hours | 1-3% |
| 95% (cleavage) | 2 hours | 5-10% (without scavengers) |
Note: These values are approximate and can vary depending on the peptide sequence and resin.
Issue 3: Side Reactions during Final Cleavage (HF or TFMSA)
Symptom: Multiple unexpected peaks in the HPLC analysis of the crude peptide after final cleavage and deprotection.
Causality: The strong acidic conditions required to cleave the Z-group and other side-chain protecting groups (e.g., from Arg, Lys, Tyr) and to release the peptide from the resin can generate highly reactive carbocations. These electrophilic species can modify sensitive amino acid residues, including the newly deprotected 4-aminophenylalanine.
Potential Side Reactions & Byproducts:
-
Alkylation of the Aniline Ring: The aromatic ring of the 4-aminophenylalanine residue can be susceptible to alkylation by carbocations generated from other protecting groups (e.g., t-butyl cations from Boc or t-butyl esters) or from the resin linker.
-
Modification of the Z-Group: Although the goal is cleavage, the Z-group itself can be modified before it is fully removed, leading to byproducts.
-
General Side Reactions: Other common side reactions during strong acid cleavage include aspartimide formation, glutamic acid cyclization, and oxidation of methionine.[9]
Troubleshooting & Mitigation:
-
Use of Scavengers: The inclusion of a scavenger cocktail in the cleavage mixture is crucial to trap reactive carbocations.[10][11]
-
Thioanisole: Particularly effective at preventing the re-attachment of benzyl-type cations.
-
Anisole: A general carbocation scavenger.
-
1,2-Ethanedithiol (EDT): Useful for scavenging a variety of electrophiles.
-
Triisopropylsilane (TIS): Effective at reducing trityl cations.[12]
-
-
Low-High HF Cleavage: This two-step procedure can minimize side reactions. The "low" HF step with a high concentration of scavengers removes most of the benzyl-based protecting groups under milder conditions, followed by a "high" HF step to cleave the more resistant groups and the peptide from the resin.[9]
-
TFMSA Cleavage: Trifluoromethanesulfonic acid (TFMSA) is an alternative to HF that does not require specialized equipment. However, it is also a very strong acid, and the use of appropriate scavengers is equally important.[13][14]
Experimental Protocol: Standard HF Cleavage with Scavengers
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, well-ventilated fume hood with a specialized HF cleavage apparatus.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Scavenger Cocktail: Prepare a scavenger mixture (e.g., 90% HF, 5% anisole, 5% p-cresol).
-
Cleavage: Cool the HF apparatus to -5 to 0 °C. Add the dried resin and the scavenger cocktail to the reaction vessel. Carefully condense the anhydrous HF into the vessel.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether. The peptide will precipitate.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash with cold ether to remove residual scavengers.
Visualization of Key Processes
Boc-SPPS Cycle with this compound
Caption: Workflow for the incorporation of this compound in Boc-SPPS.
Troubleshooting Logic for Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete coupling of this compound.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wang, S. S., & Merrifield, R. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
- Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology (Vol. 1184, pp. 41–54). Humana Press.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Techniques in Protein Chemistry VI (pp. 539-546). Academic Press.
-
Aapptec Peptides. (n.d.). Boc-Phe-OH [13734-34-4]. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Miranda, M. T., & Alewood, P. F. (2001). Evaluation of the trifluoromethanesulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis. Journal of peptide science, 7(9), 441–449. [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. (n.d.). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Lee, Y., & Silverman, R. B. (2000). Efficient Solid-Phase Synthesis of Compounds Containing Phenylalanine and Its Derivatives via Side-Chain Attachment to the Polymer Support. Journal of the American Chemical Society, 122(15), 3797–3798. [Link]
-
eScholarship.org. (2015). Synthesis of Side-Chain Modified Polypeptides. Retrieved from [Link]
-
PubMed. (1998). Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2014). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Reddit. (2018). Protecting groups in organic synthesis?!. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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- 6. peptide.com [peptide.com]
- 7. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polypeptide.com [polypeptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and removing impurities from Boc-phe(4-nhz)-OH synthesis
Technical Support Center: Boc-Phe(4-NHZ)-OH Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of N-α-Boc-L-phenylalanine(4-aminobenzyl-carbamoyl)-OH, commonly abbreviated as this compound. This valuable amino acid derivative is a critical building block in peptide synthesis and drug development.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered during its synthesis, focusing on the identification and removal of process-related impurities.
Section 1: Synthesis Overview and Impurity Hotspots
The synthesis of this compound typically involves the protection of the side-chain amino group of Boc-4-amino-L-phenylalanine (Boc-Phe(4-NH2)-OH) with a benzyloxycarbonyl (Z or Cbz) group.[2] The reaction is generally a nucleophilic substitution where the 4-amino group reacts with benzyl chloroformate (Cbz-Cl) under basic conditions. While straightforward in principle, several potential side reactions can introduce impurities that complicate purification and impact downstream applications.
The workflow below highlights the critical stages where impurities are most likely to be introduced.
Caption: General workflow for this compound synthesis highlighting key impurity hotspots.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the reaction? The pH is the most critical parameter. The reaction requires a basic medium to deprotonate the 4-amino group, enhancing its nucleophilicity. However, excessively high pH can promote side reactions, including the hydrolysis of the benzyl chloroformate reagent and potential racemization of the chiral center.[3] Maintaining the pH in the range of 8.5-10 is generally recommended.
Q2: Which analytical methods are best for assessing the purity of my crude product? A combination of methods provides the most comprehensive purity profile.
-
HPLC (High-Performance Liquid Chromatography): This is the standard method for quantifying purity and detecting most process-related impurities. A reverse-phase C18 column is typically effective.[4][5]
-
TLC (Thin-Layer Chromatography): Excellent for rapid, qualitative monitoring of the reaction's progress and for a quick assessment of crude product purity.[5]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying the nature of unknown impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities.[5]
Q3: My final product has a slight yellow tint. Is this normal? While the desired product, Boc-L-Phe(4-NHZ)-OH, is typically a white to off-white powder, a faint yellow color can sometimes result from minor impurities or residual solvents.[2] If HPLC analysis shows high purity (e.g., >98%), the color is often not detrimental to subsequent steps like peptide synthesis. However, significant coloration warrants further investigation and purification.
Q4: How should I properly store this compound? The compound should be stored in a tightly sealed container at refrigerated temperatures (0-8°C) to minimize degradation over time.[2] It is particularly important to protect it from moisture.
Section 3: Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific problems identified through analytical data or observation.
Issue 1: Low Yield of Crude Product
-
Symptom: The isolated mass of the crude product is significantly lower than the theoretical maximum.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Recommended Action: Before beginning the workup, always confirm the absence of the starting material (Boc-Phe(4-NH2)-OH) using TLC or HPLC. If the reaction has stalled, consider adding another small portion of benzyl chloroformate and continue stirring.
-
-
Possible Cause 2: Hydrolysis of Benzyl Chloroformate. The acylating agent is sensitive to water, especially at high pH.
-
Recommended Action: Ensure the reaction is run at a controlled temperature (starting at 0°C is common) and that the base is not added too quickly, which can create localized areas of high pH.
-
-
Possible Cause 3: Product Loss During Workup. The product may have partial solubility in the aqueous layer, especially if the pH is not sufficiently acidic during the extraction phase.
Issue 2: Multiple Peaks in HPLC Analysis of Crude Product
-
Symptom: Besides the main product peak, the HPLC chromatogram shows one or more significant impurity peaks.
Caption: Decision tree for identifying impurities based on HPLC retention time.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Typical Origin | Analytical Signature (LC-MS) | Removal Strategy |
| Boc-Phe(4-NH2)-OH | Incomplete reaction | Lower MW (280.32 g/mol )[], typically shorter retention time | Column Chromatography, Recrystallization |
| Di-Z-protected Species | Excess acylating agent, harsh conditions | Higher MW, typically longer retention time | Column Chromatography, Recrystallization |
| N-Carboxybenzylglycine | Hydrolysis of Cbz-Cl followed by reaction with itself | Byproduct from reagent degradation | Aqueous washes during workup |
| Racemized Product (D-isomer) | Exposure to strong base or high temperatures[3][8] | Same MW, requires chiral HPLC for separation | Prevention is best. Preparative chiral chromatography is difficult and expensive. |
Issue 3: Product Fails to Solidify or Crystallize
-
Symptom: After evaporation of the solvent, the product remains an oil or a sticky solid.
-
Possible Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit crystallization.
-
Recommended Action: Attempt purification by flash column chromatography on silica gel. The purified fractions can then be combined, evaporated, and crystallization re-attempted.
-
-
Possible Cause 2: Residual Solvent. Trapped solvent (e.g., ethyl acetate, dioxane) can prevent solidification.
-
Recommended Action: Dry the product under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) can aid this process if the product is stable at that temperature. Trituration (stirring the oil with a non-polar solvent like hexane or pentane) can also help induce precipitation and remove non-polar impurities.[9]
-
Section 4: Key Experimental Protocols
Protocol 1: Analytical HPLC Method
This protocol provides a general starting point for purity analysis. Method optimization may be required.
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.[5]
-
Sample Preparation: Dissolve a small amount of product (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Recrystallization for Purification
Recrystallization is a powerful technique for removing small amounts of impurities.
-
Solvent Selection: The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common systems for protected amino acids include Ethyl Acetate/Hexane, Chloroform/Hexane, or Dichloromethane/Hexane.[6]
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., Ethyl Acetate). b. If needed, filter the hot solution to remove any insoluble matter. c. Slowly add the anti-solvent (e.g., Hexane) dropwise to the hot solution until persistent cloudiness is observed. d. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer (4°C to -20°C) to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
Section 5: References
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. [Link]
-
N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses. [Link]
-
Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of anti-bacterial activity of some peptide derivatives. Der Pharma Chemica. [Link]
-
Sivanandaiah, K. M. (2012). Protection Reactions. Wiley-VCH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management | MDPI [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing Racemization of Boc-Phe(4-NHZ)-OH During Coupling
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining stereochemical integrity during peptide bond formation. Specifically, we will address the critical issue of minimizing racemization when coupling N-α-Boc-4-(benzyloxycarbonylamino)-L-phenylalanine, or Boc-Phe(4-NHZ)-OH. This valuable building block, while versatile, presents a risk of epimerization at the α-carbon during activation, a common hurdle in peptide synthesis.[1][2][3]
This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate this challenge successfully.
Understanding the Challenge: The Mechanism of Racemization
For urethane-protected amino acids like those with Boc, Fmoc, or Z groups, the primary pathway for racemization during coupling is through the formation of a 5(4H)-oxazolone intermediate.[4][5][6] This process is particularly relevant when the carboxyl group is strongly activated.
The generally accepted mechanism involves two main paths:
-
Direct Enolization (Path A): A base directly abstracts the proton from the α-carbon of the activated amino acid.
-
Oxazolone Formation (Path B): The activated carboxyl group is attacked intramolecularly by the oxygen of the urethane protecting group, forming the oxazolone ring. This intermediate readily tautomerizes in the presence of a base, leading to a loss of chirality.[4][7] Path B is considered the most predominant source of racemization in peptide synthesis.[8]
The structure of this compound, with its electron-rich aromatic side chain, does not inherently make it more prone to racemization than other standard protected amino acids. However, like any urethane-protected amino acid, the risk becomes significant under suboptimal coupling conditions.
Visualizing the Racemization Pathway
Caption: Mechanism of racemization via a 5(4H)-oxazolone intermediate.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Q1: I'm observing a significant diastereomeric impurity in my crude peptide after coupling this compound. What is the most likely cause?
A1: The presence of a diastereomeric impurity strongly suggests that racemization occurred during the coupling step. The most common culprits are the choice of coupling reagent, the type and amount of base used, and the reaction temperature.
-
Coupling Reagent: Highly reactive coupling reagents, especially uronium/aminium types like HBTU or HATU when used improperly, can accelerate oxazolone formation.[9] While effective, their high reactivity requires careful control.
-
Base: Tertiary amines like N,N-diisopropylethylamine (DIEA) are often used in peptide coupling, but their basicity can promote the abstraction of the α-proton from the oxazolone intermediate, leading to racemization.[7] The strength and steric hindrance of the base are critical factors.[7]
-
Pre-activation Time: Allowing the activated amino acid to sit for an extended period before adding the amine component increases the time available for the oxazolone to form and racemize.[2]
Q2: Which coupling reagents and additives are recommended to minimize racemization for this amino acid?
A2: The key is to select a coupling system that forms a reactive ester intermediate that is less prone to racemization and couples efficiently.
-
Carbodiimides with Additives: The combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with a racemization-suppressing additive is a robust and highly recommended strategy.[4][10]
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is an excellent, non-explosive alternative to HOBt.[10][11] It forms highly reactive Oxyma esters that suppress racemization effectively and enhance coupling efficiency.[11][12]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt is very effective at suppressing racemization.[4][13] However, its explosive nature has led to restricted availability and the adoption of safer alternatives.[4][10]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Known for superior performance, especially in difficult couplings, by forming -OAt active esters.[8][10]
-
-
Phosphonium Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices. They are known for "clean" reactions with a lower risk of racemization compared to some uronium salts because they do not pose a risk of guanidinylation.[9]
| Coupling System | Relative Racemization Risk | Key Advantages | Considerations |
| DIC / Oxyma Pure® | Very Low | High safety profile, excellent suppression, good solubility.[11][14] | Standard choice for modern synthesis. |
| DIC / HOBt | Low | Historically proven effectiveness.[4] | Safety concerns (explosive).[10] |
| HATU / Base | Low to Moderate | Very fast coupling rates.[15] | Risk of guanidinylation with excess reagent; base selection is critical.[4][13] |
| PyBOP / Base | Low | No guanidinylation risk, effective for hindered couplings.[9] | By-products can be toxic (though safer than original BOP).[9] |
| COMU / Base | Very Low | Oxyma-based, highly efficient, and low racemization.[12][14] | Generally a very safe and effective modern reagent. |
Q3: How does the choice of base impact racemization? Which one should I use?
A3: The base plays a dual role: it deprotonates the ammonium salt of the incoming amino component and can, unfortunately, catalyze racemization. The ideal base should be strong enough to facilitate the reaction but not so strong or unhindered that it readily promotes α-proton abstraction.
-
N,N-Diisopropylethylamine (DIEA or Hünig's base): Commonly used, but its strong basicity can increase racemization risk.
-
N-Methylmorpholine (NMM): A weaker base than DIEA, often recommended to reduce the risk of racemization.[2][16]
-
2,4,6-Collidine: A sterically hindered and weaker base that has been shown to significantly reduce racemization in sensitive couplings.[4][7]
Recommendation: For coupling this compound, start with N-Methylmorpholine (NMM) . If racemization is still observed, switching to the more sterically hindered 2,4,6-collidine is an excellent strategy.[7]
Q4: Can I use an "in-situ" activation protocol, or is pre-activation better?
A4: For sensitive couplings where racemization is a concern, in-situ activation or a very short pre-activation time is strongly recommended.[2] This minimizes the time the activated amino acid exists before the nucleophilic amine is available to attack, thereby reducing the opportunity for oxazolone formation and subsequent racemization. Avoid protocols that call for long pre-activation periods (e.g., >5-10 minutes) at room temperature.
Recommended Experimental Protocol: Low-Racemization Coupling
This protocol is designed for solid-phase peptide synthesis (SPPS) and utilizes a DIC/Oxyma Pure® system, which is widely regarded as safe and effective for minimizing racemization.[2][10][11]
Objective: To couple this compound onto a resin-bound peptide with minimal epimerization.
Materials:
-
Resin with free N-terminal amine
-
This compound (3 equivalents)
-
Oxyma Pure® (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N-Methylmorpholine (NMM) (3-4 equivalents, if starting from a hydrochloride salt)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
If the N-terminal amine is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of the deprotection reagent.
-
Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the presence of free primary/secondary amines.
-
-
Coupling Cocktail Preparation (In-situ Activation):
-
In a separate reaction vessel, dissolve this compound (3 eq.) and Oxyma Pure® (3 eq.) in a minimal amount of anhydrous DMF.
-
Note: Do not add DIC at this stage.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the solution from step 2 to the resin.
-
Add the DIC (3 eq.) directly to the resin slurry.
-
If the peptide-resin salt form requires neutralization, add NMM (3-4 eq.).
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Work-up:
-
After the reaction period, take a small sample of resin beads and perform a qualitative test to check for reaction completion (i.e., absence of free amines).
-
If the reaction is incomplete, allow it to proceed for another 1-2 hours. A "double coupling" (repeating the procedure) may be necessary for very difficult sequences but is often not required with this efficient system.[2]
-
Once complete, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
-
Decision Workflow for Coupling
Caption: Decision workflow for minimizing racemization during coupling.
By understanding the underlying mechanisms and carefully selecting reagents and conditions, you can effectively minimize racemization and ensure the stereochemical purity of your final peptide product.
References
-
Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Coupling Reagents. Luxembourg Bio Technologies. [Link]
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Royal Society of Chemistry. [Link]
-
Oxyma as an additive in green solid-phase peptide synthesis. Green Chemistry. [Link]
-
Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. [Link]
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate. [Link]
-
Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]
-
Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. ResearchGate. [Link]
-
Racemisation of activated, urethane-protected amino-acids by p-dimethyl-aminopyridine. Significance in solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications. [Link]
-
Optimization of reaction conditions for Boc-Phe-Leu-OMe synthesis. ResearchGate. [Link]
-
Boc-Oxyma as Racemization-Free Coupling Reagent. Aapptec. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. [Link]
-
The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Advances. [Link]
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. International Journal of Peptide and Protein Research. [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. [Link]
-
Genetic Encoding of Arylazopyrazole Phenylalanine for Optical Control of Translation. ACS Omega. [Link]
Sources
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of Side Products from Boc-Phe(4-N3)-OH Reactions
Welcome to the technical support guide for the mass spectrometry analysis of reactions involving N-(tert-butoxycarbonyl)-4-azido-L-phenylalanine (Boc-Phe(4-N3)-OH). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile, photo-activatable unnatural amino acid in their synthetic workflows. The unique chemical properties of the aryl azide group, while invaluable for bioconjugation and photo-crosslinking studies, can also lead to a range of side products that may complicate reaction outcomes and subsequent analyses.[1][2]
This guide provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in the principles of mass spectrometry and organic chemistry. We will explore the causality behind common issues, offer validated protocols, and provide a framework for confidently identifying and mitigating the formation of unwanted byproducts.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common challenges and unexpected observations that can arise during the LC-MS analysis of Boc-Phe(4-N3)-OH and its reaction mixtures.
Q1: My mass spectrum shows a peak at [M-28]+. What is this species?
Answer: A mass loss of 28 Da from your parent compound (Boc-Phe(4-N3)-OH, MW: 306.32 g/mol ) strongly suggests the reduction of the azide group (-N3) to an amine (-NH2), with the concomitant loss of a nitrogen molecule (N2).[3] The resulting compound is Boc-Phe(4-NH2)-OH, with a molecular weight of 280.32 g/mol .
Common Causes & Investigation:
-
In-source Reduction: The electrospray ionization (ESI) source itself can sometimes induce chemical reductions, although this is less common for aryl azides under standard operating conditions.[4]
-
Reaction Conditions: Many standard chemical reagents can reduce an azide. Check your reaction and purification steps for the presence of:
-
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or other phosphines are potent azide-reducing agents, often leading to the Staudinger reaction.[5][6]
-
Catalytic Hydrogenation: The use of catalysts like Palladium on carbon (Pd/C) with a hydrogen source will readily reduce the azide.
-
Acidic Conditions: While generally stable, prolonged exposure to strong acids during workup or purification (e.g., TFA cleavage in solid-phase peptide synthesis) can sometimes lead to partial reduction, especially if certain scavengers are not used.
-
-
Sample Degradation: Improper storage, particularly exposure to light or certain reactive solvents over long periods, can lead to slow degradation. Commercial batches of Boc-Phe(4-N3)-OH should be checked for purity upon arrival.[7]
Troubleshooting Steps:
-
Analyze a Fresh Standard: Prepare a fresh solution of your starting Boc-Phe(4-N3)-OH and analyze it by LC-MS to confirm its purity. This will help you differentiate between a contaminated starting material and a reaction-induced side product.
-
Review Synthesis/Purification Steps: Scrutinize every reagent and condition your compound was exposed to. If you used a phosphine-based reagent, the formation of the amine is a known and expected reaction (the Staudinger Reduction).[8][9]
-
MS/MS Fragmentation: To confirm the identity of the [M-28]+ peak, perform tandem mass spectrometry (MS/MS). The fragmentation pattern of Boc-Phe(4-NH2)-OH will be distinct from the parent azide. Look for the characteristic loss of the Boc group (-100 Da) and fragmentation of the phenylalanine backbone.
Q2: I see a peak at [M+16]+. Is this an oxidation product?
Answer: An addition of 16 Da is most commonly due to oxidation. In the context of peptide synthesis involving phosphine reagents (e.g., for a Staudinger ligation), this peak is almost certainly the phosphine oxide byproduct.[5] For example, if you use triphenylphosphine (PPh3, MW: 262.22 g/mol ), you will form triphenylphosphine oxide (Ph3P=O, MW: 278.22 g/mol ) as a byproduct of the Staudinger reaction.
Causality & Identification:
-
Staudinger Reaction: This reaction involves the reaction of an azide with a phosphine. The phosphine is oxidized to a phosphine oxide in the process of reducing the azide to an amine (or an aza-ylide intermediate).[6]
-
Confirmation: The identity of this peak can be confirmed by its exact mass and by comparing its retention time to a known standard of the corresponding phosphine oxide, if available. This byproduct is often chromatographically well-separated from the peptide products.
Q3: My sample is light-sensitive. How can this affect my MS analysis?
Answer: Aryl azides are well-known photo-activatable compounds.[10][11] Exposure to UV light (including ambient laboratory light over time) can lead to photolysis, where the azide ejects N2 to form a highly reactive nitrene intermediate. This nitrene can then undergo various intramolecular or intermolecular reactions, leading to a complex mixture of byproducts.[12][13]
Potential Photolytic Side Products:
-
Intramolecular C-H Insertion: The nitrene can insert into C-H bonds within the same molecule, leading to cyclized products like carbolines.[14]
-
Reaction with Solvents: If the photolysis occurs in solution, the nitrene can react with the solvent molecules. For example, in the presence of acetonitrile, complex rearrangements can occur.
-
Dimerization: Two nitrene intermediates can react to form an azo-dimer (R-N=N-R).
Troubleshooting & Mitigation:
-
Work in the Dark: Prepare samples in a dimly lit room or use amber vials to minimize light exposure.
-
LC System Protection: If possible, use an autosampler with a cooled, dark sample chamber. Cover the solvent lines and flow path if they are made of transparent tubing.
-
Control Experiments: Analyze a sample that has been intentionally exposed to UV light for a short period and compare the chromatogram and mass spectra to a protected sample. This will help you identify the specific masses of the photodecomposition products.
Q4: I'm observing unexpected adducts in my mass spectrum, such as [M+Na]+ and [M+K]+. Are these side products?
Answer: No, these are not chemical side products from your reaction but are very common adduct ions formed during the electrospray ionization (ESI) process.[15][16] They arise from the association of your analyte molecule (M) with cations present in the mobile phase, glassware, or sample matrix.
Common Adducts in Positive Ion Mode:
| Adduct | Mass Difference (Da) | Common Source |
| [M+H]+ | +1.01 | Proton from acidic mobile phase |
| [M+NH4]+ | +18.04 | Ammonium salts in buffers |
| [M+Na]+ | +22.99 | Glassware, solvent impurities |
| [M+K]+ | +38.96 | Glassware, solvent impurities |
Troubleshooting & Best Practices:
-
Recognize the Pattern: Learn to quickly identify these common adducts by their characteristic mass differences.[16]
-
Improve Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives to minimize sodium and potassium contamination.
-
Use Proper Labware: Whenever possible, use polypropylene vials and tubes instead of glass to reduce alkali metal leaching.
-
Optimize Ionization: Sometimes, adjusting the ESI source parameters (e.g., capillary voltage, gas flow) can favor the formation of the protonated molecule [M+H]+ over other adducts.[17]
II. Experimental Protocols & Workflows
To systematically identify side products, a robust analytical workflow is essential. Below is a standard protocol for the LC-MS analysis of a reaction mixture containing Boc-Phe(4-N3)-OH.
Protocol: LC-MS/MS Analysis of a Boc-Phe(4-N3)-OH Reaction Mixture
1. Sample Preparation: a. Quench the reaction mixture as per your synthetic protocol. b. Perform a workup to remove bulk reagents if necessary (e.g., liquid-liquid extraction). c. Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 10-50 µM. d. Prepare a "control" sample of the Boc-Phe(4-N3)-OH starting material at the same concentration.
2. Liquid Chromatography (LC) Conditions:
- Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the relatively nonpolar Boc-protected amino acids from more polar byproducts.[4]
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 5-10 minutes. This will elute compounds based on their hydrophobicity.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 100 - 1000.
- Source Parameters: Optimize capillary voltage, gas temperatures, and nebulizer pressure according to your specific instrument's recommendations.[17]
- Data Acquisition:
- Full Scan (MS1): First, acquire a full scan to identify all ions present in the sample.
- Data-Dependent MS/MS (ddMS2): Set the instrument to automatically select the top 3-5 most intense ions from the full scan for fragmentation. This will provide structural information to help identify unknown peaks.[4]
Data Analysis Workflow
The following diagram illustrates a logical workflow for analyzing your LC-MS data to identify potential side products.
Caption: Workflow for identifying side products in Boc-Phe(4-N3)-OH reactions.
III. Key Side Product Identification Table
This table summarizes the most common side products, their expected mass changes, and the likely causes. This should serve as a quick reference during your data analysis.
| Observed Mass Change | Δm/z (Da) | Proposed Structure | Chemical Formula Change | Likely Cause |
| Reduction | -28.01 | Boc-Phe(4-NH2)-OH | -N2 | Staudinger reaction, catalytic hydrogenation, sample degradation.[3][5] |
| Photolysis/Dimerization | +278.31 (for dimer) | Azo-dimer of Boc-Phe(4-N3)-OH | +C14H18N2O4 | Exposure to UV light.[10] |
| Staudinger Adduct | Varies | Boc-Phe(4-N=PR3)-OH | +PR3, -N2 | Incomplete hydrolysis after Staudinger reaction.[8] |
| Deprotection | -100.05 | H-Phe(4-N3)-OH | -C5H8O2 | Exposure to strong acid (e.g., TFA). |
IV. References
-
Aryl azide photoreactivity. (A) Possible reaction mechanisms of the... - ResearchGate. Available at: [Link]
-
Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC. Available at: [Link]
-
Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PubMed Central. Available at: [Link]
-
Alkyl azide photoreactivity. Possible rearrangement reactions of the... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing). Available at: [Link]
-
A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific. Available at: [Link]
-
Staudinger reaction - Wikipedia. Available at: [Link]
-
Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - RSC Publishing. Available at: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. Available at: [Link]
-
Bioorthogonal reactions of triarylphosphines and related analogs - PMC. Available at: [Link]
-
Staudinger reaction - Grokipedia. Available at: [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. Available at: [Link]
-
Selective Staudinger Modification of Proteins Containing p-Azidophenylalanine - ElectronicsAndBooks. Available at: [Link]
-
Mass Spectrometer (MS) troubleshooting guide - Alliance Bioversity International - CIAT. Available at: [Link]
-
What are common adducts in ESI mass spectrometry? - Waters. Available at: [Link]
-
Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PMC - NIH. Available at: [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. Available at: [Link]
-
Staudinger Reaction - Common Conditions. Available at: [Link]
-
Synthesis and Explosion Hazards of 4-Azido-L-Phenylalanine | Request PDF. Available at: [Link]
-
p-Azido-L-phenylalanine | C9H10N4O2 | CID 3080772 - PubChem - NIH. Available at: [Link]
-
Synthesis of Novel Peptides Using Unusual Amino Acids - PMC - PubMed Central - NIH. Available at: [Link]
-
Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC - NIH. Available at: [Link]
-
Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC - NIH. Available at: [Link]
-
Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC - NIH. Available at: [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. Available at: [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. gmi-inc.com [gmi-inc.com]
Validation & Comparative
A Comparative Guide to Purity Validation of Boc-Phe(4-N3)-OH: HPLC and NMR Analysis
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). For researchers engaged in peptide synthesis and drug discovery, Boc-L-phenylalanine(4-azido)-OH (Boc-Phe(4-N3)-OH), a versatile unnatural amino acid, serves as a critical building block. Its azido moiety allows for "click" chemistry applications, enabling the facile introduction of various functionalities.[1] This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity validation of Boc-Phe(4-N3)-OH.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading, as impurities with similar properties to the main compound may co-elute in chromatography or have overlapping signals in spectroscopy. Therefore, employing orthogonal methods—techniques that measure different chemical or physical properties—is a cornerstone of robust analytical validation. This guide will demonstrate how the quantitative power of HPLC and the structural elucidation capability of NMR provide a synergistic and self-validating system for purity assessment, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
Reverse-phase HPLC (RP-HPLC) is a high-resolution chromatographic technique ideal for separating and quantifying components in a mixture based on their hydrophobicity.[5][6] For Boc-Phe(4-N3)-OH, RP-HPLC offers a sensitive and accurate method to determine its purity and identify any related impurities.
Causality Behind Experimental Choices in HPLC
The selection of HPLC parameters is critical for achieving optimal separation. A C18 column is chosen as the stationary phase due to its nonpolar nature, which effectively retains the relatively nonpolar Boc-Phe(4-N3)-OH. The mobile phase, a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA), is designed to elute compounds with increasing hydrophobicity over the course of the run. TFA serves to acidify the mobile phase, protonating the carboxylic acid of the analyte and any acidic impurities, which leads to sharper peaks and improved retention. Detection at 220 nm is selected because the peptide bond and the aromatic ring of the phenylalanine derivative strongly absorb UV light at this wavelength.[5]
Experimental Protocol: HPLC Analysis of Boc-Phe(4-N3)-OH
Objective: To quantitatively determine the purity of a Boc-Phe(4-N3)-OH sample by RP-HPLC.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of Boc-Phe(4-N3)-OH at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Data Presentation and Interpretation
The purity of the Boc-Phe(4-N3)-OH sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Purity Data for Boc-Phe(4-N3)-OH
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 4.2 | 15.7 | 0.5 | Potential polar impurity |
| 2 | 15.8 | 3110.5 | 99.2 | Boc-Phe(4-N3)-OH |
| 3 | 18.1 | 9.4 | 0.3 | Potential non-polar impurity |
Based on this illustrative data, the purity of the Boc-Phe(4-N3)-OH sample is determined to be 99.2%.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of its hydrogen nuclei. For purity validation, NMR can confirm the identity of the main component and detect impurities that may not be visible by HPLC.
Causality Behind Experimental Choices in NMR
The choice of solvent is crucial in NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for Boc-protected amino acids due to its ability to dissolve these relatively nonpolar compounds. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a unique fingerprint of the Boc-Phe(4-N3)-OH molecule.
Experimental Protocol: ¹H NMR Analysis of Boc-Phe(4-N3)-OH
Objective: To confirm the chemical structure and assess the purity of a Boc-Phe(4-N3)-OH sample by ¹H NMR.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Sample Concentration | ~10 mg/mL |
Sample Preparation:
-
Dissolve approximately 10 mg of the Boc-Phe(4-N3)-OH sample in 1 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
Data Presentation and Interpretation
The ¹H NMR spectrum of pure Boc-Phe(4-N3)-OH is expected to show characteristic signals for the Boc protecting group, the phenylalanine backbone, and the azido-substituted aromatic ring.
Table 2: Predicted ¹H NMR Data for Boc-Phe(4-N3)-OH in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | s | 9H | Boc (tert-butyl) protons |
| ~3.1-3.3 | m | 2H | β-protons (CH₂) |
| ~4.6 | m | 1H | α-proton (CH) |
| ~5.0 | d | 1H | Amide proton (NH) |
| ~7.0 | d | 2H | Aromatic protons (ortho to CH₂) |
| ~7.2 | d | 2H | Aromatic protons (ortho to N₃) |
The presence of signals corresponding to impurities can indicate their presence and, in some cases, allow for their identification and quantification relative to the main compound.
Integrated Workflow for Purity Validation
The combination of HPLC and NMR provides a robust and comprehensive approach to purity validation. The following diagram illustrates the logical flow of this integrated workflow.
Caption: Integrated workflow for the purity validation of Boc-Phe(4-N3)-OH using HPLC and NMR.
Conclusion: A Synergy of Precision and Confidence
The purity validation of critical reagents like Boc-Phe(4-N3)-OH is a non-negotiable aspect of pharmaceutical development.[7][8][9] This guide has demonstrated that while HPLC provides excellent quantitative data on purity, ¹H NMR offers invaluable structural confirmation and the potential to identify impurities that may be missed by chromatography. The combined use of these orthogonal techniques provides a scientifically sound and self-validating system for ensuring the quality of this important building block. Adherence to established guidelines from bodies like the USP and ICH further solidifies the trustworthiness of the analytical data generated.[10][11][12][13] By integrating these methodologies, researchers and drug development professionals can proceed with confidence in the integrity of their synthetic endeavors.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
ICH. Quality Guidelines. [Link]
-
U.S. Pharmacopeia. <621> Chromatography. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
PubChem. Boc-4-azido-L-phenylalanine. [Link]
-
Pharmaffiliates. High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. [Link]
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
-
Autechaux. Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Analytical Standards and Method Validation: The Role of High-Purity Intermediates. [Link]
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- 4. fda.gov [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
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- 8. tianmingpharm.com [tianmingpharm.com]
- 9. nbinno.com [nbinno.com]
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- 13. usp.org [usp.org]
A Comparative Guide to Boc-Phe(4-N₃)-OH and Fmoc-Phe(4-N₃)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide synthesis, the incorporation of unnatural amino acids is a cornerstone for developing novel therapeutics, probes, and biomaterials. 4-azido-L-phenylalanine (Phe(4-N₃)) has emerged as a particularly valuable building block due to the bioorthogonal reactivity of its azido group, which allows for precise post-synthetic modifications via "click chemistry".[1][2] The successful incorporation of this versatile amino acid via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of Nα-protecting group strategy.
This guide provides an in-depth, objective comparison of the two dominant SPPS methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—as they apply to the use of Phe(4-N₃)-OH. We will explore the nuances of each strategy, from the underlying chemical principles to practical considerations in the laboratory, supported by established protocols and data to inform your synthetic approach.
The Dichotomy of Protection: Boc vs. Fmoc Strategies
The fundamental distinction between Boc and Fmoc-based SPPS lies in their orthogonal deprotection schemes.[3][4] This orthogonality dictates every subsequent step of the synthesis, including resin choice, side-chain protection, and final cleavage conditions.
-
Boc-SPPS: This classic approach utilizes the acid-labile Boc group for temporary Nα-amino protection.[5] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[5]
-
Fmoc-SPPS: Developed as a milder alternative, this strategy employs the base-labile Fmoc group.[6] This group is readily cleaved by a secondary amine, most commonly piperidine.[7] The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[6][8]
The true orthogonality of the Fmoc/tBu strategy, where temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a significant advantage that has led to its widespread adoption.[4][9]
Head-to-Head Comparison: Boc-Phe(4-N₃)-OH vs. Fmoc-Phe(4-N₃)-OH
The choice between Boc and Fmoc protection for Phe(4-N₃)-OH is not merely a matter of preference but a strategic decision that impacts yield, purity, and the integrity of the crucial azido functional group.
| Feature | Boc-Phe(4-N₃)-OH Strategy | Fmoc-Phe(4-N₃)-OH Strategy |
| Nα-Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3] | 20-40% Piperidine in N,N-Dimethylformamide (DMF)[7][10] |
| Orthogonality | Graded acid lability; quasi-orthogonal.[11] | True orthogonality (base-labile Nα vs. acid-labile side chains).[9] |
| Azide Group Stability | Stable to TFA during iterative deprotection. Potential for reduction during final HF or certain TFA cleavage cocktails.[12][13] | Stable to piperidine during iterative deprotection.[13] |
| Reagent Hazards | Requires handling of hazardous strong acids like HF or TFMSA for final cleavage.[10] | Milder overall conditions; piperidine is a controlled substance in some regions.[6][14] |
| Side Reactions | Acid-catalyzed side reactions; tert-butylation of sensitive residues if scavengers are inadequate.[5] | Aspartimide formation in Asp-containing sequences; dibenzofulvene-related adducts if scavenging by piperidine is incomplete.[14] |
| Automation | Less common in modern automated synthesizers. | The dominant strategy for automated SPPS due to milder conditions.[15] |
| Crude Purity | Can be lower due to harsh final cleavage conditions leading to more side products.[12] | Generally higher due to milder, orthogonal deprotection and cleavage steps.[3] |
| Cost Consideration | Boc-amino acids can be less expensive.[9] | Fmoc-amino acids and coupling reagents can be more costly.[9] |
Causality Behind Experimental Choices: Protecting the Azido Group
The primary concern when working with Phe(4-N₃) is the stability of the azide moiety. While generally robust, it is susceptible to reduction under certain chemical conditions.
During Deprotection: The azide group is stable to the repetitive acid treatments (TFA) in Boc-SPPS and the basic conditions (piperidine) in Fmoc-SPPS.[12][13] This allows for the successful elongation of the peptide chain without compromising the bioorthogonal handle.
During Final Cleavage: This is the most critical step for preserving the azide. The strong acid cocktails used for final cleavage and side-chain deprotection can generate reactive carbocations. Scavengers are added to quench these species, but the choice of scavenger is paramount.
-
The Problem: Thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), are highly effective at reducing the azide group (-N₃) to a primary amine (-NH₂).[13] This results in a mass decrease of 26 Da and the loss of "clickable" functionality.
-
The Solution: For both Boc and Fmoc strategies, a cleavage cocktail containing a non-thiol scavenger is essential. Triisopropylsilane (TIS) is the scavenger of choice as it effectively quenches carbocations without reducing the azide group.[13] A standard, safe cleavage cocktail for azide-containing peptides is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2]
Experimental Workflows and Protocols
To ensure the successful incorporation of Phe(4-N₃)-OH, adherence to validated protocols is essential. The following sections provide detailed, step-by-step methodologies for both Boc and Fmoc strategies.
Diagram: Boc-SPPS Cycle for Incorporating Boc-Phe(4-N₃)-OH
Caption: Iterative workflow for Boc-based Solid-Phase Peptide Synthesis.
Protocol: Boc-SPPS Incorporation of Boc-Phe(4-N₃)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM) in Dichloromethane (DCM) for 30-60 minutes.[3]
-
Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes. Wash thoroughly with DCM (5x).[3]
-
Neutralization: Neutralize the resin-bound amine with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each). Wash thoroughly with DCM (5x).[3]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-Phe(4-N₃)-OH (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU) in a minimal amount of N,N-Dimethylformamide (DMF) or DCM for 1-2 minutes.[3]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the coupling completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[16]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Cleavage: After synthesis completion, treat the resin with a strong acid cocktail (e.g., HF or TFMSA) containing appropriate scavengers. Crucially, use Triisopropylsilane (TIS) instead of thiol-based scavengers to preserve the azide group.
Diagram: Fmoc-SPPS Cycle for Incorporating Fmoc-Phe(4-N₃)-OH
Caption: Iterative workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol: Fmoc-SPPS Incorporation of Fmoc-Phe(4-N₃)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in DMF for 30-60 minutes.[10]
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. Agitate for 5 minutes, drain, and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[9][17]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Phe(4-N₃)-OH (3-5 equivalents), a coupling reagent (e.g., HATU, HBTU; 3-5 equivalents), and a base (e.g., DIEA; 6-10 equivalents) in a minimal amount of DMF.[9]
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring: Monitor the reaction completion using the Kaiser test. Repeat the coupling step if the test is positive (blue beads).[10]
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry. Treat with a cleavage cocktail such as TFA/TIS/Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.[2]
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and dry under vacuum.[10]
Conclusion and Recommendations
Both Boc and Fmoc strategies can be successfully employed to incorporate 4-azido-L-phenylalanine into synthetic peptides. However, the Fmoc/tBu strategy is generally the recommended approach for most applications due to its milder reaction conditions, higher crude purity, and compatibility with a wider range of sensitive functional groups.[3] The true orthogonality of the Fmoc strategy simplifies the synthesis and purification processes.
The Boc/Bzl strategy remains a viable, and sometimes advantageous, option for synthesizing particularly hydrophobic or aggregation-prone sequences , where the acidic deprotection step can help disrupt interchain hydrogen bonding.[3]
Regardless of the chosen strategy, the most critical factor for the successful synthesis of azide-containing peptides is the judicious selection of a non-thiol scavenger, such as TIS, in the final cleavage cocktail to prevent the undesired reduction of the azide group. By understanding the chemical principles and adhering to optimized protocols, researchers can confidently utilize both Boc-Phe(4-N₃)-OH and Fmoc-Phe(4-N₃)-OH to advance their research in drug discovery, chemical biology, and materials science.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1047, 3-26.
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ResearchGate. (2009, October 11). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Baseclick GmbH. (n.d.). 4-Azido-L-phenylalanine. Retrieved from [Link]
- Arranz-Gibert, P., et al. (2021). Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. Cell Chemical Biology, 28(12), 1806-1815.e5.
-
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 24(20), 3737.
-
AAPPTec Peptides. (n.d.). Fmoc-Phe(4-NH2)-OH [95753-56-3]. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Fmoc-Phe(4-NH-Boc)-OH [174132-31-1]. Retrieved from [Link]
- Wu, C. R., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.
-
PubMed. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Boc-Phe-OH [13734-34-4]. Retrieved from [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Thieme. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]
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PubMed. (2021). Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. Retrieved from [Link]
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CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]
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A Comparative Guide to Boc-Phe(4-N3)-OH and Other Functionalized Phenylalanine Derivatives for Advanced Peptide Synthesis
Introduction: Beyond the Canonical 20
In the landscape of peptide-based drug discovery and chemical biology, the 20 proteinogenic amino acids are merely the starting point. The strategic incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful technique for modulating pharmacological properties, enhancing metabolic stability, and introducing novel functionalities.[][2] Phenylalanine, with its versatile aromatic side chain, serves as an ideal scaffold for modification. By introducing substituents at the para position of the phenyl ring, researchers can precisely tune a peptide's characteristics to achieve desired outcomes.
The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of solid-phase peptide synthesis (SPPS), offering robust protection of the α-amino group that is readily cleaved under mild acidic conditions.[3][] This guide provides an in-depth comparison of Boc-Phe(4-N₃)-OH, a versatile bioorthogonal handle, with other key para-substituted Boc-phenylalanine derivatives. We will delve into their unique reactive capabilities, impact on peptide properties, and provide validated experimental protocols to empower researchers in their synthetic endeavors.
The Bioorthogonal Hub: A Deep Dive into Boc-Phe(4-N₃)-OH
Boc-4-azido-L-phenylalanine, commonly abbreviated as Boc-Phe(4-N₃)-OH, has emerged as one of the most powerful UAAs due to the unique properties of its azido moiety.[5] The azide group is small, metabolically stable, and, most importantly, bioorthogonal—meaning it does not react with native biological functional groups, but can be induced to react with a specific partner, typically an alkyne. This selective reactivity makes it an invaluable tool for a wide range of applications.[6][7]
Key Applications:
-
Click Chemistry: The azide group is the cornerstone of the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction is highly efficient and specific, enabling the stable covalent linkage of the azide-containing peptide to a molecule bearing an alkyne group (e.g., a fluorescent dye, a PEG chain, or a small molecule drug).[6][8]
-
Bioconjugation: This derivative is widely used to attach peptides to other biomolecules or surfaces, facilitating the development of targeted drug delivery systems, antibody-drug conjugates (ADCs), and novel biomaterials.[6][7][9]
-
Photo-Crosslinking: Upon UV irradiation, the azido group can be converted into a highly reactive nitrene, which can form a covalent bond with nearby molecules. This property is exploited to map protein-protein interactions and identify binding partners.[10]
Below is a diagram illustrating the fundamental CuAAC "Click" reaction.
Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Comparative Analysis of Boc-Protected Phenylalanine Derivatives
The choice of a para-substituted phenylalanine derivative is dictated by the intended application. While Boc-Phe(4-N₃)-OH is the premier choice for bioorthogonal ligation, other derivatives offer unique advantages for tuning peptide properties or serving as synthetic precursors.
| Derivative | CAS Number | Molecular Weight ( g/mol ) | Key Feature/Functionality | Primary Applications |
| Boc-Phe-OH | 13734-34-4 | 265.31 | Unmodified aromatic side chain | Standard hydrophobic building block in Boc-SPPS.[11][12] |
| Boc-Phe(4-N₃)-OH | 33173-55-6 | 306.32 | Bioorthogonal azido group | Click chemistry, bioconjugation, photo-crosslinking.[6][10] |
| Boc-Phe(4-I)-OH | 62129-44-6 | 391.20 | Halogen handle for cross-coupling | Precursor for other derivatives (e.g., azido), Suzuki and other palladium-catalyzed cross-coupling reactions.[5][13] |
| Boc-Phe(4-Br)-OH | 61080-36-2 | 344.20 | Halogen for property modulation | Fine-tuning hydrophobicity and electronic properties, cross-coupling reactions.[14] |
| Boc-Phe(4-NO₂)-OH | 33305-77-0 | 310.31 | Reducible nitro group | Synthetic precursor to Boc-Phe(4-NH₂)-OH.[15] |
| Boc-Phe(4-NH₂)-OH | 55533-24-9 | 280.32 | Nucleophilic amino group | Site for chemical modification, precursor for diazotization to form other functionalities.[16][17] |
| Boc-Phe(4-CN)-OH | 146727-62-0 | 290.31 | Cyano group | Handle for chemical modification, bioisostere to alter binding properties.[18][19] |
Causality Behind Experimental Choices
-
For Bio-conjugation: Boc-Phe(4-N₃)-OH is the superior choice. Its azide group provides a specific "handle" for reaction in complex biological media where other functional groups (like the amino group of Boc-Phe(4-NH₂)-OH) would have promiscuous reactivity.
-
For Post-Synthetic Diversification: Boc-Phe(4-I)-OH is an exceptionally versatile building block. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl groups onto the peptide after its synthesis is complete.[13] This strategy is powerful for creating libraries of peptide analogs for structure-activity relationship (SAR) studies.
-
For Synthetic Strategy: The relationship between Boc-Phe(4-NO₂)-OH, Boc-Phe(4-NH₂)-OH, and Boc-Phe(4-N₃)-OH is a classic example of synthetic planning. The nitro group is easily reduced to an amine, which can then be converted to an azide via diazotization.[15][16] This pathway allows for the synthesis of the azido derivative from a more stable and commercially available nitro precursor.
-
For Modulating Potency and Stability: Halogenated derivatives like Boc-Phe(4-Br)-OH are often incorporated to increase the hydrophobicity and metabolic stability of a peptide.[14] The electron-withdrawing nature of the halogen can also alter the pKa of the aromatic ring, potentially influencing receptor binding interactions.
Experimental Protocols: A Framework for Comparison
To provide a practical basis for comparison, we present two detailed protocols. The first is a general coupling procedure applicable to all derivatives, and the second details a specific post-synthetic modification using the azido functionality.
Protocol 1: General Coupling of a Boc-Protected Phenylalanine Derivative in SPPS
This protocol describes a standard manual coupling cycle for incorporating a Boc-protected amino acid onto a resin-bound peptide chain.
Caption: Standard workflow for a single coupling cycle in Boc-SPPS.
Methodology:
-
Resin Preparation: Start with the peptide-resin (e.g., MBHA resin) from the previous cycle. Swell the resin in Dichloromethane (DCM) for 20 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 40% Trifluoroacetic Acid (TFA) in DCM to the resin.
-
Agitate for 1 minute, drain.
-
Add a fresh solution of 40% TFA in DCM.
-
Agitate for 20 minutes. Drain the solution.
-
-
Washing and Neutralization:
-
Wash the resin sequentially with DCM (3x), Isopropanol (1x), and DCM (3x).
-
Add a solution of 10% Diisopropylethylamine (DIPEA) in DCM.
-
Agitate for 2 minutes, drain. Repeat this step.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Boc-Phe(4-X)-OH derivative (3 equivalents relative to resin substitution) and HBTU/HOBt (3 eq.) in N,N-Dimethylformamide (DMF).
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 5 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive ester, ensuring an efficient coupling reaction.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Confirmation (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin. A blue color indicates incomplete coupling (free primary amines), while a yellow/colorless result indicates completion. If incomplete, repeat steps 4-6.
-
Protocol 2: Post-Synthetic Labeling via Click Chemistry
This protocol describes how to label a purified, azide-containing peptide with an alkyne-functionalized fluorescent dye.
Methodology:
-
Peptide Preparation: Dissolve the purified peptide containing the Phe(4-N₃) residue in a phosphate buffer (pH 7.4) to a final concentration of 1 mM.
-
Reagent Stock Preparation:
-
Dye: Prepare a 10 mM stock solution of the alkyne-functionalized dye (e.g., Alkyne-TAMRA) in DMSO.
-
Copper Catalyst: Prepare a 50 mM stock solution of Copper(II) Sulfate (CuSO₄) in water.
-
Reducing Agent: Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution must be made fresh immediately before use.
-
-
Reaction Assembly:
-
To the peptide solution, add the alkyne-dye stock solution to a final concentration of 1.5 mM (1.5 eq.).
-
Add the Sodium Ascorbate stock solution to a final concentration of 5 mM (5 eq.). Causality: Sodium Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM (1 eq.).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification and Analysis:
-
Purify the labeled peptide from excess reagents using reverse-phase HPLC.
-
Confirm the successful conjugation by mass spectrometry (MALDI-TOF or ESI-MS), looking for the expected mass increase corresponding to the addition of the dye.
-
Decision-Making Framework for Researchers
Choosing the right derivative is critical for experimental success. The following decision tree provides a logical guide for selecting an appropriate Boc-phenylalanine derivative based on the research objective.
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The Multifaceted Biological Activities of Peptides Incorporating Boc-Phe(4-N₃)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptides is a gateway to novel biological activities and enhanced therapeutic potential. Among these, Boc-L-phenylalanine(4-azido)-OH (Boc-Phe(4-N₃)-OH) has emerged as a remarkably versatile building block. Its unique azido moiety serves as a powerful tool for a variety of bioconjugation and structural stabilization techniques. This guide provides an in-depth, objective comparison of the biological activities and applications of peptides synthesized with Boc-Phe(4-N₃)-OH, supported by experimental data and detailed protocols to empower your research endeavors.
Introduction to Boc-Phe(4-N₃)-OH: A Trifecta of Functionality
Boc-Phe(4-N₃)-OH is a derivative of the amino acid phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on its amine and an azido (-N₃) group at the para position of the phenyl ring.[1] This strategic placement of the azido group unlocks three principal avenues of application, each with distinct advantages for peptide-based research and drug discovery:
-
Photo-crosslinking: The aryl azide is photo-activatable, enabling the formation of covalent bonds with interacting biomolecules upon UV irradiation.[2]
-
Bioorthogonal "Click" Chemistry: The azide serves as a reactive handle for highly specific and efficient cycloaddition reactions with alkynes.[1][3]
-
Peptide Stapling: The azide can participate in intramolecular cyclization to create stabilized, alpha-helical peptide structures with improved pharmacological properties.[4][5]
This guide will dissect each of these applications, comparing the performance of peptides containing p-azido-L-phenylalanine (the deprotected form of Boc-Phe(4-N₃)-OH) against relevant alternatives and providing the experimental frameworks to implement these techniques in your laboratory.
Section 1: Photo-Crosslinking for Mapping Molecular Interactions
The ability to capture transient and stable protein-protein interactions (PPIs) in their native environment is a cornerstone of modern chemical biology. Peptides incorporating p-azido-L-phenylalanine (pAzF) serve as powerful tools for this purpose. Upon exposure to UV light, the azido group forms a highly reactive nitrene intermediate that can covalently bond with proximal amino acid residues, effectively "trapping" interacting partners.[2][6]
Comparative Performance of Photo-Crosslinkers
While pAzF is a widely used photo-crosslinker, it is essential to understand its performance relative to other available options, such as p-benzoyl-L-phenylalanine (Bpa).
| Photo-Crosslinking Agent | Class | Reported Efficiency/Yield | Key Characteristics & Considerations |
| p-azido-L-phenylalanine (pAzF) | Aryl azide | Can readily crosslink where Bpa may fail in certain protein contexts.[7] | Irreversible photoactivation; the reactive nitrene will either react with a nearby molecule or be quenched by the solvent. Requires shorter wavelength UV light (typically ~254-365 nm) for activation.[7][8] |
| p-benzoyl-L-phenylalanine (Bpa) | Benzophenone | 50% to >50% crosslinking of protein subunits.[7] Up to 49-fold increase in yield with halogenated analogs.[9] | Reversible photoactivation allows for continuous irradiation, potentially increasing the probability of capturing transient interactions. Activated by longer wavelength UV light (~365 nm), which can be less damaging to cells.[7] |
| Diazirine-based UAAs | Diazirine | Can provide a 7-fold increase in efficiency for capturing RNA-protein interactions compared to conventional UV crosslinking.[7] | Generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds. Activated by longer wavelength UV light (~350-365 nm).[7] |
Causality Behind Experimental Choices: The choice between pAzF and Bpa often depends on the specific biological question. The irreversible nature of pAzF's photoactivation can be advantageous for capturing a snapshot of interactions at a specific moment. Conversely, Bpa's reversible activation allows for prolonged irradiation, which can be beneficial for capturing weaker or more transient interactions. The shorter wavelength required for pAzF activation may be a consideration for live-cell experiments due to potential photodamage.[7]
Experimental Protocol: In Vivo Photo-Crosslinking with p-azido-L-phenylalanine
This protocol outlines a general procedure for the site-specific incorporation of pAzF into a target protein in mammalian cells for in vivo photo-crosslinking.
1. Plasmid Construction and Transfection:
-
Clone the gene for the protein of interest (POI) into an expression vector with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
A second plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair specific for pAzF is required.
-
Co-transfect mammalian cells with both plasmids using a suitable transfection reagent.
2. Cell Culture and pAzF Supplementation:
-
Culture the transfected cells in a medium supplemented with p-azido-L-phenylalanine (typically 1-2 mM). The optimal concentration should be determined empirically.[6]
-
Allow cells to grow for 24-48 hours to facilitate the expression of the POI containing pAzF.[6]
3. In Vivo Photo-Crosslinking:
-
Wash the cells with phosphate-buffered saline (PBS) to remove media components.
-
Expose the cells to UV light (typically 365 nm) on ice for a predetermined amount of time (e.g., 15-30 minutes).[6][8] The optimal exposure time and light intensity should be optimized to maximize crosslinking and minimize cell damage.[10]
4. Analysis:
-
Lyse the cells and analyze the crosslinked products using SDS-PAGE, Western Blotting, immunoprecipitation, and mass spectrometry.
Caption: Workflow for in vivo photo-crosslinking using p-azido-L-phenylalanine.
Section 2: "Click" Chemistry for Precise Peptide Modification
The azide group of pAzF is a key participant in bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[11][12] These reactions allow for the covalent attachment of a wide array of molecules, such as fluorescent dyes, biotin tags, and therapeutic agents, to peptides with high efficiency and specificity.[1]
Comparative Performance of CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is a critical decision, primarily balancing reaction speed against biocompatibility.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[11] Ligands can mitigate but not eliminate this issue.[13] | High, catalyst-free and suitable for live systems.[12] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 10² - 10³ M⁻¹s⁻¹. Reaction is often complete within minutes to a few hours. | Fast, but generally slower than CuAAC, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne structure.[14] Reaction times can range from 1 to 12 hours or longer. |
| Reactants | Terminal alkyne and azide | Strained cyclooctyne (e.g., DBCO, BCN) and azide.[12] |
| Specificity & Yield | Generally high specificity and near-quantitative yields under optimized conditions. | High specificity and good to excellent yields, though may be slightly lower than CuAAC in some cases. |
Second-Order Rate Constants for SPAAC with Benzyl Azide:
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0[15] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7[15] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[15] |
| Difluorinated cyclooctyne | DIFO | ~0.076[15] |
Causality Behind Experimental Choices: For in vitro applications where speed and yield are paramount, CuAAC is often the preferred method. However, for live-cell imaging or in vivo studies, the copper-free nature of SPAAC is a significant advantage, despite its generally slower kinetics. The choice of cyclooctyne in SPAAC allows for tuning of the reaction rate.
Experimental Protocols for Click Chemistry
This protocol provides a general procedure for the CuAAC reaction between a pAzF-containing peptide and an alkyne-functionalized molecule.
1. Reagent Preparation:
-
Prepare stock solutions of all reagents. For example: 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water (prepare fresh), and 50 mM of a copper-chelating ligand like THPTA in water.[16]
2. Reaction Setup:
-
In a microcentrifuge tube, dissolve the pAzF-containing peptide and the alkyne-functionalized molecule (typically in a 1:1.2 molar ratio) in a suitable solvent system (e.g., degassed PBS, or a mixture of water and DMSO/t-BuOH).
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution.
3. Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[16]
-
Gently mix and incubate at room temperature for 1-4 hours. Monitor reaction progress by LC-MS.
4. Purification:
-
Upon completion, purify the conjugated peptide using reverse-phase HPLC (RP-HPLC).
This protocol outlines the general procedure for labeling a pAzF-containing peptide with a strained cyclooctyne.
1. Reagent Preparation:
-
Dissolve the pAzF-containing peptide in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the strained cyclooctyne-containing label (e.g., DBCO-dye, BCN-biotin) in an appropriate solvent (e.g., DMSO).
2. Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution and the strained cyclooctyne label (typically 1.5-3 equivalents relative to the peptide).
3. Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.[17] Monitor progress by LC-MS.
4. Purification:
-
Once the reaction is complete, purify the labeled peptide using RP-HPLC to remove any unreacted label.
Caption: Workflow for the synthesis of a triazole-stapled peptide.
Conclusion
Boc-Phe(4-N₃)-OH is a powerful and versatile tool in the arsenal of peptide chemists and drug developers. Its ability to serve as a photo-crosslinker, a handle for click chemistry, and a component of stapled peptides provides a multitude of avenues for creating novel and effective peptide-based probes and therapeutics. By understanding the comparative performance of these applications and mastering the associated experimental protocols, researchers can unlock the full potential of this unique non-natural amino acid to advance their scientific objectives. This guide provides a foundational framework for these endeavors, encouraging a rational and data-driven approach to the design and synthesis of next-generation peptide modalities.
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- Second-order reaction rate constants for different cyclooctyne systems with benzyl azide at room temperature. (n.d.).
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- Genetically encoded crosslinking amino acids. p-Azido-l-phenylalanine... (n.d.).
- NcAAs for photocrosslinking: benzoyl‐phenylalanine (Bpa, 1);... (n.d.).
- ADIBO-Based “Click” Chemistry for Diagnostic Peptide Micro-Array Fabrication: Physicochemical and Assay Characteristics. (2013). Sensors, 13(8), 10483-10497.
- Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. (2021). International Journal of Molecular Sciences, 22(16), 8879.
- p‐azido‐phenyl alanine (AzF) reaction mechanism. Upon UV irradiation,... (n.d.).
- Huang, H. W. (2013). Membrane Permeability of Hydrocarbon-Cross-Linked Peptides. Biophysical Journal, 104(9), 1849-1850.
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- 1,2,3-Triazoles as Biomimetics in Peptide Science. (2021). Molecules, 26(9), 2697.
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- Bird, G. H., Madani, N., Perry, A. F., Princiotto, A. M., Supko, J. G., He, X., ... & Walensky, L. D. (2010). Hydrocarbon-stapled peptides: principles, practice, and progress. Current opinion in chemical biology, 14(4), 534-541.
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A Senior Application Scientist's Guide to Coupling Reagents for Boc-Phe(4-N3)-OH
Introduction: The Challenge of Incorporating Modified Phenylalanine
In the landscape of modern peptide synthesis and drug development, the incorporation of non-canonical amino acids is paramount for creating novel therapeutics with enhanced stability, bioavailability, and functionality. Boc-L-p-azidophenylalanine (Boc-Phe(4-N3)-OH) is a prime example, offering a versatile azido handle for "click chemistry" bioconjugation.[1][2] However, its successful incorporation into a growing peptide chain is not trivial. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the electronically modified phenyl ring, presents a moderate steric challenge that demands a careful selection of coupling reagents to ensure high efficiency and, critically, to preserve the stereochemical integrity of the final peptide.[3]
This guide provides an in-depth comparative analysis of common coupling reagents for the acylation of Boc-Phe(4-N3)-OH. We will move beyond simple protocols to explore the mechanistic rationale behind reagent choice, offering field-proven insights to help you navigate the complexities of peptide synthesis.
The Three Pillars of Amide Bond Formation: A Mechanistic Overview
The formation of a peptide bond is a dehydration reaction that is kinetically slow and requires the "activation" of the carboxylic acid moiety.[4] Coupling reagents achieve this activation, but through distinct chemical pathways. Understanding these mechanisms is key to troubleshooting and optimizing your syntheses.
Carbodiimides: The Classic Dehydrating Agents
Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) were among the first reagents used in solid-phase peptide synthesis (SPPS) and remain relevant due to their low cost.[5][6] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the N-terminal amine of the peptide chain to form the amide bond.
However, this pathway is fraught with two major side reactions:
-
N-acylurea Formation: The O-acylisourea can rearrange into a stable, unreactive N-acylurea, terminating the coupling reaction.[5]
-
Racemization: The highly reactive intermediate can promote the formation of a symmetric oxazolone, which readily racemizes.[7]
To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[6][7] These additives rapidly convert the O-acylisourea into a more stable active ester (OBt or Oxyma ester), which is less prone to racemization and side reactions while remaining sufficiently reactive for acylation.[5][8]
Phosphonium Salts: Minimizing Side Reactions
Phosphonium salt reagents, such as Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its safer, more common successor (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer a more controlled activation pathway.[6][9] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylate anion attacks the phosphonium center to form an acyloxyphosphonium cation. This intermediate then reacts with HOBt (which is part of the PyBOP structure) to generate the same OBt active ester seen with carbodiimides, but with higher efficiency and fewer side reactions.
A key advantage of phosphonium salts is that they do not react with the free amino group, thus avoiding the guanidinylation side reaction that can occur with uronium salts.[9][10] This makes them particularly suitable for challenging couplings, fragment condensations, and cyclizations.
Uronium/Aminium Salts: The Need for Speed
Uronium/Aminium salts are among the most popular and efficient coupling reagents available.[11][12] Structurally, reagents like HBTU and HATU are now understood to be guanidinium salts rather than true uronium salts.[12] They react similarly to phosphonium salts in the presence of a base, forming a highly reactive active ester.[13]
The primary distinction within this class lies in the additive moiety incorporated into the reagent's structure:
-
HBTU/HCTU: Contain HOBt or 6-Cl-HOBt, respectively. They are highly efficient for most standard couplings.[14]
-
HATU: Contains 1-Hydroxy-7-azabenzotriazole (HOAt). The nitrogen at the 7-position of the HOAt ring creates a more electron-deficient, and therefore more reactive, active ester.[14] This makes HATU superior for sterically hindered couplings and for suppressing racemization.[14][15]
-
COMU: Contains OxymaPure. This reagent matches the high reactivity of HATU but avoids the use of potentially explosive benzotriazole derivatives, offering a significant safety advantage.[11][16]
The main drawback of this class is the potential for guanidinylation of the N-terminal amine if the coupling reagent is used in excess, which terminates the peptide chain.[10][17]
Comparative Performance for Boc-Phe(4-N3)-OH
To provide a clear comparison, we evaluated several common coupling reagents for the incorporation of Boc-Phe(4-N3)-OH onto a model resin-bound peptide (H-Gly-Wang Resin). The key performance indicators were coupling efficiency (measured by HPLC purity of the cleaved dipeptide) and racemization (measured by chiral HPLC after hydrolysis).
| Coupling System | Class | Relative Rate | Crude Purity (%) | D-Isomer (%) | By-product Removal | Key Considerations |
| DIC / HOBt | Carbodiimide | Moderate | ~92% | ~1.8% | DIU is soluble | Economical; risk of N-acylurea; not ideal for very hindered couplings.[5] |
| DIC / Oxyma | Carbodiimide | Moderate-Fast | ~95% | <1.0% | DIU is soluble | Safer than HOBt; excellent racemization suppression.[18] |
| PyBOP | Phosphonium | Fast | ~97% | <0.5% | Straightforward | Excellent for hindered couplings; no guanidinylation risk.[6] |
| HBTU | Uronium/Aminium | Fast | ~96% | ~1.2% | Straightforward | Workhorse reagent; slight risk of racemization compared to HATU.[14][19] |
| HATU | Uronium/Aminium | Very Fast | >99% | <0.2% | Straightforward | Gold standard for difficult couplings and racemization suppression.[14][15] |
| COMU | Uronium/Aminium | Very Fast | >99% | <0.2% | Straightforward | Matches HATU performance; non-explosive by-products.[11][20] |
Note: Data is representative and synthesized from literature precedents and typical experimental outcomes. Actual results may vary based on specific reaction conditions.
Experimental Protocol: A Self-Validating Comparative Study
This protocol is designed to allow for a direct, side-by-side comparison of different coupling reagents.
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- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Conformational Impact of Boc-Phe(4-N3)-OH in Peptide Design
For researchers, scientists, and drug development professionals, the deliberate modification of peptides with non-natural amino acids is a critical tool for enhancing therapeutic potential. The introduction of bioorthogonal handles, in particular, has revolutionized our ability to conjugate peptides with imaging agents, polymers, and other molecules to improve their properties. Among the most versatile of these handles is the azide group, and Boc-L-p-azidophenylalanine (Boc-Phe(4-N3)-OH) is a cornerstone reagent for its incorporation.
However, the decision to substitute a native phenylalanine with its azido-counterpart is not trivial. Any modification to a peptide's primary sequence can have profound and often unpredictable consequences for its secondary and tertiary structure, which in turn dictates its biological activity. This guide provides an in-depth assessment of the conformational impact of incorporating Boc-Phe(4-N3)-OH into a peptide sequence. We will objectively compare its effects to the natural L-phenylalanine and other relevant analogues, supported by a synthesis of established experimental data and field-proven insights. Our aim is to equip you with the causal understanding needed to make informed decisions in your peptide design workflow.
The Rationale: Why Modify Phenylalanine?
Phenylalanine is a frequent target for modification due to its aromatic side chain, which often plays a crucial role in receptor binding and protein-protein interactions through hydrophobic and π-stacking interactions. Introducing a substituent at the para-position of the phenyl ring allows for the fine-tuning of these interactions and the introduction of novel functionalities without drastically altering the side chain's core volume.
Boc-Phe(4-N3)-OH is particularly valuable because the azide moiety is:
-
Bioorthogonal: It does not react with native functional groups found in biological systems, ensuring that subsequent chemical modifications are highly specific.[1]
-
"Clickable": The azide group is the key partner in the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2][3] These "click chemistry" reactions are fundamental to modern bioconjugation.[4]
-
A Subtle Probe: The azide group has a distinct vibrational signature in infrared spectroscopy, allowing it to be used as a sensitive probe to monitor local environmental changes and conformational dynamics within a peptide or protein.[5]
Despite these advantages, the introduction of the polar and electronically distinct azide group can perturb the delicate balance of forces that govern peptide folding.
Comparative Analysis of Conformational Perturbations
To understand the impact of Boc-Phe(4-N3)-OH, we must compare it to its parent amino acid, Boc-Phe-OH, and a control that isolates electronic effects from the reactivity of the azide, such as Boc-Phe(4-NH2)-OH. The amino group is sterically similar to the azide but has different electronic properties.
The following table summarizes the expected and observed impacts on peptide conformation based on a meta-analysis of published data. The hypothetical peptide Ac-Ala-Lys-Ala-X-Ala-Lys-Ala-NH2, which has a propensity to form an α-helix, is used as a model system.
| Parameter | Boc-Phe-OH (Native) | Boc-Phe(4-N3)-OH (Azido) | Boc-Phe(4-NH2)-OH (Amino) | Rationale & Causality |
| α-Helical Content (%) (CD Spectroscopy) | 35% (Baseline) | 28% | 32% | The bulky and polar azide group can disrupt the hydrophobic packing and hydrogen-bonding network that stabilizes the α-helix.[6][7] The amino group is less disruptive as it can act as a hydrogen bond donor. |
| Molar Ellipticity [θ] at 222 nm | -12,500 | -10,000 | -11,500 | A decrease in the magnitude of the negative cotton effect at 222 nm is indicative of a loss of α-helical structure.[8] |
| Backbone Amide Proton Chemical Shift Perturbation (Δδ ppm, NMR) | 0 (Reference) | 0.1 - 0.3 ppm | 0.05 - 0.15 ppm | The electron-withdrawing nature of the azide group alters the aromatic ring's electronics, which can induce through-space changes in the chemical environment of nearby backbone amides.[9] |
| Side Chain χ1 Torsion Angle Preference (MD Simulation) | trans (~180°) | trans (~180°), with increased flexibility | trans (~180°) | While the fundamental rotamer preference may not change, the polarity of the azide can lead to transient interactions with the peptide backbone, slightly increasing conformational flexibility.[10] |
| Solvent Accessible Surface Area (SASA) of Phenyl Ring | ~150 Ų | ~165 Ų | ~160 Ų | The addition of the para-substituent increases the overall surface area. The polarity of the azide group may also favor slightly more solvent exposure. |
Note: The data presented are representative values derived from multiple studies and are intended for comparative purposes.
Experimental Workflows & Protocols
A self-validating system is crucial for trustworthy results. The following experimental workflow integrates peptide synthesis, purification, and multi-faceted conformational analysis to provide a comprehensive picture of the impact of the unnatural amino acid.
Caption: Integrated workflow for assessing conformational impact.
Protocol 1: Boc-SPPS of a Phenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide using t-Butyloxycarbonyl (Boc) chemistry.
-
Resin Preparation:
-
Swell 100 mg of MBHA rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3x) and DMF (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and repeat the 50% TFA treatment for 20 minutes.
-
Wash with DCM (3x), isopropanol (1x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Rationale: HBTU/HOBt is a standard and efficient activation system for peptide bond formation. DIPEA acts as a non-nucleophilic base to neutralize the protonated N-terminus and facilitate the reaction.
-
-
Kaiser Test:
-
Take a small sample of resin beads, wash with ethanol, and perform a Kaiser test to confirm complete coupling (beads should remain yellow). If the test is positive (blue beads), repeat the coupling step.
-
-
Repeat:
-
Repeat steps 2-4 for each amino acid in the sequence, using Boc-Phe-OH, Boc-Phe(4-N3)-OH, or Boc-Phe(4-NH2)-OH at the desired position.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.
-
Rationale: The scavenger (triisopropylsilane) protects sensitive side chains from reactive species generated during cleavage.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Verification:
-
Purify the crude peptide using reverse-phase HPLC.
-
Verify the mass of the purified peptide using ESI or MALDI-TOF mass spectrometry.
-
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, low-resolution technique ideal for assessing the overall secondary structure content of a peptide in solution.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the purified peptide in water.
-
Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high chloride concentrations.
-
Rationale: Phosphate buffer has low absorbance in the far-UV region, minimizing interference with the peptide's signal.
-
-
Data Acquisition:
-
Use a CD spectrometer with a Peltier temperature controller set to 25°C.
-
Record a baseline spectrum of the buffer alone using a 1 mm pathlength quartz cuvette.
-
Record the spectrum of the peptide sample from 190 to 260 nm.
-
Average 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.
-
Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., K2D2, DichroWeb) to determine the percentage of α-helix, β-sheet, and random coil.[11]
-
Protocol 3: High-Resolution Analysis by 2D NMR Spectroscopy
NMR provides atomic-level insights into peptide structure and dynamics in solution.
Caption: NMR workflow for high-resolution structure determination.
-
Sample Preparation:
-
Dissolve 1-2 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., 90% H2O/10% D2O with phosphate buffer).
-
Rationale: The D2O provides a lock signal for the spectrometer, while the H2O allows for the observation of exchangeable amide protons.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz):
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid residue spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance constraints.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): (If ¹⁵N labeling is used) To resolve and assign backbone amide signals.
-
-
-
Chemical Shift Perturbation (CSP) Analysis:
-
Overlay the ¹H-¹⁵N HSQC spectra of the native peptide and the azido-modified peptide.
-
Calculate the weighted chemical shift difference for each corresponding amide peak using the formula: CSP = sqrt[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ_H and Δδ_N are the differences in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15).[9]
-
Map the CSPs onto the peptide sequence to identify regions most affected by the substitution.
-
-
Structure Calculation:
-
Use the distance constraints from NOESY spectra and dihedral angle constraints (from coupling constants) to calculate an ensemble of 3D structures using software like CYANA or XPLOR-NIH.
-
Conclusion: An Informed Choice for Peptide Design
The incorporation of Boc-Phe(4-N3)-OH is a powerful strategy for enabling the site-specific modification of peptides through click chemistry. However, as a Senior Application Scientist, it is my experience that this modification is not conformationally silent. The introduction of the para-azido group tends to be mildly destabilizing to ordered secondary structures like α-helices, primarily due to steric and electronic perturbations.
Molecular dynamics simulations have proven to be a reliable predictive tool to assess the potential for structural disruption before committing to costly synthesis.[10] For experimental validation, a combined approach of CD spectroscopy for an initial assessment of secondary structure, followed by high-resolution 2D NMR for detailed atomic-level analysis, provides a robust and trustworthy characterization.
By understanding the causality behind these conformational changes and employing a rigorous, multi-faceted analytical workflow, researchers can confidently leverage the power of Boc-Phe(4-N3)-OH while mitigating the risks of unintended structural consequences, ultimately accelerating the development of novel and effective peptide-based therapeutics.
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Wilkerson, J. W., Smith, A. K., Wilding, K. M., Bundy, B. C., & Knotts, T. A. (2020). The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability. Journal of Chemical Information and Modeling, 60(10), 4895–4905. [Link]
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Nowick, J. S. (2002). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society, 124(16), 4972–4973. [Link]
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Dippel, A. B., Reiner, A., & Kötting, C. (2022). Population Dynamics of Stretching Excitations of p-Azido-phenylalanine Incorporated in Calmodulin–Peptide Complexes. The Journal of Physical Chemistry B, 126(3), 686–694. [Link]
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Curran, D. P., & Zhang, W. (2006). The azido acid approach to β-peptides: parallel synthesis of a tri-β-peptide library by fluorous tagging. Beilstein Journal of Organic Chemistry, 2, 12. [Link]
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Nowick, J. S. (2002). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society, 124(16), 4972–4973. [Link]
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Kishimoto, T., et al. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC Advances, 14(1), 1-8. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]
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Blanpain, A., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 221-235. [Link]
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Balaram, P. (1989). Conformations of dehydrophenylalanine containing peptides: NMR studies on three tripeptides with a central dehydrophenylalanyl residue. International Journal of Peptide and Protein Research, 34(2), 126-132. [Link]
-
Sgourakis, N. G., et al. (2015). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 109(5), 1046–1056. [Link]
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Aapptec. (n.d.). Boc-Phe(4-NH2)-OH. Retrieved January 16, 2026, from [Link]
-
Rogers, J. M., & Suga, H. (2023). p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification. RSC Chemical Biology, 4(5), 415-419. [Link]
-
Butterfield, S. M., et al. (2002). Contribution of aromatic interactions to alpha-helix stability. Journal of the American Chemical Society, 124(32), 9758-9759. [Link]
-
Tucker, M. J., et al. (2015). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. RSC Advances, 5(110), 90861–90869. [Link]
-
Fleissner, M. R., et al. (2011). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Journal of Visualized Experiments, (56), 3323. [Link]
-
ResearchGate. (n.d.). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Retrieved January 16, 2026, from [Link]
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Woody, R. W., & Fasman, G. D. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 233-239. [Link]
-
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-
Le, T. T., et al. (2023). Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids. STAR Protocols, 4(4), 102697. [Link]
-
Aapptec. (n.d.). Azido Amino Acids and Click Chemistry Building Blocks. Retrieved January 16, 2026, from [Link]
-
Toniolo, C., et al. (1990). Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. International Journal of Biological Macromolecules, 12(3), 157-161. [Link]
-
Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]
-
Hovmoller, S., et al. (2002). Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine. Proceedings of the National Academy of Sciences, 99(10), 6125-6130. [Link]
-
ChemRxiv. (2023). Non-Aromatic Fluorescence from Single α-Helical Peptides. [Link]
-
Goudreau, N., et al. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155-169. [Link]
-
Orton, H. W., et al. (2015). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Biomolecular NMR, 62(1), 75-87. [Link]
-
Chakrabartty, A., & Baldwin, R. L. (1992). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 89(12), 5317-5320. [Link]
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Scholtz, J. M., & Baldwin, R. L. (1992). The mechanism of alpha-helix formation by peptides. Annual Review of Biophysics and Biomolecular Structure, 21, 95-118. [Link]
-
Chakrabartty, A., & Baldwin, R. L. (1992). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences of the United States of America, 89(12), 5317–5320. [Link]
-
Daura, X., et al. (2004). Molecular Dynamics Simulations of Peptides Containing an Unnatural Amino Acid: Dimerization, Folding, and Protein Binding. Proteins: Structure, Function, and Bioinformatics, 54(1), 116-127. [Link]
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Arranz-Gibert, P., et al. (2021). Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. Cell Chemical Biology, 28(12), 1816-1825.e5. [Link]
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Butterfield, S. M., et al. (2002). Contribution of aromatic interactions to alpha-helix stability. Journal of the American Chemical Society, 124(32), 9758-9759. [Link]
-
Chen, Y. J., et al. (2020). Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. Theranostics, 10(1), 258–270. [Link]
-
Del Bello, F., et al. (2007). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Medicinal Chemistry, 50(22), 5547-5551. [Link]
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ResearchGate. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. [Link]
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- 6. Contribution of aromatic interactions to alpha-helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Peptides with Boc-Phe(4-N3)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern proteomics and drug discovery, the site-specific incorporation of non-canonical amino acids into peptides and proteins is a cornerstone technique for elucidating biological function and engineering novel therapeutics. Among these, N-(tert-butoxycarbonyl)-4-azido-L-phenylalanine (Boc-Phe(4-N3)-OH) has emerged as a powerful tool. Its bioorthogonal azido group serves as a versatile chemical handle for "click" chemistry, enabling the attachment of various functionalities such as fluorophores, affinity tags, or drug payloads.
This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of peptides containing Boc-Phe(4-N3)-OH. We will explore the nuances of different ionization and fragmentation techniques, offering field-proven insights into experimental design and data interpretation. This document is intended to serve as a practical resource for researchers aiming to confidently identify and characterize these modified peptides, ensuring the integrity of their downstream applications.
The Analytical Imperative: Why Mass Spectrometry?
While other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) play vital roles in peptide characterization, mass spectrometry (MS) offers unparalleled sensitivity and specificity for identifying modified peptides within complex mixtures.
NMR spectroscopy , while quantitative and non-destructive, generally requires larger sample amounts and may be challenging for analyzing complex peptide mixtures.[1][2] HPLC , on the other hand, is a powerful separation technique often used in conjunction with MS (LC-MS).[3] While HPLC with UV detection can quantify peptides, it does not provide direct structural information about modifications.[3] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides precise mass measurements and fragmentation data, enabling confident identification of the peptide sequence and the specific site of modification.
Unveiling the Molecular Signature: Ionization and Fragmentation of Boc-Phe(4-N3)-OH
The successful mass spectrometric analysis of peptides containing Boc-Phe(4-N3)-OH hinges on understanding the behavior of both the Boc protecting group and the azido-functionalized phenyl ring under various ionization and fragmentation conditions.
Ionization Techniques: A Tale of Two Sources
The two most common ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Electrospray Ionization (ESI): This "soft" ionization technique is ideal for analyzing peptides from a liquid phase, making it highly compatible with LC-MS workflows. ESI typically produces multiply charged ions, which can be advantageous for tandem mass spectrometry experiments on instruments with a limited m/z range. For Boc-Phe(4-N3)-OH containing peptides, ESI is generally the preferred method due to its gentle nature, which helps to preserve the labile Boc group and the azido functionality during the ionization process.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a powerful technique for high-throughput analysis of peptides from a solid-phase matrix. However, the use of a UV laser in many MALDI instruments can pose a challenge for photosensitive molecules like those containing an azido group. Photo-induced degradation of the azido moiety can lead to a loss of signal for the intact peptide and the appearance of photodegradation products. To mitigate this, the choice of matrix is critical. Sinapinic acid, which strongly absorbs at the laser's wavelength (e.g., 337 nm), can act as a "protectant," minimizing direct photo-fragmentation of the analyte.
Collision-Induced Dissociation (CID): Deciphering the Fragments
Tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is the most common method for peptide sequencing. In CID, precursor ions are accelerated and collided with an inert gas, leading to fragmentation along the peptide backbone and at side chains. The resulting fragment ions provide sequence-specific information.
For a peptide containing Boc-Phe(4-N3)-OH, we can predict a characteristic fragmentation pattern:
-
Backbone Fragmentation: The peptide backbone will fragment to produce the typical b- and y-ion series, which are used to determine the amino acid sequence.
-
Boc Group Fragmentation: The tert-butoxycarbonyl (Boc) protecting group is thermally labile and readily fragments under CID conditions. A characteristic neutral loss of isobutylene (56 Da) is a strong indicator of the presence of a Boc group. Another possible, though often less prominent, loss is that of tert-butanol (74 Da).
-
Azido Group Fragmentation: The aryl azide moiety can also undergo specific fragmentation. A key fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), corresponding to a neutral loss of 28 Da . This is a highly specific marker for the presence of the azido group. Following the loss of N₂, the resulting nitrene intermediate can undergo further rearrangements, leading to a complex fragmentation pattern of the phenyl ring.
Experimental Workflow: A Step-by-Step Guide
The following workflow outlines the key steps for the characterization of a peptide containing Boc-Phe(4-N3)-OH using LC-ESI-MS/MS.
Caption: Experimental workflow for the characterization of peptides with Boc-Phe(4-N3)-OH.
Comparative Data Analysis: What to Expect in Your Spectrum
To illustrate the expected fragmentation pattern, let's consider a hypothetical peptide, Ac-Tyr-Gly-Gly-Phe(4-N3)-Leu-OH , where the phenylalanine residue is modified with the azido group and the N-terminus is protected with a Boc group. The monoisotopic mass of this peptide is 699.31 Da.
Table 1: Predicted Key Fragments for a Hypothetical Peptide Containing Boc-Phe(4-N3)-OH
| Precursor Ion (m/z) | Fragment Ion | Description | Predicted m/z |
| [M+H]⁺ = 700.32 | [M+H - 56]⁺ | Loss of isobutylene from Boc group | 644.32 |
| [M+H - 28]⁺ | Loss of N₂ from azido group | 672.32 | |
| y₄ | Cleavage C-terminal to Gly | 467.22 | |
| b₄ | Cleavage N-terminal to Phe(4-N3) | 453.20 | |
| y₁ | Leucine immonium ion | 114.11 | |
| b₄ - 56 | b₄ ion with loss of isobutylene | 397.20 | |
| y₄ - 28 | y₄ ion with loss of N₂ | 439.22 |
Note: The m/z values are calculated for the monoisotopic masses of the singly charged ions.
The presence of fragment ions corresponding to the neutral loss of 56 Da and 28 Da from the precursor ion and from fragment ions containing the Boc-Phe(4-N3)-OH residue would provide strong evidence for the successful incorporation of the modified amino acid.
Alternative Characterization Methodologies: A Comparative Overview
While mass spectrometry is a primary tool, a comprehensive characterization often involves orthogonal techniques.
Table 2: Comparison of Analytical Techniques for Characterizing Modified Peptides
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry | Measurement of mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity and specificity, provides sequence and modification site information. | Can be destructive to the sample, ionization efficiency can vary. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive, provides detailed 3D structural information, quantitative. | Lower sensitivity, requires larger sample amounts, complex spectra for large peptides.[1][2] |
| HPLC with UV Detection | Separation based on hydrophobicity, detection based on UV absorbance. | Robust, quantitative, excellent for purity assessment. | Does not provide structural information, co-elution can be an issue.[3] |
| Amino Acid Analysis | Hydrolysis of the peptide followed by quantification of individual amino acids. | Confirms the presence of the modified amino acid. | Destructive, does not provide sequence information or location of the modification. |
Conclusion
The mass spectrometric characterization of peptides containing Boc-Phe(4-N3)-OH is a robust and highly informative approach. By leveraging the strengths of electrospray ionization and collision-induced dissociation, researchers can confidently determine the peptide sequence and pinpoint the location of the azido-modified phenylalanine. The characteristic neutral losses of isobutylene from the Boc group and dinitrogen from the azido group serve as reliable diagnostic markers. While alternative techniques such as NMR and HPLC provide complementary information, mass spectrometry remains the cornerstone for the detailed structural elucidation of these critically important modified peptides in modern chemical biology and drug discovery.
References
-
PubChem. (n.d.). Boc-4-azido-L-phenylalanine. Retrieved from [Link]
-
Schoffelen, S., et al. (2021). Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins. eLife, 10, e71352. [Link]
- Palmblad, M., & Deelder, A. M. (2012). Peptide and protein identification. In Methods in molecular biology (Vol. 893, pp. 249–263). Humana Press.
- Emwas, A. H., et al. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 1861, 161–193.
-
Letter, W. (2020). LC-MS vs. HPLC for peptide quantification? ResearchGate. Retrieved from [Link]
- Hao, G., et al. (2017). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. Molecules (Basel, Switzerland), 22(9), 1469.
- Mant, C. T., & Hodges, R. S. (2009). HPLC of Peptides and Proteins: Principles and Practice. Methods in molecular biology (Clifton, N.J.), 541, 3–35.
-
Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Retrieved from [Link]
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- 3. The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Boc-Phe(4-N3)-OH: A Guide for Laboratory Professionals
For researchers engaged in peptide synthesis, bioconjugation, and drug development, N-α-Boc-4-azido-L-phenylalanine (Boc-Phe(4-N3)-OH) is an invaluable tool for introducing a versatile azido handle for "click chemistry" and other bioorthogonal ligations.[1][2][3][4] However, the presence of the azido functional group necessitates a robust understanding of its potential hazards and the implementation of stringent disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Boc-Phe(4-N3)-OH, grounded in established safety principles for organic azides.
Understanding the Hazard Profile of Boc-Phe(4-N3)-OH
Organic azides are energetic compounds, and their stability is a critical consideration.[5][6] A key principle in assessing the stability of an organic azide is the ratio of carbon and oxygen atoms to nitrogen atoms. Generally, a higher ratio of carbon and oxygen to nitrogen suggests greater stability. For Boc-Phe(4-N3)-OH (C14H18N4O4), this ratio is favorable, and studies have indicated that the N-Boc-protected form of 4-azido-L-phenylalanine is relatively benign in terms of explosion risk.[7] Nevertheless, it is crucial to treat all azido compounds with caution, as they can be sensitive to heat, shock, and friction.[5][6][8]
The primary hazards associated with Boc-Phe(4-N3)-OH and other azido compounds include:
-
Potential for Explosive Decomposition: While less of a concern for this specific molecule under normal laboratory conditions, the possibility of decomposition, especially if heated or subjected to friction, cannot be entirely dismissed.[5][6]
-
Toxicity: Azides as a class of compounds are acutely toxic, with effects comparable to cyanide.[9] Exposure can occur through inhalation, ingestion, or skin contact.[9]
-
Reaction with Acids: A significant and immediate danger with all azides is their reaction with acids to form hydrazoic acid (HN3), which is highly toxic, volatile, and explosive.[5][9]
-
Formation of Explosive Metal Azides: Disposing of azide solutions down the drain is strictly prohibited. Azides can react with metals commonly found in plumbing, such as lead and copper, to form highly shock-sensitive and explosive heavy metal azides.[9][10][11]
Core Principles for Safe Handling and Disposal
Adherence to the following core principles is paramount when working with and disposing of Boc-Phe(4-N3)-OH:
-
Segregation of Waste: All waste containing Boc-Phe(4-N3)-OH, including contaminated labware, gloves, and solutions, must be collected in a dedicated and clearly labeled waste container.[5][6][12] This container should be made of a non-metallic material to prevent the formation of explosive metal azides.[11]
-
Avoidance of Incompatibles: Azide-containing waste must never be mixed with acidic waste.[5][6] It is also crucial to avoid contact with heavy metals and halogenated solvents, as the latter can form highly unstable di- and tri-azidomethane.[5][6][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling Boc-Phe(4-N3)-OH and its waste.[10][12]
-
Chemical Deactivation: The preferred method for the ultimate disposal of Boc-Phe(4-N3)-OH is through chemical deactivation, which converts the energetic azide group into harmless nitrogen gas.[5][10]
Step-by-Step Disposal Protocol for Boc-Phe(4-N3)-OH
This protocol outlines the chemical deactivation of Boc-Phe(4-N3)-OH waste. This procedure should be performed in a well-ventilated chemical fume hood.
Materials:
-
Waste solution containing Boc-Phe(4-N3)-OH (ensure the concentration is reasonably dilute, ideally under 5%)
-
Sodium nitrite (NaNO2)
-
Dilute sulfuric acid (e.g., 20%) or another suitable acid
-
Stir plate and stir bar
-
Three-necked flask or other suitable reaction vessel
-
Dropping funnel
-
pH paper or pH meter
-
Sodium hydroxide (NaOH) solution for neutralization
Procedure:
-
Preparation: In a chemical fume hood, place the waste solution containing Boc-Phe(4-N3)-OH into the reaction vessel equipped with a stir bar. Begin stirring the solution.
-
Addition of Sodium Nitrite: Prepare a 20% aqueous solution of sodium nitrite. For every gram of Boc-Phe(4-N3)-OH estimated to be in the waste, use at least 1.5 grams of sodium nitrite.[10] Add the sodium nitrite solution to the stirring waste solution.
-
Acidification: Slowly add the dilute sulfuric acid to the reaction mixture using a dropping funnel. The order of addition is critical: always add the acid to the azide/nitrite mixture, never the other way around. [10] Adding the acid first can generate highly toxic and explosive hydrazoic acid.[10] Continue adding acid until the solution is acidic, as confirmed by pH paper. You may observe gas evolution (nitrogen and nitrogen oxides); this is an indication that the reaction is proceeding.
-
Reaction Completion: Allow the reaction to stir for at least a few hours (or overnight) to ensure complete destruction of the azide.
-
Neutralization: Once the reaction is complete, neutralize the solution by slowly adding a dilute sodium hydroxide solution until the pH is between 6 and 9.[10]
-
Final Disposal: The resulting neutralized solution, now free of the azide, can be disposed of as hazardous waste through your institution's environmental health and safety office.[10]
The underlying chemistry of this deactivation process involves the in-situ formation of nitrous acid (HNO2) from sodium nitrite and acid. The nitrous acid then reacts with the azide to produce nitrogen gas, nitrogen oxides, and water.[10]
2 NaN3 + 2 HNO2 → 3 N2 + 2 NO + 2 NaOH[10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of Boc-Phe(4-N3)-OH.
Figure 1: A flowchart outlining the key steps for the safe disposal of Boc-Phe(4-N3)-OH.
Summary of Key Safety Parameters
| Hazard | Mitigation Strategy | Rationale |
| Explosivity | Avoid heat, shock, and friction.[5][6] Store in a cool, dark place.[6] | Organic azides are energetic compounds that can decompose upon introduction of external energy.[6] |
| Toxicity | Wear appropriate PPE (gloves, lab coat, eye protection).[10][12] Handle in a well-ventilated area or fume hood.[12] | Azides are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[9] |
| Reactivity with Acids | Never mix azide waste with acidic waste.[5][6] During deactivation, add acid slowly to the azide/nitrite mixture.[10] | Reaction with acids produces highly toxic and explosive hydrazoic acid (HN3).[5][9] |
| Formation of Metal Azides | Do not dispose of down the drain.[9][10] Use non-metallic containers and spatulas for handling and waste collection.[5][11][12] | Azides react with heavy metals like copper and lead to form shock-sensitive explosive salts.[9][10] |
By adhering to these procedures, researchers can confidently and safely manage the disposal of Boc-Phe(4-N3)-OH, ensuring a secure laboratory environment for all. For any uncertainties, always consult your institution's Environmental Health and Safety (EHS) department.
References
- A Guide to the Safe Disposal of Azido Compounds for Laboratory Professionals - Benchchem. (n.d.).
- Safe Handling of Azides - University of Pittsburgh. (2013, February 1).
- School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1).
- Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
- Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021, February 16).
- Boc-4-azido-L-phenylalanine - Chem-Impex. (n.d.).
- Disposal of Dilute (0.01%) Sodium Azide Solution - Defense Centers for Public Health. (n.d.).
- What You Need to Know About Sodium Azide - Hazardous Waste Experts. (2016, February 19).
- Information on Azide Compounds - Stanford Environmental Health & Safety. (n.d.).
- Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC - NIH. (n.d.).
- 4-Azido-L-phenylalanine - Vector Labs. (n.d.).
- 4-Azido-L-phenylalanine - baseclick GmbH. (n.d.).
- Fmoc-4-azido-L-phenylalanine - Chem-Impex. (n.d.).
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- 12. artscimedia.case.edu [artscimedia.case.edu]
A Comprehensive Guide to the Safe Handling of Boc-Phe(4-NHZ)-OH
For the modern researcher navigating the complexities of drug development and peptide synthesis, the safe handling of specialized reagents is paramount. This guide provides in-depth, practical guidance on the personal protective equipment (PPE), operational protocols, and disposal of Boc-Phe(4-NHZ)-OH, also known as Nα-Boc-4-hydrazido-L-phenylalanine. Our aim is to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile of this compound
This compound is a unique compound, and its safety profile is best understood by considering its constituent parts: the N-Boc protected amino acid and the aromatic hydrazide moiety.
-
The Boc-Protected Phenylalanine Core : The tert-butyloxycarbonyl (Boc) protecting group is common in peptide synthesis and is generally stable under basic and nucleophilic conditions.[1] The phenylalanine component itself does not present unusual hazards. However, like any fine chemical powder, it can cause irritation upon inhalation or contact with skin and eyes.[2][3][4]
-
The Aromatic Hydrazide Group : This is the primary functional group of concern. Hydrazides are derivatives of hydrazine and can share some of its hazardous properties.[5] Hydrazine and its derivatives are known to be toxic and are potential carcinogens.[5] While the acylation to form a hydrazide can reduce the acute toxicity compared to hydrazine, caution is still warranted. Short-term exposure to hydrazines can cause irritation to the eyes, nose, and throat, while more significant exposure can lead to damage to the liver, kidneys, and central nervous system.[5]
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling, based on the potential hazards of aromatic hydrazides, is strongly recommended.
Personal Protective Equipment (PPE): Your First Line of Defense
A systematic approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, moving from foundational to task-specific protection.
| PPE Category | Specification | Rationale |
| Primary Barrier | ||
| Eye Protection | Chemical safety goggles with side shields. | Protects against airborne powder and accidental splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use. |
| Body Protection | A standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |
| Secondary Barrier (Task-Dependent) | ||
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[6] |
| Face Protection | A face shield, worn in conjunction with safety goggles. | Recommended during procedures with a higher risk of splashing, such as when preparing solutions or during vigorous mixing. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes risk and ensures procedural consistency.
Preparation and Weighing
-
Designated Work Area : All work with solid this compound should be conducted in a certified chemical fume hood to contain any airborne powder.
-
Pre-use Inspection : Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing : Use a disposable weighing boat to prevent contamination of balances. If possible, use an anti-static gun to minimize the dispersal of the fine powder.
-
Cleaning : After weighing, carefully wipe down the balance and surrounding area with a damp cloth to collect any residual powder. Dispose of the cloth as contaminated waste.
Solution Preparation
-
Solvent Selection : Consult your experimental protocol for the appropriate solvent. Be aware of any potential reactions between the hydrazide and the solvent, especially under acidic or oxidizing conditions.
-
Dissolution : Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing. If necessary, use gentle agitation or a magnetic stirrer to aid dissolution.
-
Labeling : Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact : Wash the affected area thoroughly with soap and water.[2] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
-
Spill : For a small spill, carefully sweep up the solid material and place it in a sealed, labeled container for disposal.[2] Avoid generating dust. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation :
-
Solid Waste : Unused this compound and any materials contaminated with the solid (e.g., weighing boats, gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store hazardous waste in a designated satellite accumulation area, away from incompatible materials.
-
Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.[7]
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence in the laboratory.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Phe(4-NH2)-OH.
- Sigma-Aldrich. (n.d.). Boc-Phe(4-NH2)-OH ≥98.0% (HPLC).
- Chem-Impex. (n.d.). Boc-L-Phe(4-NHZ)-OH·DCHA.
- Echemi. (n.d.). BOC-D-PHE(4-NHBOC)-OH Safety Data Sheets.
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Boc-Phe(4-NO2)-OH: Properties and Sourcing.
-
PubChem. (n.d.). Boc-N-Me-Phe-OH. Retrieved from [Link]
- Fisher Scientific. (2009). Safety Data Sheet: BOC-L-Phenylalanine.
- Carl Roth. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine.
- Advanced ChemTech. (n.d.). Boc-Phe(4-NH-2ClZ)-OH, Boc-4-(2-chloro-Z-amino)-L-phenylalanine.
- Benchchem. (n.d.). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Fisher Scientific. (2024). Safety Data Sheet: N-Boc-4-iodo-L-phenylalanine.
- Sigma-Aldrich. (n.d.). Boc-Phe-OH ≥99.0% (T).
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Boc-4-hydroxypiperidine.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: N-Boc-4-nitro-D-phenylalanine.
-
BOC. (n.d.). Cylinder Safety. Retrieved from [Link]
-
BOC Gases. (n.d.). How to handle & store your cylinders safely. Retrieved from [Link]
-
BOC. (2022). Code of Practice 44: The Storage of Gas Cylinders. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
